MK-0448
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
875562-81-5 |
|---|---|
Formule moléculaire |
C24H21FN4O2S |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
N-[6-[(1S)-1-(4-fluorophenyl)-2,2-dipyridin-3-ylethyl]-2-pyridinyl]methanesulfonamide |
InChI |
InChI=1S/C24H21FN4O2S/c1-32(30,31)29-22-8-2-7-21(28-22)24(17-9-11-20(25)12-10-17)23(18-5-3-13-26-15-18)19-6-4-14-27-16-19/h2-16,23-24H,1H3,(H,28,29)/t24-/m0/s1 |
Clé InChI |
QPWKXYZJANVPLF-DEOSSOPVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-0448 on Kv1.5 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.5, which conducts the ultra-rapid delayed rectifier current (IKur), is a key regulator of atrial action potential duration.[1][2] Due to its predominant expression in the atria compared to the ventricles, Kv1.5 has emerged as a promising therapeutic target for the treatment of atrial fibrillation (AF), the most common sustained cardiac arrhythmia.[1][2][3] Selective blockade of Kv1.5 is hypothesized to prolong the atrial refractory period, thereby terminating and preventing re-entrant arrhythmias, without affecting ventricular repolarization and thus avoiding the risk of pro-arrhythmic events like Torsades de Pointes.[3][4] MK-0448 is a potent and selective inhibitor of the Kv1.5 channel that has been investigated for its potential as an anti-arrhythmic agent for AF.[3][5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound on Kv1.5 channels, presenting key quantitative data, detailed experimental methodologies, and visual representations of its functional effects.
Core Mechanism of Action of this compound on Kv1.5 Channels
This compound exerts its primary pharmacological effect through the direct and selective inhibition of the Kv1.5 potassium channel.[3][7] This inhibition is state-dependent, with a more pronounced block observed at higher frequencies of channel activation.[8][9] The compound has demonstrated high affinity for the Kv1.5 channel in both recombinant expression systems and native human atrial myocytes.[3][4][7]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory potency of this compound on Kv1.5 and other cardiac ion channels has been quantified in various preclinical studies. The following tables summarize the key IC50 values, providing a clear comparison of its activity and selectivity profile.
Table 1: Inhibitory Potency of this compound on Kv1.5 Channels
| Preparation | IC50 (nmol/L) | Reference |
| Recombinant human Kv1.5 (hKv1.5) in CHO cells | 8.6 | [3][4][7] |
| Native IKur in human atrial myocytes | 10.8 | [3][4][7] |
| Recombinant human Kv1.5 (hKv1.5) in CHO cells | 32 | [10] |
Table 2: Selectivity Profile of this compound Against Other Ion Channels
| Channel/Current | IC50 | Reference |
| Kv1.7 | 72 nmol/L | [3][7] |
| Kv2.1 | 61 nmol/L | [3][7] |
| IKs (hKCNQ1/hKCNE1) | 0.79 µmol/L | [4] |
| IKr (hERG) | 110 µmol/L | [3] |
| Ito (Kv4.3) | 2.336 µmol/L | [4] |
| Kv3.2 | 6.1 µmol/L | [4] |
| IKCa | 10.2 µmol/L | [4] |
| INa (SCN5a) | No effect @ 10 µmol/L | [4] |
State-Dependent Inhibition of Kv1.5 by this compound
A critical aspect of this compound's mechanism of action is its state-dependent and frequency-dependent block of the Kv1.5 channel. This means that the inhibitory effect of this compound is more pronounced when the channels are frequently activated.
At a stimulation frequency of 0.5 Hz, 100 nM this compound reduced the IKv1.5 current from 82.3 ± 31.5 pA/pF to 22.4 ± 6.0 pA/pF.[8][9] When the stimulation frequency was increased to 3 Hz, the same concentration of this compound resulted in a more potent block, reducing the current from 113.8 ± 52.7 pA/pF to 12.9 ± 2.5 pA/pF.[8][9] This frequency-dependent action suggests that this compound may be more effective in terminating rapid atrial arrhythmias like AF.[10]
In human right atrial trabeculae from patients in sinus rhythm, this compound demonstrated a positive frequency-dependent effect, where at higher stimulation rates, the characteristic shortening of the action potential duration at 90% repolarization (APD90) and effective refractory period (ERP) seen at 1 Hz was diminished and converted to a prolongation.[10]
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the mechanism of action of this compound on Kv1.5 channels.
Electrophysiological Recording of Kv1.5 Currents
Objective: To determine the inhibitory effect of this compound on recombinant human Kv1.5 channels.
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the hKCNA5 gene, which encodes the hKv1.5 channel.[3][4][7]
Method: Whole-cell patch-clamp technique.
Solutions:
-
External Solution (in mmol/L): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mmol/L): K-aspartate 130, MgCl2 5, EGTA 10, ATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
Voltage-Clamp Protocol:
-
Cells were held at a holding potential of -80 mV.
-
To elicit Kv1.5 currents, depolarizing voltage steps were applied to +50 mV for a duration of 50 ms.[8]
-
The stimulation frequency was varied (e.g., 0.5 Hz and 3 Hz) to assess frequency-dependent block.[8]
-
This compound was applied at various concentrations to the external solution to determine the concentration-response relationship and calculate the IC50 value.
Action Potential Recordings in Human Atrial Trabeculae
Objective: To investigate the effects of this compound on the action potential characteristics of human atrial tissue.
Tissue Preparation: Right atrial trabeculae were obtained from patients undergoing cardiac surgery.[8][9]
Method: Standard microelectrode technique.
Experimental Setup:
-
Trabeculae were mounted in a tissue bath and superfused with Tyrode's solution at 37°C.
-
Tissues were stimulated at various frequencies (e.g., 1 Hz, 3 Hz, and 5 Hz).[10]
-
Action potentials were recorded using sharp microelectrodes filled with 3 M KCl.
-
Parameters such as action potential duration at 90% repolarization (APD90) and effective refractory period (ERP) were measured before and after the application of this compound.[8][9][11]
Signaling Pathways and Logical Relationships
The mechanism of action of this compound on Kv1.5 channels can be visualized as a direct interaction leading to a cascade of electrophysiological changes at the cellular and tissue levels.
Influence of Autonomic Tone
Preclinical studies in anesthetized dogs revealed that the electrophysiological effects of this compound can be significantly modulated by autonomic tone.[3][7] Vagal nerve stimulation, which enhances parasympathetic tone, markedly attenuated the prolongation of the atrial refractory period induced by this compound.[3][6][7] This suggests that the contribution of IKur to atrial repolarization may be diminished in the presence of increased parasympathetic activity.[3][7] Conversely, it is postulated that the effects of this compound may be more pronounced in states of enhanced sympathetic tone.[3][7]
Conclusion
This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, demonstrating a state- and frequency-dependent mechanism of action. Its ability to prolong the atrial action potential duration and effective refractory period, particularly at higher activation rates, underscores its potential as a therapeutic agent for atrial fibrillation. The quantitative data on its inhibitory potency and selectivity highlight its targeted pharmacological profile. However, the influence of autonomic tone on its efficacy presents a critical consideration for its clinical application. This technical guide provides a foundational understanding of the intricate mechanism of action of this compound, which is essential for researchers and drug development professionals working on novel anti-arrhythmic therapies.
References
- 1. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Frontiers | Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation [frontiersin.org]
- 9. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Kv1.5 Potassium Channel in Cardiac Electrophysiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated potassium channel Kv1.5, encoded by the KCNA5 gene, is a critical component of cardiac electrophysiology, particularly in the atria. It is the primary subunit responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a pivotal role in the repolarization phase of the atrial action potential.[1] Due to its atrial-specific expression in humans, Kv1.5 has emerged as a promising therapeutic target for atrial fibrillation (AF), the most common sustained cardiac arrhythmia.[2] This guide provides a comprehensive overview of the core functions of Kv1.5, its electrophysiological properties, regulatory pathways, and its role in cardiac pathophysiology. Detailed experimental protocols for studying Kv1.5 are also provided, along with a summary of key quantitative data to facilitate research and drug development efforts in this area.
Introduction to Kv1.5 and its Cardiac Function
The Kv1.5 channel is a member of the Shaker family of voltage-gated potassium channels.[1] These channels are crucial for setting the resting membrane potential and for the repolarization phase of the action potential in excitable cells.[3] In the human heart, Kv1.5 is predominantly expressed in the atria, with significantly lower or negligible expression in the ventricles.[2] This atrial-specific expression is a key reason for the intense interest in Kv1.5 as a drug target for AF, as it offers the potential for atrial-selective therapy with a reduced risk of ventricular pro-arrhythmias.[2]
The current conducted by Kv1.5 channels, IKur, is characterized by its rapid activation upon membrane depolarization and slow inactivation. This current contributes significantly to the early phase of atrial action potential repolarization (Phase 1 and 2), thereby influencing the action potential duration (APD) and the effective refractory period (ERP). Dysregulation of Kv1.5 function, either through genetic mutations or pathological remodeling, can lead to altered atrial electrophysiology and an increased propensity for arrhythmias like AF.[4][5] Loss-of-function mutations in KCNA5 have been linked to familial AF, highlighting the critical role of this channel in maintaining normal atrial rhythm.[4][5][6]
Quantitative Data on Kv1.5 Electrophysiology and Pharmacology
A thorough understanding of the biophysical and pharmacological properties of Kv1.5 is essential for both basic research and drug development. The following tables summarize key quantitative data from the literature.
Table 1: Electrophysiological Properties of Human Kv1.5 Channels
| Parameter | Value | Conditions | Reference(s) |
| Activation (V1/2) | -13.2 ± 3.6 mV | Human iPSC-derived atrial cardiomyocytes | [7] |
| -10.8 ± 0.8 mV | HEK293 cells | [8][9] | |
| -7.0 ± 2.5 mV | Kv1.5-HEK cells | [7] | |
| Inactivation (V1/2) | -21.0 ± 1.2 mV | HEK293 cells | [9] |
| -13.8 ± 0.2 mV | HEK293 cells, K+ as permeating ion | [10] | |
| Slope Factor (k) - Activation | 5.0 ± 1.2 | Human iPSC-derived atrial cardiomyocytes | [7] |
| 5.6 ± 0.6 | Kv1.5-HEK cells | [7] | |
| Slope Factor (k) - Inactivation | -6.0 ± 0.7 | HEK293 cells, K+ as permeating ion | [10] |
| Current Density (IKur) in Atrial Myocytes | 6.11 ± 1.31 pA/pF (Control) | HL-1 atrial myocytes | [1] |
| 14.91 ± 1.11 pA/pF (Tunicamycin-induced ER stress) | HL-1 atrial myocytes | [1] | |
| 38.0 ± 18.8 pA/pF (Control) | Human iPSC-derived atrial cardiomyocytes | [7] | |
| 12.3 ± 4.0 pA/pF (PMA-treated) | Human iPSC-derived atrial cardiomyocytes | [7] |
Table 2: Pharmacology of Kv1.5 Channel Blockers
| Compound | IC50 | Cell Type/Expression System | Reference(s) |
| DPO-1 | 0.31 µM | Rat Kv1.5 | |
| 0.78 ± 0.12 µM | Xenopus oocytes | [4] | |
| Vernakalant | ~13.8 µM (predicted Ki of 6.08 µM) | Not specified | [11] |
| 4-Aminopyridine (4-AP) | ~1 mM (for IA) | Tuberomammillary nucleus neurons | [12] |
| 89 µM (for Kv1.1) | Sol-8 cells | [13] | |
| 125.1 µM | QPatch automated patch clamp | [9] | |
| AVE0118 | 6.9 µM | Not specified | [5] |
| XEN-D0103 | 25 nM | Not specified | [5] |
| Compound 6f | ~81.5 µM | Xenopus laevis oocytes | [14] |
Signaling Pathways Regulating Kv1.5
The function and cell surface expression of Kv1.5 are dynamically regulated by various signaling pathways. Understanding these pathways is crucial for comprehending the molecular mechanisms underlying atrial arrhythmias and for identifying novel therapeutic targets.
Protein Kinase C (PKC) Pathway
Activation of Protein Kinase C (PKC) has been shown to reduce Kv1.5 current.[1] This occurs through a decrease in the number of Kv1.5 channels expressed on the cell membrane.[4] The mechanism involves PKC-mediated endocytic degradation of the channel protein.[1]
Figure 1: PKC-mediated regulation of Kv1.5 channels.
AMP-activated Protein Kinase (AMPK) Pathway
The role of AMP-activated Protein Kinase (AMPK) in regulating Kv1.5 is more complex and appears to be cell-type dependent. In some systems, AMPK activation can lead to a decrease in Kv1.5 membrane expression, a process that may involve the E3 ubiquitin ligase Nedd4-2.[4]
Figure 2: AMPK-mediated regulation of Kv1.5 channels.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Kv1.5 potassium channel.
Heterologous Expression of Kv1.5 in HEK293 Cells
HEK293 cells are a common system for the heterologous expression of ion channels, allowing for the study of channel function in a controlled environment.
Workflow:
References
- 1. ER stress modulates Kv1.5 channels via PERK branch in HL-1 atrial myocytes: Relevance to atrial arrhythmogenesis and the effect of tetramethylpyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular determinants of Kv1.5 channel block by diphenyl phosphine oxide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-Dependent C-Type Inactivation in a Constitutively Open K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of P/C- and U-type inactivation pathways in Kv1.5 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of slow inactivation in human cardiac Kv1.5 channels by extra- and intracellular permeant cations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jneurosci.org [jneurosci.org]
- 13. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rational design, synthesis, and evaluation of novel polypharmacological compounds targeting NaV1.5, KV1.5, and K2P channels for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of MK-0448
This technical guide provides a comprehensive overview of the pharmacology of MK-0448, a selective inhibitor of the Kv1.5 potassium channel. The information is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound is a potent and selective blocker of the ultra-rapid delayed rectifier potassium current (IKur), which is predominantly expressed in the atria of the heart and is encoded by the KCNA5 gene (Kv1.5).[1][2][3] By inhibiting IKur, this compound was developed to selectively prolong the atrial action potential duration and refractory period, an approach aimed at the management of atrial fibrillation (AF) without affecting ventricular repolarization, thereby reducing the risk of ventricular proarrhythmias.[3][4]
Signaling Pathway
The primary mechanism of this compound is direct ion channel blockade. It does not involve a complex signaling cascade but rather a direct interaction with the Kv1.5 channel protein.
Caption: Mechanism of action of this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in various preclinical and clinical settings, revealing a selective impact on atrial electrophysiology.
In Vitro Electrophysiology
In vitro studies demonstrated that this compound is a potent inhibitor of the human Kv1.5 channel, with significantly less activity against other cardiac ion channels.[1]
| Ion Channel/Current | Cell Line | IC50 | Reference |
| hKv1.5 (IKur) | CHO cells | 8.6 nM | [1] |
| IKur | Human atrial myocytes | 10.8 nM | [1] |
| Kv1.7 | - | 72 nM | [1] |
| Kv2.1 | - | 61 nM | [1] |
| IKs | HEK-293 cells | 0.79 µM | [1] |
| Ito (Kv4.3) | - | 2.3 µM | [4] |
| Kv3.2 | - | 6.1 µM | [1] |
| IKCa | - | 10.2 µM | [1] |
| IKr (hERG) | - | 110 µM | [3] |
| INa (SCN5a) | - | >10 µM (inactive) | [4] |
In Vivo Electrophysiology (Canine Models)
Studies in anesthetized dogs showed that this compound prolongs the atrial refractory period (ARP) without significantly affecting the ventricular refractory period (VRP).[1][2] In a conscious dog model of heart failure, this compound was effective in terminating sustained atrial fibrillation.[1][2]
| Model | Dosing | Key Findings | Reference |
| Anesthetized Dogs | 0.30 and 0.45 µg/kg/min IV infusion | Exposure-dependent increases in atrial refractory period (ARRP) with no change in ventricular refractory period (VRRP), heart rate, or blood pressure. A 10% increase in ARRP was observed at a plasma concentration of approximately 36 nM. | [1] |
| Conscious Dog Heart Failure Model | 0.03 and 0.1 mg/kg IV bolus | Termination of sustained atrial fibrillation. | [1][2] |
Pharmacokinetics
Pharmacokinetic parameters were evaluated in a "first-in-human" study.
| Parameter | Value | Population | Reference |
| Administration | Intravenous infusion | Healthy human subjects | [1] |
| Safety | Well-tolerated, with mild adverse events (most commonly injection site irritation). | Healthy human subjects | [1][2] |
Clinical Studies
A two-part, "first-in-human" study was conducted to evaluate the safety, pharmacokinetics, and electrophysiological effects of this compound in healthy volunteers.[1]
Human Electrophysiology
Despite promising preclinical data, this compound did not demonstrate a significant effect on atrial or ventricular refractoriness in healthy human subjects, even at plasma concentrations exceeding 2 µmol/L.[2] Follow-up studies in anesthetized dogs suggested that the effects of IKur blockade by this compound on atrial repolarization may be attenuated by enhanced parasympathetic (vagal) tone.[2][4]
| Study Part | Dosing | Key Findings | Reference |
| Part I (Safety & PK) | Single rising IV infusions (0.5 mg to 40 mg) | Well-tolerated. | [1] |
| Part II (EP Study) | Ascending doses | No significant increases in atrial or ventricular refractoriness were detected. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro Electrophysiology: Voltage Clamp Studies
-
Objective: To determine the potency and selectivity of this compound on various cardiac ion channels.
-
Method: Whole-cell patch-clamp recordings were performed on Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells stably expressing the specific human ion channel subunits. Human atrial myocytes were also used for IKur assessment. A range of this compound concentrations were applied to determine the concentration-response relationship and calculate the IC50 value.[1]
Caption: Workflow for in vitro voltage clamp experiments.
In Vivo Electrophysiology: Anesthetized Dog Model
-
Objective: To assess the in vivo effects of this compound on atrial and ventricular refractory periods.
-
Method: Anesthetized dogs were instrumented for cardiac electrophysiological testing. Programmed electrical stimulation was used to measure atrial and ventricular effective refractory periods at baseline and during intravenous infusion of this compound or vehicle.[1]
Caption: Experimental workflow for in vivo electrophysiology in anesthetized dogs.
In Vivo Efficacy: Dog Heart Failure Model
-
Objective: To evaluate the efficacy of this compound in terminating atrial fibrillation in a disease model.
-
Method: Heart failure was induced in conscious dogs by rapid right ventricular pacing. Atrial fibrillation was then induced by atrial burst pacing. After sustained AF, sequential intravenous bolus doses of this compound were administered, and the time to termination of AF was recorded.[1]
Conclusion
This compound is a highly selective inhibitor of the atrial-specific IKur current, demonstrating potent activity in vitro. Preclinical in vivo studies in canine models showed promising results, with selective prolongation of the atrial refractory period and termination of atrial fibrillation. However, these effects did not translate to healthy human subjects in a clinical setting, where this compound failed to alter atrial or ventricular refractoriness. This discrepancy may be partly explained by the influence of autonomic tone, as the effects of IKur blockade were attenuated by vagal nerve stimulation in a canine model.[2][4] These findings suggest that the contribution of IKur to human atrial electrophysiology may be less significant than in preclinical models, and its therapeutic utility for the prevention of atrial fibrillation may be limited.[2] Further research is warranted to fully understand the role of IKur in different patient populations and the impact of autonomic modulation on the efficacy of IKur inhibitors.
References
MK-0448: A Technical Guide for Investigating Atrial Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of MK-0448, a potent and selective inhibitor of the Kv1.5 potassium channel. It serves as a comprehensive resource for utilizing this compound as a tool compound in the study of atrial electrophysiology and arrhythmias, particularly atrial fibrillation (AF).
Introduction: The Role of this compound in Atrial Arrhythmia Research
Atrial fibrillation, the most common sustained cardiac arrhythmia, presents a significant therapeutic challenge.[1][2] A key goal in antiarrhythmic drug development is to target mechanisms specific to the atria to avoid proarrhythmic effects in the ventricles.[2] The ultra-rapid delayed rectifier potassium current (IKur), mediated by the Kv1.5 channel, is predominantly expressed in the atria, making it an attractive target.[1][2] this compound is a novel and highly selective inhibitor of the Kv1.5 channel, developed to investigate the therapeutic potential of IKur blockade.[3][4] This guide details its mechanism, quantitative effects, and the experimental protocols used to characterize it, establishing its utility as a chemical probe for exploring atrial electrophysiology.
Mechanism of Action: Selective IKur Blockade
This compound exerts its effect by specifically blocking the pore-forming subunit of the Kv1.5 channel.[1][2] This channel is responsible for the IKur current, a major contributor to phase 3 repolarization of the atrial action potential. By inhibiting this current, this compound is expected to prolong the atrial action potential duration (APD) and, consequently, the atrial effective refractory period (AERP). This prolongation of the refractory period is the primary mechanism by which IKur blockers are hypothesized to terminate and prevent re-entrant arrhythmias like atrial fibrillation. Preclinical studies demonstrated that this compound selectively prolongs the atrial refractory period without affecting ventricular repolarization.[1][2]
References
Preclinical Profile of MK-0448: An In-depth Technical Guide on a Selective Kv1.5 Inhibitor for Cardiac Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for MK-0448, a potent and selective inhibitor of the Kv1.5 potassium channel, which is the molecular basis of the ultra-rapid delayed rectifier current (IKur) in the cardiac atrium. The primary focus of preclinical research on this compound has been its potential as a therapeutic agent for atrial fibrillation (AF), owing to the atrium-specific expression of its target. This document summarizes the key quantitative data, details the experimental methodologies employed in preclinical studies, and visualizes the underlying mechanisms and workflows.
While extensive research has been conducted on the electrophysiological properties of this compound, publicly available preclinical data regarding its effects on other significant areas of cardiac research, such as cardiac hypertrophy and cardiac fibrosis, is limited. Therefore, this guide will primarily focus on the well-documented electrophysiological profile of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound, providing a clear comparison of its potency, selectivity, and electrophysiological effects.
Table 1: In Vitro Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | Alias | IC50 (nM) | Cell Line | Assay Type |
| Kv1.5 | IKur | 72 | HEK-293 | Voltage Clamp |
| Kv1.5 | IKur | 61 | - | Voltage Clamp |
| hERG | IKr | >30,000 | - | - |
| KCNQ1/KCNE1 | IKs | 790 | HEK-293 | Voltage Clamp |
| Kv3.2 | - | 6,100 | - | Voltage Clamp |
| KCa | - | 10,200 | - | Voltage Clamp |
Data sourced from multiple preclinical studies, highlighting the selectivity of this compound for Kv1.5 over other cardiac ion channels. A significantly higher concentration of this compound is required to inhibit IKs compared to IKur, indicating a wide therapeutic window.[1]
Table 2: In Vivo Electrophysiological Effects of this compound in Anesthetized Normal Dogs
| Parameter | Vehicle Control | This compound (0.30 µg/kg/min) | This compound (0.45 µg/kg/min) |
| Atrial Refractory Period (ARRP) | No significant change | Exposure-dependent increase | Exposure-dependent increase |
| Ventricular Refractory Period (VRRP) | No significant change | No significant change | No significant change |
| Heart Rate | No significant change | No significant change | No significant change |
| Mean Arterial Pressure | No significant change | No significant change | No significant change |
| PR Interval | No significant change | No significant change | No significant change |
| QRS Interval | No significant change | No significant change | No significant change |
| QTc Interval | No significant change | No significant change | No significant change |
Continuous intravenous infusions of this compound resulted in a selective, exposure-dependent prolongation of the atrial refractory period without affecting ventricular electrophysiology or hemodynamics in normal anesthetized dogs.[1]
Table 3: In Vivo Efficacy of this compound in a Conscious Dog Model of Heart Failure and Atrial Fibrillation
| Treatment | Outcome | Animal Subjects |
| This compound (0.03 mg/kg, IV bolus) | Termination of sustained AF | 2 out of 3 dogs |
| This compound (0.1 mg/kg, IV bolus) | Termination of sustained AF | 2 out of 3 dogs |
In a conscious dog model where heart failure was induced by rapid ventricular pacing, intravenous bolus doses of this compound were effective in terminating sustained atrial fibrillation.[2][3][4][5]
Experimental Protocols
This section details the methodologies for key preclinical experiments cited in the evaluation of this compound.
In Vitro Electrophysiology: Voltage Clamp Studies
Objective: To determine the potency and selectivity of this compound on various cardiac ion channels.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the target ion channel (e.g., Kv1.5, hERG, KCNQ1/KCNE1) were cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings were performed using an amplifier and data acquisition system.
-
Voltage Protocols: Specific voltage-clamp protocols were applied to elicit the ionic current of interest. For example, to measure IKur (Kv1.5), cells were held at a holding potential of -80 mV and depolarized to various test potentials.
-
Drug Application: this compound was acutely applied to the external solution at a range of concentrations.
-
Data Analysis: The peak current amplitude in the presence of different concentrations of this compound was measured and compared to the control current. The concentration-response curve was fitted with a Hill equation to determine the IC50 value.[1]
In Vivo Electrophysiology in Anesthetized Normal Dogs
Objective: To assess the in vivo effects of this compound on atrial and ventricular refractory periods and other cardiac electrophysiological parameters.
Methodology:
-
Animal Preparation: Mongrel dogs were anesthetized, and catheters were inserted for drug administration, blood sampling, and electrophysiological recordings.
-
Electrophysiological Study: Programmed electrical stimulation was used to measure the atrial effective refractory period (AERP) and ventricular effective refractory period (VERP) at a basic cycle length of 400 ms.
-
Drug Administration: this compound was administered as a continuous intravenous infusion at escalating doses (e.g., 0.30 and 0.45 µg/kg/min).[1]
-
Hemodynamic and ECG Monitoring: Heart rate, mean arterial pressure, and ECG intervals (PR, QRS, QTc) were continuously monitored.
-
Data Analysis: Changes in electrophysiological and hemodynamic parameters from baseline were measured at each dose level and compared to vehicle-matched controls.
Conscious Dog Model of Heart Failure and Atrial Fibrillation
Objective: To evaluate the efficacy of this compound in terminating atrial fibrillation in a clinically relevant animal model of heart failure.
Methodology:
-
Surgical Instrumentation: A programmable pacemaker was implanted in dogs to induce heart failure through rapid right ventricular pacing.
-
Induction of Heart Failure: Dogs underwent rapid ventricular pacing (e.g., 215-250 beats/min) for several weeks until signs of heart failure, such as reduced left ventricular ejection fraction and increased filling pressures, were observed.
-
Induction of Atrial Fibrillation: Sustained atrial fibrillation was induced by atrial burst pacing.
-
Drug Administration: After 15 minutes of sustained AF, this compound was administered as sequential intravenous bolus infusions at increasing doses (e.g., 0.03, 0.1, 0.3, and 1.0 mg/kg) at 5-minute intervals.[1]
-
ECG Monitoring: Continuous electrocardiographic monitoring was used to assess for the termination of AF and conversion to sinus rhythm.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the preclinical evaluation of this compound.
Caption: Mechanism of action of this compound in the atrial myocyte.
Caption: Influence of autonomic tone on the efficacy of this compound.
Caption: Experimental workflow for the conscious dog model of heart failure and atrial fibrillation.
References
- 1. Modified rapid ventricular pacing: a chronic model of heart failure for evaluation of new surgical therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid ventricular pacing in the dog: pathophysiologic studies of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 4. ahajournals.org [ahajournals.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
In Vitro Characterization of MK-0448: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of MK-0448, a potent and specific inhibitor of the Kv1.5 potassium channel. The information presented herein is intended to support researchers and drug development professionals in understanding the pharmacological profile of this compound.
Introduction
This compound (N-{6-[(1S)-1-(4-fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide) is a small molecule developed to investigate the therapeutic potential of targeting the ultra-rapid delayed rectifier potassium current (IKur) for the management of atrial fibrillation (AF).[1][2] IKur, encoded by the KCNA5 gene, is predominantly expressed in the atria compared to the ventricles, making it an attractive target for atrial-selective antiarrhythmic drugs. This guide details the in vitro studies that have elucidated the potency, selectivity, and electrophysiological effects of this compound.
Potency and Primary Target Activity
This compound is a highly potent inhibitor of the human Kv1.5 channel, the primary subunit responsible for the IKur current. In vitro studies have consistently demonstrated its strong inhibitory activity in various experimental systems.
Table 1: Potency of this compound against Kv1.5/IKur
| Target | Experimental System | IC50 | Reference |
| Recombinant human Kv1.5 (hKv1.5) | Chinese Hamster Ovary (CHO) cells | 8.6 nmol/L | [1] |
| Native IKur | Human atrial myocytes | 10.8 nmol/L | [1] |
Selectivity Profile
The selectivity of a drug candidate is a critical determinant of its safety profile. This compound has been evaluated against a panel of cardiac ion channels to assess its off-target activity. While generally highly selective, it does exhibit moderate inhibition of the slowly activating delayed rectifier potassium current (IKs) at concentrations significantly higher than those required for IKur blockade.[1][3]
Table 2: Selectivity of this compound against Various Ion Channels
| Ion Channel/Current | Gene Subunit(s) | Experimental System | IC50 | Reference |
| Kv1.7 | 72 nmol/L | [1] | ||
| Kv2.1 | 61 nmol/L | [1] | ||
| IKs | hKCNQ1/hKCNE1 | Human Embryonic Kidney (HEK-293) cells | 0.79 µmol/L | [1][3] |
| Kv3.2 | 6.1 µmol/L | [1] | ||
| IKCa | 10.2 µmol/L | [1] | ||
| INa | SCN5a | Inactive up to 10 µmol/L | [1] |
Electrophysiological Effects on Atrial Action Potentials
The functional consequences of IKur inhibition by this compound have been investigated in isolated human atrial tissues. The effects of the compound on action potential duration (APD) and the effective refractory period (ERP) were found to be dependent on the underlying rhythm of the patient from whom the tissue was obtained.
In atrial trabeculae from patients in sinus rhythm (SR), this compound elevated the plateau potential but shortened the APD at 90% repolarization (APD90) and the ERP at a stimulation frequency of 1 Hz.[4][5] Conversely, in tissues from patients with permanent AF, this compound led to a prolongation of both APD90 and ERP.[4][5] This differential effect is thought to be related to the electrical remodeling that occurs in AF, which may alter the repolarization reserve and unmask the effects of IKs blockade by this compound.[6]
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To determine the potency and selectivity of this compound on various ion channels heterologously expressed in a stable cell line.
Materials:
-
CHO or HEK-293 cells stably expressing the ion channel of interest (e.g., hKv1.5, hKCNQ1/hKCNE1).
-
External solution (e.g., containing in mmol/L: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH).
-
Internal solution (e.g., containing in mmol/L: 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
This compound stock solution in a suitable solvent (e.g., DMSO) and serial dilutions.
Procedure:
-
Culture cells expressing the target ion channel to an appropriate confluency.
-
Harvest cells and plate them onto glass coverslips for recording.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit the ionic current of interest.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with increasing concentrations of this compound, allowing for steady-state block at each concentration.
-
Record the current at each concentration.
-
Wash out the compound with the external solution to assess the reversibility of the block.
-
Analyze the data by measuring the peak current amplitude at each concentration and normalize to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Action Potential Recording in Human Atrial Trabeculae
Objective: To evaluate the effect of this compound on the action potential characteristics of human atrial tissue.
Materials:
-
Human right atrial appendages obtained from patients undergoing open-heart surgery.
-
Tyrode's solution (e.g., containing in mmol/L: 127 NaCl, 4.5 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 Glucose, 22 NaHCO3, 0.42 NaH2PO4; gassed with 95% O2 / 5% CO2).
-
Dissecting microscope and tools.
-
Tissue bath with stimulating and recording electrodes.
-
Glass microelectrodes filled with 3 mol/L KCl.
-
Microelectrode amplifier and data acquisition system.
-
This compound stock solution and dilutions in Tyrode's solution.
Procedure:
-
Transport the atrial tissue to the laboratory in cold Tyrode's solution.
-
Under a dissecting microscope, carefully dissect thin, unbranched trabeculae from the endocardial surface.
-
Mount the trabeculae in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.
-
Pace the tissue at a constant frequency (e.g., 1 Hz) using field stimulation electrodes.
-
Impale a cell with a glass microelectrode to record the transmembrane action potentials.
-
Record stable baseline action potentials.
-
Introduce increasing concentrations of this compound into the perfusate.
-
Allow for equilibration at each concentration (typically 20-30 minutes) and record the resulting action potentials.
-
Measure various action potential parameters, including APD at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90), resting membrane potential, and action potential amplitude.
-
Determine the effective refractory period (ERP) by introducing premature stimuli at progressively shorter coupling intervals.
Visualizations
Caption: Mechanism of action of this compound on atrial electrophysiology.
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. "this compound, a Specific Kv1.5 Inhibitor: Safety, Pharmacokinetics and Phar" by Behzad B. Pavri, Howard E Greenberg et al. [jdc.jefferson.edu]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
An In-depth Analysis of the Atrial-Selective Electrophysiology of MK-0448
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide details the preclinical and clinical investigations into MK-0448, a potent and selective inhibitor of the Kv1.5 potassium channel, exploring the basis of its atrial-selective properties and the subsequent clinical findings that have shaped the understanding of IKur inhibition as a therapeutic strategy for atrial fibrillation (AF).
Introduction: The Pursuit of Atrial-Selective Antiarrhythmics
Atrial fibrillation (AF) remains the most common sustained cardiac arrhythmia, presenting a significant therapeutic challenge.[1] Current pharmacological agents often lack atrial specificity, carrying the risk of proarrhythmic ventricular effects due to their action on ion channels crucial for ventricular repolarization.[2] This has driven the search for atrial-selective therapies that target ion channels predominantly expressed in the atria.
The ultra-rapid delayed rectifier potassium current, IKur (encoded by the KCNA5 gene, which forms the Kv1.5 channel), is a key contributor to human atrial repolarization but is functionally absent in the ventricles.[2][3] This atrial-specific expression makes IKur an attractive target for developing antiarrhythmic drugs with a potentially safer profile. This compound was developed as a potent and highly selective inhibitor of Kv1.5 to test the hypothesis that specific IKur blockade could be an effective and safe strategy for the management of AF.[1][4] This document provides a comprehensive overview of the electrophysiological characterization of this compound, from in vitro channel profiling to preclinical animal models and human clinical trials.
Mechanism of Action and Atrial Selectivity
The primary mechanism for the atrial-selective nature of this compound is its targeted inhibition of the Kv1.5 ion channel. This channel is a major component of the repolarizing currents in human atrial myocytes. By blocking IKur, this compound was hypothesized to prolong the atrial action potential duration (APD) and, consequently, the atrial effective refractory period (AERP), without affecting ventricular electrophysiology.
Caption: Mechanism of this compound atrial-selective action.
Quantitative Analysis of In Vitro Selectivity
Patch-clamp experiments using heterologous expression systems and native human atrial myocytes confirmed the high potency and selectivity of this compound for Kv1.5. The compound exhibited significantly lower potency against other cardiac ion channels, particularly those critical to ventricular repolarization.
Table 1: In Vitro Potency and Selectivity of this compound
| Ion Channel/Current | Assay Method | Species | IC50 | Citation(s) |
|---|---|---|---|---|
| Primary Target | ||||
| Kv1.5 (hKv1.5) | Patch Clamp (CHO cells) | Human | 8.6 nmol/L (at 3 Hz) | [1][5] |
| IKur | Patch Clamp (Atrial Myocytes) | Human | 10.8 nmol/L | [1][5] |
| Off-Target Channels | ||||
| Kv1.7 | Voltage Clamp | Human | 72 nmol/L | [1][5] |
| Kv2.1 | Voltage Clamp | Human | 61 nmol/L | [1][5] |
| IKs (hKCNQ1/hKCNE1) | Voltage Clamp (HEK-293 cells) | Human | 0.79 µmol/L | [1][5] |
| ITo (Kv4.3) | Voltage Clamp | Human | 2.3 µmol/L | [1][2] |
| Kv3.2 | Voltage Clamp | Human | 6.1 µmol/L | [1][5] |
| IKCa | Voltage Clamp | Human | 10.2 µmol/L | [1][5] |
| IKr (hERG) | Voltage Clamp | Human | 110 µmol/L | [1][2] |
| INa (SCN5a) | Voltage Clamp | Human | Inactive up to 10 µmol/L |[1][2] |
Data compiled from multiple preclinical studies. The selectivity margin for ventricular currents like IKr is substantial, with IC50 values in the micromolar range compared to the low nanomolar potency against IKur.[1][2]
Preclinical Electrophysiology: Ex Vivo and In Vivo Evidence
Ex Vivo Effects on Human Atrial Action Potentials
Studies using human right atrial trabeculae provided insights into the effects of this compound on native tissue.
-
Action Potential Plateau: this compound consistently elevated the action potential plateau in tissues from patients in both sinus rhythm (SR) and permanent AF.[6][7]
-
Differential Effects on APD: The drug's effect on APD and ERP was dependent on the underlying rhythm of the patient tissue source.[3]
-
In SR preparations, 3 µM of this compound led to a shortening of APD at 90% repolarization (APD90) and a reduction in the effective refractory period (ERP).[3][7]
-
Conversely, in preparations from patients with permanent AF, the same concentration of this compound caused a significant prolongation of APD90 and ERP.[3][7] This suggests that in the remodeled atrial substrate of AF, where repolarization reserve is reduced, the block of IKs (a known secondary target of this compound) may become more prominent.[3][8]
-
In Vivo Atrial Selectivity in Animal Models
In vivo studies in anesthetized dogs provided strong evidence for the atrial-selective effects of this compound.
Table 2: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs
| Parameter | This compound Dose / Plasma Concentration | Effect | Citation(s) |
|---|---|---|---|
| Atrial Refractory Period (ARRP) | 0.30 and 0.45 µg/kg/min (infusion) | Exposure-dependent increase | [1][2] |
| ARRP | ~36 nmol/L | 10% increase from baseline | [2][5] |
| Ventricular Refractory Period (VRRP) | 0.30 and 0.45 µg/kg/min (infusion) | No change | [1][2] |
| VRRP / QTc Interval | ~6 µmol/L | ~5% increase from baseline |[2][5] |
These results demonstrate a significant therapeutic window, with atrial effects occurring at concentrations approximately 100-fold lower than those required to produce ventricular effects.[5] Furthermore, in a conscious dog model of heart failure with sustained AF, intravenous bolus doses of 0.03 and 0.1 mg/kg terminated AF in 2 out of 3 animals.[1][2][9]
Caption: The experimental workflow for this compound.
Clinical Trial Results and the Influence of Autonomic Tone
Despite the robust preclinical data, a first-in-human study in healthy volunteers yielded unexpected results. In an invasive electrophysiological study, ascending doses of this compound failed to produce any increase in atrial or ventricular refractoriness, even at plasma concentrations exceeding 2 µmol/L.[1][2][9] This concentration was more than 50-fold higher than that which produced significant AERP prolongation in the dog model.[2][5]
This discrepancy led to the hypothesis that autonomic tone, particularly high parasympathetic (vagal) tone in healthy resting subjects, could be masking the effects of IKur blockade.[1] Follow-up studies in anesthetized dogs were designed to test this:
-
Without Vagal Stimulation: this compound produced the expected robust increase in the atrial refractory period.[1][2]
-
With Vagal Stimulation: The AERP-prolonging effect of this compound was markedly attenuated.[1][2][9]
The proposed mechanism is that vagal stimulation activates the acetylcholine-sensitive potassium current (IKACh), which is also atrial-specific. The powerful outward current from IKACh activation shortens the atrial APD, effectively counteracting the APD-prolonging effect of IKur blockade by this compound.[1][2]
Caption: Opposing effects of IKur block and vagal tone.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human gene for the ion channel of interest (e.g., KCNA5 for Kv1.5).[1][5]
-
Method: Standard whole-cell patch-clamp techniques were used. Cells were superfused with an extracellular solution, and a glass micropipette filled with intracellular solution was used to form a high-resistance seal with the cell membrane. The membrane was then ruptured to allow electrical access to the cell interior.
-
Voltage Protocols: Specific voltage-clamp protocols were applied to isolate the current of interest. For Kv1.5, a typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing steps to various positive potentials (e.g., +50 mV) to activate the channels.[3]
-
Data Analysis: The effect of this compound was assessed by comparing the current amplitude before and after drug application at various concentrations to determine the IC50 value.[1]
In Vivo Electrophysiology in Anesthetized Dogs
-
Animal Preparation: Mongrel dogs were anesthetized, and catheters with electrode pairs were inserted via the femoral artery and vein and advanced to the right atrium and ventricle under fluoroscopic guidance.[2]
-
Measurements: Programmed electrical stimulation was used to measure the atrial and ventricular effective refractory periods (AERP and VERP). An ECG was continuously monitored for parameters like heart rate, PR interval, QRS duration, and QT interval.[2]
-
Drug Administration: this compound was administered as a continuous intravenous infusion at specified doses. Electrophysiological measurements were taken at baseline and during drug infusion to assess concentration-dependent effects.[2]
Studies on Human Atrial Trabeculae
-
Tissue Source: Right atrial appendages were obtained from patients undergoing open-heart surgery, with tissues separated based on the patient's cardiac rhythm (sinus rhythm vs. atrial fibrillation).[6][10]
-
Method: Small muscle strips (trabeculae) were isolated and mounted in an organ bath superfused with oxygenated Tyrode's solution. Standard glass microelectrodes were used to impale cells and record action potentials. The tissue was stimulated at a fixed frequency (e.g., 1 Hz).[3]
-
Data Analysis: Action potential parameters, including APD at 20%, 50%, and 90% repolarization (APD20, APD50, APD90) and the effective refractory period (ERP), were measured before and after the application of this compound.[3]
Conclusion and Future Perspective
This compound is a well-characterized, potent, and highly selective inhibitor of the atrial-specific IKur current. Preclinical studies in vitro and in vivo strongly supported its profile as an atrial-selective antiarrhythmic agent, capable of prolonging the atrial refractory period at concentrations far below those affecting the ventricle.[1][2] However, the failure of this compound to demonstrate efficacy in healthy human volunteers highlighted a critical translational gap.[9] The subsequent finding that its effects are attenuated by high vagal tone suggests that the contribution of IKur to atrial repolarization in humans is more complex and state-dependent than previously understood.[1][9]
The investigation into this compound has provided invaluable insights for the field of antiarrhythmic drug development. It underscores the importance of considering autonomic influences in the evaluation of novel antiarrhythmic agents and suggests that IKur blockade alone may be of limited therapeutic value, particularly in patients with high vagal tone.[9] Future strategies may need to consider multi-target approaches or agents whose efficacy is less susceptible to modulation by the autonomic nervous system.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. Frontiers | Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of MK-0448 with the Kv1.5 Channel Pore
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between MK-0448, a potent and selective inhibitor, and the voltage-gated potassium channel Kv1.5. The content herein is curated for an audience with a professional background in pharmacology, biochemistry, and drug development, offering detailed data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of this compound's Inhibitory Profile
This compound has been extensively characterized for its inhibitory effects on the human Kv1.5 channel, the primary conductor of the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium.[1][2] Its high potency and selectivity make it a significant tool for studying the physiological roles of Kv1.5 and as a potential therapeutic agent for atrial fibrillation.[2][3][4] The following tables summarize the key quantitative data from various electrophysiological studies.
Table 1: Inhibitory Potency of this compound on Kv1.5 and IKur
| Target | Expression System | IC50 (nM) | Reference |
| Recombinant human Kv1.5 (hKv1.5) | CHO cells | 8.6 | [2][3] |
| Native IKur | Human atrial myocytes | 10.8 | [2][3] |
Table 2: Selectivity Profile of this compound Against Other Ion Channels
| Channel/Current | Subunits | Expression System | Assay Method | IC50 (µM) | Reference |
| Kv1.7 | - | - | Voltage Clamp | 0.072 | [3] |
| Kv2.1 | - | - | Voltage Clamp | 0.061 | [3] |
| IKs | hKCNQ1/hKCNE1 | HEK-293 cells | Voltage Clamp | 0.79 | [3] |
| Kv3.2 | - | - | HT Clamp | 6.074 | [3] |
| IKCa | - | - | Patch Clamp | 10.2 | [3] |
| IKr | hERG | - | Patch Clamp | 110 | [2] |
| Ito | Kv4.3 | - | HT Clamp | 2.336 | [3] |
| INa | SCN5a | - | VIPR | No effect @ 10 µM | [3] |
Experimental Protocols
The characterization of this compound's interaction with the Kv1.5 channel has predominantly relied on patch-clamp electrophysiology techniques performed on heterologous expression systems.
Cell Culture and Transient Transfection
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are transiently transfected with plasmids containing the cDNA for the alpha subunit of the human Kv1.5 channel (KCNA5). For studying currents like IKs, co-transfection with the necessary auxiliary subunits (e.g., KCNE1) is performed. Standard transfection reagents such as lipofectamine are typically employed.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Patch-Clamp Electrophysiology
-
Configuration: The whole-cell patch-clamp configuration is the standard method for recording macroscopic currents through the Kv1.5 channels.
-
Solutions:
-
External Solution (Bath): Typically contains (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, glucose 10, and HEPES 10, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (Pipette): Typically contains (in mM): K-aspartate 130, MgCl2 5, EGTA 5, ATP 4, and HEPES 10, with the pH adjusted to 7.2 with KOH.
-
-
Voltage Protocols: To elicit Kv1.5 currents, cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to a series of positive test potentials (e.g., from -40 mV to +60 mV in 10 mV increments). The duration of the depolarizing pulse is typically between 200 and 500 ms.
-
Data Acquisition and Analysis: Currents are recorded using an amplifier and digitized. Data analysis software is used to measure current amplitudes and calculate the concentration-response curves to determine the IC50 values. The Hill equation is commonly fitted to the data to derive the IC50 and Hill coefficient.
Visualizing Molecular Interactions and Workflows
To better understand the processes involved in characterizing this compound and its proposed interaction with the Kv1.5 channel, the following diagrams have been generated.
References
- 1. Challenges Faced with Small Molecular Modulators of Potassium Current Channel Isoform Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and properties of MK-0448
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of MK-0448, a potent and selective inhibitor of the Kv1.5 potassium channel. Intended for researchers, scientists, and professionals in drug development, this document details the mechanism of action, experimental data, and the clinical development history of this compound.
Chemical Structure and Properties
This compound, with the IUPAC name N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide, is a small molecule that was investigated for its antiarrhythmic properties.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 875562-81-5 | [1] |
| Molecular Formula | C24H21FN4O2S | [1][3] |
| Molecular Weight | 448.52 g/mol | [1] |
| Exact Mass | 448.1369 | [1] |
| IUPAC Name | N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide | [1] |
| SMILES Code | CS(=O)(NC1=NC(--INVALID-LINK--C(C3=CC=CN=C3)C4=CC=CN=C4)=CC=C1)=O | [1] |
| Synonyms | MK0448, MK 0448 | [1] |
| Purity | >98% (HPLC) | [3] |
Mechanism of Action and Pharmacology
This compound is a selective inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium.[2][4][5] The IKur current plays a crucial role in the repolarization of the atrial action potential. By blocking Kv1.5, this compound was hypothesized to prolong the atrial refractory period (ARP) without affecting the ventricular refractory period, making it a potentially targeted therapy for atrial fibrillation (AF).[2][4]
The pharmacological activity of this compound has been characterized in various in vitro and in vivo models. The key findings are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 | Reference |
| Human Kv1.5 (IKur) | Recombinant hKv1.5 in CHO cells | 8.6 nM | [2][6] |
| Human Atrial Myocytes (IKur) | Native human atrial myocytes | 10.8 nM | [2][6] |
| Kv1.7 | Voltage-clamp | 72 nM | [2][6] |
| Kv2.1 | Voltage-clamp | 61 nM | [2][6] |
| IKs (hKCNQ1/hKCNE1) | Voltage-clamp in HEK-293 cells | 0.79 µM | [2][6] |
| IKr (hERG) | Voltage-clamp | 110 µM | [4] |
| Ito (Kv4.3) | Voltage-clamp | 2.3 µM | [2][4] |
| INa (SCN5a) | Voltage-clamp | >10 µM (inactive) | [2][4] |
| Kv3.2 | Voltage-clamp | 6.1 µM | [2][6] |
| IKCa | Voltage-clamp | 10.2 µM | [2][6] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Animal Models
| Species | Model | Dosing | Key Findings | Reference |
| Anesthetized Dogs | Normal | 0.30 and 0.45 µg/kg/min IV infusion | Exposure-dependent increases in atrial refractory period (ARP) with no change in ventricular refractory period (VRP), heart rate, or blood pressure. | [2][6] |
| Conscious Dogs | Heart Failure Model with Sustained AF | 0.03 and 0.1 mg/kg IV bolus | Termination of sustained atrial fibrillation. | [2][6][7] |
The mechanism of action of this compound at the cellular level involves the direct blockade of the Kv1.5 ion channel, leading to a modulation of the atrial action potential.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
The inhibitory effect of this compound on various ion channels was determined using the whole-cell patch-clamp technique in heterologous expression systems (e.g., CHO or HEK-293 cells) stably expressing the channel of interest.
Methodology:
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and superfused with an external solution.
-
Borosilicate glass pipettes with a specific resistance are filled with an internal solution and mounted on a micromanipulator.
-
A giga-seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
Voltage-clamp protocols specific to the ion channel being studied are applied using a patch-clamp amplifier and data acquisition software.
-
-
Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired concentrations in the external solution and perfused over the cell.
-
Data Analysis: The peak current amplitude before and after drug application is measured, and the percentage of inhibition is calculated. IC50 values are determined by fitting the concentration-response data to a Hill equation.
The effects of this compound on atrial and ventricular refractoriness were assessed in anesthetized mongrel dogs.[2][4]
Methodology:
-
Animal Preparation: Dogs are anesthetized (e.g., with α-chloralose and sodium pentobarbital), intubated, and ventilated.[2][4] Catheters are placed for drug administration, blood sampling, and monitoring of cardiovascular parameters.
-
Electrophysiological Measurements:
-
Pacing and recording electrodes are positioned in the right atrium and right ventricle via catheterization.
-
Programmed electrical stimulation is used to measure the atrial and ventricular effective refractory periods (AERP and VERP) at different cycle lengths.[6]
-
-
Drug Administration: this compound is administered as a continuous intravenous infusion at specified doses.[2][6]
-
Data Collection: Electrophysiological parameters, ECG, and hemodynamic data are continuously recorded before, during, and after drug infusion. Blood samples are collected to determine plasma concentrations of this compound.
-
Data Analysis: Changes in AERP and VERP from baseline are calculated and correlated with plasma drug concentrations.
The evaluation of this compound followed a standard preclinical drug development workflow, from in vitro characterization to in vivo efficacy and safety studies.
References
- 1. medkoo.com [medkoo.com]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound | 875562-81-5 | Potassium Channel | MOLNOVA [molnova.com]
- 4. ahajournals.org [ahajournals.org]
- 5. amsbio.com [amsbio.com]
- 6. jdc.jefferson.edu [jdc.jefferson.edu]
- 7. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of MK-0448 for Atrial Fibrillation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action
MK-0448 exerts its pharmacological effect by selectively inhibiting the Kv1.5 potassium channel, the primary subunit responsible for the IKur current in the atria.[1] The IKur current plays a significant role in the repolarization phase of the atrial action potential. By blocking this current, this compound was hypothesized to prolong the atrial action potential duration and, consequently, the atrial effective refractory period, thereby preventing the re-entrant circuits that sustain AFib.
Quantitative Data
The selectivity and potency of this compound were characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound on Cardiac Ion Channels.[2][3]
| Ion Channel/Current | Assay Method | Cell Line | IC50 |
| hKv1.5 (IKur) | Voltage Clamp | CHO Cells | 8.6 nM |
| Native Human IKur | Voltage Clamp | Human Atrial Myocytes | 10.8 nM |
| hKv1.7 | Voltage Clamp | - | 72 nM |
| hKv2.1 | Voltage Clamp | - | 61 nM |
| hKCNQ1/hKCNE1 (IKs) | Voltage Clamp | HEK-293 Cells | 0.79 µM |
| hERG (IKr) | Voltage Clamp | CHO-K1 Cells | 110 µM |
| hKv4.3 (ITo) | Voltage Clamp | - | 2.3 µM |
| hNav1.5 (INa) | Voltage Clamp | - | > 10 µM |
| hKv3.2 | Voltage Clamp | - | 6.1 µM |
| IKCa | Voltage Clamp | - | 10.2 µM |
Table 2: Preclinical In Vivo Electrophysiological Effects of this compound in Canine Models.[1][2]
| Animal Model | Dosing | Key Findings |
| Anesthetized Normal Dogs | 0.30 and 0.45 µg/kg/min IV infusion | - At ~36 nM plasma concentration, increased Atrial Relative Refractory Period (ARRP) by 10%. |
| - No significant change in Ventricular Relative Refractory Period (VRRP), heart rate, or ECG intervals. | ||
| Conscious Dog Heart Failure Model with Sustained AFib | 0.03 and 0.1 mg/kg IV bolus | - Terminated sustained AFib in 2 out of 3 dogs. |
| Anesthetized Normal Dogs with Vagal Stimulation | 1.0 µg/kg/min IV infusion | - Prolongation of atrial refractoriness was markedly attenuated in the presence of vagal nerve stimulation. |
Table 3: Human Electrophysiology Study Findings.[1][4]
| Study Population | Dosing | Key Findings |
| Healthy Subjects | Ascending doses | - No increases in atrial or ventricular refractoriness detected. |
| - Achieved plasma concentrations in excess of 2 µmol/L. | ||
| - Well-tolerated with mild adverse experiences (e.g., injection site irritation). |
Experimental Protocols
In Vitro Electrophysiology: Voltage Clamp Studies
-
Objective: To determine the potency and selectivity of this compound on various cardiac ion channels.
-
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK-293) cells were used, stably expressing the specific human cardiac ion channel of interest (e.g., hKv1.5, hERG).[2] Human atrial myocytes were also used for native IKur assessment.[3]
-
Electrophysiology: Whole-cell patch-clamp technique was employed to record ion channel currents.[3]
-
Voltage Protocol (for hKv1.5): The specific voltage-clamp protocol for hKv1.5 involved holding the cell at a membrane potential of -80 mV and then applying depolarizing pulses to elicit the IKur current. The effect of this compound was assessed at stimulation frequencies of 1 Hz and 3 Hz.[2]
-
Data Analysis: Concentration-response curves were generated by measuring the inhibition of the peak current at various concentrations of this compound to calculate the IC50 value.
-
In Vivo Canine Studies
-
Objective: To evaluate the in vivo efficacy and cardiac electrophysiological effects of this compound.
-
Methodology:
-
Animal Models:
-
Induction of Atrial Fibrillation: In the heart failure model, AFib was induced by atrial burst pacing.[2]
-
Drug Administration: this compound was administered as either a continuous intravenous infusion or as intravenous bolus injections at specified doses.[1][2]
-
Electrophysiological Measurements: Intracardiac electrodes were used to measure the atrial and ventricular effective refractory periods (AERP and VERP). The AERP was determined by delivering programmed electrical stimuli to the atria and identifying the longest coupling interval that failed to capture the atrium.[4]
-
Vagal Nerve Stimulation: In some experiments, bilateral vagal nerve stimulation was performed to assess the influence of parasympathetic tone on the drug's efficacy.[2]
-
First-in-Human Electrophysiology Study
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and electrophysiological effects of this compound in healthy human subjects.
-
Methodology:
-
Study Design: A two-part, randomized, double-blind, placebo-controlled study. Part I focused on safety and pharmacokinetics, while Part II was an invasive electrophysiological study.[1][5]
-
Participants: Healthy adult volunteers.
-
Procedure (Part II):
-
An invasive electrophysiology (EP) study was conducted.[6]
-
Catheters with electrodes were inserted percutaneously and advanced to the heart to record intracardiac electrocardiograms and to pace the heart.[6][7]
-
Baseline electrophysiological parameters, including atrial and ventricular refractory periods, were measured.
-
Ascending doses of this compound were administered intravenously.
-
Electrophysiological measurements were repeated at each dose level to assess for any drug-induced changes.[5]
-
-
Visualizations
Experimental Workflows
Discrepancy Between Preclinical and Clinical Findings
Conclusion
The development of this compound provided valuable insights into the complexities of translating preclinical antiarrhythmic drug efficacy to human clinical trials. While this compound demonstrated a highly selective and potent inhibition of the atrial-specific IKur current, its clinical development was halted due to a lack of efficacy in humans. The key takeaway from the this compound program is the critical role of autonomic tone in modulating the effects of IKur blockade. The high parasympathetic tone in conscious humans appears to negate the atrial repolarization-prolonging effects of this compound, a phenomenon not fully appreciated in the anesthetized preclinical models.[5] This highlights the limitations of certain animal models in predicting clinical outcomes for antiarrhythmic drugs and underscores the importance of considering physiological differences, such as autonomic balance, in drug development programs targeting cardiac ion channels. Ultimately, the findings from the this compound studies suggest that selective IKur inhibition is unlikely to be a viable therapeutic strategy for the management of atrial fibrillation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. ahajournals.org [ahajournals.org]
- 4. Determination of refractory periods and conduction velocity during atrial fibrillation using atrial capture in dogs: direct assessment of the wavelength and its modulation by a sodium channel blocker, pilsicainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. heart.org [heart.org]
The Impact of MK-0448 on Atrial Action Potential Duration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophysiological effects of MK-0448, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), on atrial action potential duration (APD). The document synthesizes findings from key preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Core Mechanism of Action
This compound exerts its primary effect by selectively blocking the Kv1.5 potassium channel, the molecular correlate of the IKur current.[1][2][3] This current plays a significant role in the repolarization phase of the action potential in human atrial myocytes. By inhibiting IKur, this compound was developed to prolong the atrial effective refractory period (AERP), a key strategy in the management of atrial fibrillation (AF).[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species/Cell Line | IC50 | Reference |
| hKv1.5 (IKur) | CHO cells | 8.6 nM | [1] |
| IKur | Human atrial myocytes | 10.8 nM | [1] |
| IKs | HEK-293 cells | 0.79 µM | [1] |
| Kv1.7 | - | 72 nM | [1] |
| Kv2.1 | - | 61 nM | [1] |
| Kv3.2 | - | 6.1 µM | [1] |
| IKCa | - | 10.2 µM | [1] |
Table 2: Effect of this compound on Action Potential Duration (APD) in Human Right Atrial Trabeculae (1 Hz stimulation)
| Patient Group | Concentration | APD90 (ms) | APD50 (ms) | APD20 (ms) | Plateau Potential (PLT20) | Reference |
| Sinus Rhythm (SR) | Control | 295.4 ± 20.3 | 213.6 ± 22.1 | 100.9 ± 19.8 | -2.3 ± 3.4 mV | [2][6] |
| 0.3 µM this compound | 283.9 ± 20.3 | 215.1 ± 20.9 | 119.3 ± 18.2 | 8.8 ± 3.1 mV | [2][6] | |
| 1 µM this compound | 272.7 ± 20.9 | 215.3 ± 20.0 | 129.6 ± 17.5 | 14.3 ± 3.2 mV | [2][6] | |
| 3 µM this compound | 258.9 ± 21.0 | 208.9 ± 18.8 | 131.7 ± 16.3 | 16.5 ± 3.4 mV | [2][6] | |
| Permanent Atrial Fibrillation (AF) | Control | 240.2 ± 15.5 | 163.6 ± 18.0 | 66.2 ± 13.9 | -12.3 ± 2.6 mV | [2][6] |
| 0.3 µM this compound | 247.0 ± 15.3 | 175.8 ± 17.4 | 86.2 ± 14.5 | -1.1 ± 2.8 mV | [2][6] | |
| 1 µM this compound | 252.8 ± 15.1 | 185.8 ± 16.9 | 100.2 ± 15.1 | 5.8 ± 3.2 mV | [2][6] | |
| 3 µM this compound | 262.4 ± 14.4 | 199.2 ± 15.2 | 114.2 ± 14.4 | 11.8 ± 3.6 mV | [2][6] |
Table 3: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs
| Parameter | Dose/Concentration | Change from Baseline | Reference |
| Atrial Refractory Period (ARRP) | 0.30 µg/kg/min | Exposure-dependent increase | [1] |
| 0.45 µg/kg/min | Exposure-dependent increase | [1] | |
| ~36 nM plasma concentration | +10% | [1] | |
| Ventricular Refractory Period (VRRP) | - | No change | [1][4] |
| QTc Interval | - | No change | [1] |
Key Experimental Protocols
In Vitro Electrophysiology in Human Atrial Tissue
-
Tissue Preparation: Right atrial appendages were obtained from patients undergoing open-heart surgery. Trabeculae were dissected and mounted in a tissue bath superfused with Tyrode's solution at 37°C.[2]
-
Action Potential Recording: Standard microelectrode techniques were employed to record action potentials. Tissues were stimulated at a frequency of 1 Hz.[2][6]
-
Drug Application: this compound was applied in increasing concentrations, with a 20-minute exposure time for each concentration.[6]
-
Data Analysis: Action potential duration at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90) and the plateau potential at 20% of the action potential duration (PLT20) were measured.[2][6]
In Vivo Electrophysiology in Anesthetized Dogs
-
Animal Model: Anesthetized mongrel dogs were used to assess the in vivo electrophysiological effects of this compound.[3]
-
Drug Administration: this compound was administered as a continuous intravenous infusion at doses of 0.30 and 0.45 µg/kg/min.[1][3]
-
Electrophysiological Measurements: Atrial refractory period (ARRP) and ventricular refractory period (VRRP) were measured. ECG parameters such as PR, QRS, and QTc intervals were also monitored.[1]
-
Heart Failure Model: In a separate model, heart failure was induced by rapid right ventricular pacing. Sustained AF was induced by atrial burst pacing, and the efficacy of intravenous bolus doses of this compound (0.03 and 0.1 mg/kg) in terminating AF was evaluated.[1][5]
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound in Atrial Myocytes
References
- 1. jdc.jefferson.edu [jdc.jefferson.edu]
- 2. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Therapeutic Potential of IKur Inhibition with MK-0448: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the therapeutic potential of MK-0448, a potent and selective inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), encoded by the KCNA5 gene. The primary focus of IKur inhibition has been the development of atrial-selective antiarrhythmic drugs for the treatment of atrial fibrillation (AF). This document provides a comprehensive overview of the preclinical and clinical data on this compound, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Introduction to IKur and its Role in Atrial Electrophysiology
The IKur current, predominantly expressed in the atria compared to the ventricles, plays a crucial role in the repolarization phase of the cardiac action potential.[1][2] This atrial-specific expression profile has made the Kv1.5 channel, which conducts IKur, an attractive target for the development of anti-AF drugs with a reduced risk of ventricular proarrhythmias.[1][3] Inhibition of IKur is expected to prolong the atrial action potential duration (APD) and the effective refractory period (ERP), thereby disrupting the re-entrant circuits that sustain AF.[1] However, the effect of IKur inhibition on APD can be complex, with some studies suggesting it may shorten repolarization in healthy atria but prolong it in remodeled atrial tissue characteristic of AF.[4]
This compound was developed as a highly selective inhibitor of the Kv1.5 channel, demonstrating significant promise in preclinical models for the management of AF.[5][6]
Quantitative Data on this compound
The following tables summarize the key quantitative data gathered from in vitro and in vivo studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [5][7]
| Target Ion Channel/Current | Cell Line | IC50 |
| IKur (Kv1.5) | CHO cells (recombinant human) | 8.6 nmol/L |
| IKur | Human atrial myocytes | 10.8 nmol/L |
| Kv1.7 | Heterologous expression | 72 nmol/L |
| Kv2.1 | Heterologous expression | 61 nmol/L |
| IKs (hKCNQ1/hKCNE1) | HEK-293 cells | 0.79 µmol/L |
| IKr (hERG) | Heterologous expression | 110 µmol/L |
| ITo (Kv4.3) | Heterologous expression | 2.3 µmol/L |
| INa (SCN5A) | Heterologous expression | >10 µmol/L |
| Kv3.2 | Heterologous expression | 6.1 µmol/L |
| IKCa | Heterologous expression | 10.2 µmol/L |
Table 2: Preclinical In Vivo Efficacy of this compound in a Canine Model [5][6]
| Animal Model | Intervention | Key Findings |
| Normal Anesthetized Dogs | Intravenous infusion of this compound | Significant and dose-dependent prolongation of atrial refractory period without affecting ventricular refractory period. [5][6] |
| Conscious Dogs with Heart Failure and Sustained AF | Bolus intravenous doses of 0.03 and 0.1 mg/kg this compound | Termination of sustained atrial fibrillation in 2 out of 3 dogs. [5][6] |
Table 3: First-in-Human Electrophysiology Study of this compound [5][6]
| Study Population | Intervention | Key Findings |
| Healthy Male Subjects | Ascending intravenous doses of this compound (plasma concentrations >2 µmol/L) | No significant increases in either atrial or ventricular refractoriness. [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the inhibitory concentration (IC50) of this compound on IKur and other cardiac ion channels.
Cell Preparation:
-
Human atrial myocytes are enzymatically isolated from atrial appendages obtained from patients undergoing cardiac surgery.
-
For recombinant channels, Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells are stably transfected with the gene encoding the target ion channel subunit(s) (e.g., KCNA5 for Kv1.5).
Recording Solutions:
-
External Solution (for IKur): Contains (in mmol/L): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for IKur): Contains (in mmol/L): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH. Note: Specific ion channel blockers (e.g., for IKr, ICaL) are added to the external solution to isolate the current of interest.
Voltage-Clamp Protocol for IKur:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing prepulse to -40 mV for 500 ms (B15284909) to inactivate sodium channels.
-
Apply a series of depolarizing test pulses from -30 mV to +60 mV in 10 mV increments for 500 ms to elicit IKur.
-
Return the membrane potential to -50 mV for a brief period to measure tail currents.
-
Repeat the protocol at a steady-state frequency (e.g., 1 Hz).
-
After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of this compound.
-
Measure the peak outward current at each test potential and construct a concentration-response curve to determine the IC50.
In Vivo Canine Model of Atrial Fibrillation
Objective: To evaluate the efficacy of this compound in prolonging atrial refractoriness and terminating induced AF in a large animal model.
Animal Model:
-
Heart Failure Model: Chronic heart failure is induced in mongrel dogs by rapid ventricular pacing (e.g., 240 bpm) for several weeks.
-
AF Induction: Sustained AF is induced by rapid atrial burst pacing.
Surgical Preparation and Electrophysiology Study:
-
Anesthetize the dog (e.g., with pentobarbital) and maintain anesthesia with an infusion (e.g., alpha-chloralose).
-
Introduce multipolar electrophysiology catheters into the heart via femoral vein access under fluoroscopic guidance.
-
Place catheters in the right atrium for pacing and recording, the His-bundle region, and the right ventricle.
-
Measure baseline electrophysiological parameters, including atrial effective refractory period (AERP) and ventricular effective refractory period (VERP), using programmed electrical stimulation (S1-S2 pacing protocol).
-
Induce sustained AF through rapid atrial pacing.
-
Once sustained AF is established, administer this compound intravenously as a bolus or infusion.
-
Continuously monitor the electrocardiogram (ECG) for termination of AF and conversion to sinus rhythm.
-
After the experiment, repeat electrophysiological measurements to assess changes in AERP and VERP.
Influence of Vagal Tone on this compound Efficacy
Objective: To investigate the impact of parasympathetic stimulation on the atrial electrophysiological effects of this compound.
Experimental Setup:
-
Use an anesthetized canine model as described above.
-
Isolate the vagus nerves in the neck for electrical stimulation.
Protocol:
-
Obtain baseline AERP measurements.
-
Administer this compound and re-measure AERP to confirm its prolonging effect.
-
Apply electrical stimulation to the vagus nerves at varying frequencies (e.g., 2-10 Hz) to induce a parasympathetic response (evidenced by a decrease in heart rate).
-
While maintaining vagal stimulation, administer this compound and measure AERP.
-
Compare the AERP prolongation by this compound in the presence and absence of vagal stimulation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in IKur regulation and the experimental workflows for evaluating this compound.
Caption: Signaling pathways regulating the Kv1.5 channel and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound from preclinical to clinical studies.
Discussion and Conclusion
This compound demonstrated remarkable potency and selectivity for the IKur channel in preclinical in vitro and in vivo models.[5][7] In canine studies, it effectively prolonged the atrial refractory period and terminated induced atrial fibrillation, supporting the hypothesis that selective IKur inhibition is a viable antiarrhythmic strategy.[5][6]
However, these promising preclinical findings did not translate to the first-in-human clinical trial.[5][6] In healthy volunteers, this compound failed to produce any significant effect on atrial or ventricular refractoriness, even at plasma concentrations well above those that were effective in dogs.[5][6] Subsequent preclinical investigations revealed that the efficacy of this compound is markedly attenuated by vagal nerve stimulation.[5][7] This suggests that the high parasympathetic tone in healthy humans may mask the contribution of IKur to atrial repolarization, rendering its inhibition less effective than in the anesthetized or heart failure animal models where autonomic tone may be different.
The discrepancy between the preclinical and clinical results for this compound underscores the challenges in translating findings from animal models to human pathophysiology, particularly concerning the complexities of autonomic nervous system regulation of cardiac electrophysiology. While the therapeutic potential of selective IKur inhibition for atrial fibrillation remains an area of interest, the experience with this compound highlights the critical need to consider the influence of autonomic tone in the design and interpretation of both preclinical and clinical studies of novel antiarrhythmic agents. Future research in this area may need to focus on patient populations with specific autonomic profiles or on developing IKur inhibitors whose efficacy is not modulated by vagal activity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K(v)1.5 potassium channel gene regulation by Sp1 transcription factor and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KCNA5 potassium voltage-gated channel subfamily A member 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of MK-0448, a Specific Kv1.5 Blocker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MK-0448, a potent and selective inhibitor of the Kv1.5 potassium channel. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical research, outlines experimental protocols for its use, and visualizes the complex biological pathways and experimental workflows involved. This information is intended to support researchers in utilizing this compound as a tool to investigate cardiac electrophysiology, particularly in the context of atrial fibrillation.
Introduction: The Role of Kv1.5 in Atrial Electrophysiology
The voltage-gated potassium channel Kv1.5 is a key protein in cardiac electrophysiology. It is the primary conductor of the ultra-rapid delayed rectifier potassium current (IKur), which is crucial for the repolarization phase of the action potential in human atrial myocytes.[1][2][3] Notably, the Kv1.5 channel is expressed predominantly in the atria and is virtually absent in the ventricles.[1][2] This atrial-specific expression makes IKur an attractive therapeutic target for the management of atrial fibrillation (AF), the most common sustained cardiac arrhythmia.[1][3] The hypothesis is that by selectively blocking IKur, one could prolong the atrial action potential and the effective refractory period (ERP), thereby terminating or preventing fibrillatory waves without the risk of proarrhythmic effects in the ventricles.[2][3]
This compound (N-{6-[(1S)-1-(4-fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide) was developed as a highly specific inhibitor of the Kv1.5 channel to test this hypothesis and explore the therapeutic potential of IKur blockade.
Mechanism of Action and Selectivity
This compound exerts its effect by directly blocking the pore of the Kv1.5 channel, thereby inhibiting the IKur current.[3] Its inhibition is contingent upon channel activation, demonstrating frequency-dependent characteristics.[4] A hallmark of this compound as a research tool is its high degree of selectivity for Kv1.5 over other cardiac ion channels that are critical for ventricular function. This selectivity minimizes the risk of off-target effects, such as the prolongation of the QT interval, which can lead to life-threatening ventricular arrhythmias like Torsades de Pointes.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative overview of its potency, selectivity, and electrophysiological effects.
Table 1: In Vitro Selectivity Profile of this compound
This table details the inhibitory concentrations (IC50) of this compound against various ion channels, highlighting its potent and selective action on Kv1.5.
| Ion Channel (Current) | Cell Line | IC50 Value | Reference |
| hKv1.5 (IKur) | CHO Cells | 8.6 nmol/L | [2] |
| hKv1.5 (IKur) | Human Atrial Myocytes | 10.8 nmol/L | [5] |
| Kv1.7 | - | 72 nmol/L | [1][5] |
| Kv2.1 | - | 61 nmol/L | [1][5] |
| hKCNQ1/hKCNE1 (IKs) | HEK-293 Cells | 0.79 µmol/L | [1][2] |
| Kv4.3 (ITo) | - | 2.3 µmol/L | [1] |
| Kv3.2 | - | 6.1 µmol/L | [1][5] |
| IKCa | - | 10.2 µmol/L | [1][5] |
| hERG (IKr) | - | 110 µmol/L | [1] |
| SCN5a (INa) | - | Inactive up to 10 µmol/L | [1] |
Table 2: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs
This table summarizes the dose-dependent effects of this compound on atrial and ventricular refractory periods in a preclinical animal model.
| Administration | Plasma Concentration | Change in Atrial Refractory Period (ARRP) | Change in Ventricular Refractory Period (VRRP) | Reference |
| 0.30 µg/kg/min (IV infusion) | ≈36 nmol/L | +10% | No significant change | [2][5] |
| 0.45 µg/kg/min (IV infusion) | - | Exposure-dependent increase | No significant change | [1][2] |
| - | ≈6 µmol/L | - | ≈+5% | [2] |
| 0.03 mg/kg (IV bolus) | - | Terminated sustained AF | Not reported | [1][2][6] |
| 0.1 mg/kg (IV bolus) | - | Terminated sustained AF | Not reported | [1][2][6] |
Table 3: Effects of this compound (3 µM) on Human Atrial Tissue
This table illustrates the differential effects of this compound on action potential duration (APD) and effective refractory period (ERP) in human atrial trabeculae from patients in sinus rhythm versus those with permanent atrial fibrillation.
| Patient Group | Effect on APD90 | Effect on ERP | Reference |
| Sinus Rhythm (SR) | Shortened | Shortened | [4][7][8] |
| Intermittent AF | Shortened (similar to SR) | Shortened (similar to SR) | [4][7][8] |
| Permanent AF | Prolonged | Prolonged | [4][7][8] |
Basic Research Applications and Signaling Pathways
The primary research application of this compound is as a pharmacological probe to elucidate the role of the Kv1.5 channel (IKur) in both normal and pathological atrial electrophysiology.
-
Dissecting the Atrial Action Potential: By selectively blocking IKur, researchers can study its specific contribution to the repolarization phase of the atrial action potential. Studies using this compound have shown that IKur block consistently elevates the plateau phase of the action potential.[4][7]
-
Investigating Atrial Fibrillation Mechanisms: this compound is instrumental in studying AF. In animal models of AF, particularly in dogs with heart failure induced by rapid ventricular pacing, this compound has been shown to acutely terminate sustained AF.[1][2][6] This supports the hypothesis that IKur is a viable target for AF termination.
-
Understanding Atrial Remodeling: Research using human atrial tissues has revealed that the effect of this compound is dependent on the disease state of the atria. In tissue from sinus rhythm patients, it can shorten the APD and ERP, whereas in tissue from patients with permanent AF (which is electrically remodeled), it prolongs them.[4][7][8] This suggests that the "repolarization reserve" is altered in diseased atria, making the effects of IKur blockade more complex.
-
Exploring Autonomic Influences: A critical finding from studies with this compound is the significant influence of autonomic tone on its efficacy. In anesthetized dogs, the ability of this compound to prolong the atrial refractory period was markedly diminished in the presence of vagal nerve stimulation.[1][2][6] This suggests that enhanced parasympathetic tone, which activates the IKACh current, can override the effects of IKur blockade. This was a key insight that helped explain the lack of efficacy observed in healthy human volunteers who have high resting vagal tone.[2][6]
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of MK-0448
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-0448 is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5, which underlies the ultra-rapid delayed rectifier potassium current (IKur).[1][2][3] This current is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization of the atrial action potential.[2] Due to its atrial-specific expression, inhibition of IKur is a therapeutic strategy for the management of atrial fibrillation (AF), with the aim of selectively prolonging the atrial refractory period without affecting ventricular repolarization, thereby reducing the risk of ventricular arrhythmias.[2] this compound has been investigated in preclinical in vitro and in vivo models, as well as in early-phase human clinical trials, to assess its potential as an antiarrhythmic agent.[1][2][4]
These application notes provide a summary of the in vitro pharmacological data for this compound and detailed protocols for key experiments to characterize its effects on Kv1.5 and other cardiac ion channels.
Data Presentation
The following tables summarize the quantitative data on the in vitro activity of this compound from published studies.
Table 1: Inhibitory Potency of this compound against Cardiac Ion Channels
| Ion Channel/Current | Expression System | Method | IC50 | Reference |
| hKv1.5 (IKur) | CHO cells | Voltage Clamp | 8.6 nmol/L | [1] |
| Native IKur | Human Atrial Myocytes | Voltage Clamp | 10.8 nmol/L | [1] |
| hKv1.7 | - | Voltage Clamp | 72 nmol/L | [1] |
| hKv2.1 | - | Voltage Clamp | 61 nmol/L | [1] |
| hIKs (hKCNQ1/hKCNE1) | HEK-293 cells | Voltage Clamp | 0.79 µmol/L | [1] |
| hITO (hKv4.3) | - | Voltage Clamp | 2.3 µmol/L | [1] |
| hKv3.2 | - | Voltage Clamp | 6.1 µmol/L | [1] |
| hIKCa | - | Voltage Clamp | 10.2 µmol/L | [1] |
| hNav1.5 (INa) | - | Voltage Clamp | > 10 µmol/L | [1] |
| hERG (IKr) | - | Voltage Clamp | 110 µmol/L | [2] |
Table 2: Effects of this compound on Human Atrial Action Potential Duration (APD) at 1 Hz
| Condition | Concentration | APD90 Change | Reference |
| Sinus Rhythm (SR) | 3 µM | Shortened | [5][6] |
| Permanent Atrial Fibrillation (pAF) | 3 µM | Prolonged | [5][6] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Protocol 1: Electrophysiological Recording of Kv1.5 Current in a Heterologous Expression System
This protocol describes the use of whole-cell patch-clamp electrophysiology to determine the inhibitory potency of this compound on recombinant human Kv1.5 channels expressed in a mammalian cell line (e.g., CHO or HEK-293 cells).
Materials:
-
CHO or HEK-293 cells stably expressing hKv1.5
-
Cell culture reagents
-
Patch-clamp rig (amplifier, digitizer, microscope)
-
Borosilicate glass capillaries
-
External solution (in mmol/L): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH
-
Internal solution (in mmol/L): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH 7.2 with KOH
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Preparation: Plate the hKv1.5-expressing cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope and perfuse with the external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes.
-
-
Voltage Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +40 mV for 500 ms (B15284909) to elicit the Kv1.5 current (IKur).
-
Return the potential to -40 mV for repolarization.
-
Repeat this protocol at a frequency of 0.1 Hz.
-
-
Drug Application:
-
Once a stable baseline current is established, perfuse the cell with the external solution containing various concentrations of this compound.
-
Apply each concentration for at least 5 minutes to reach steady-state block.
-
-
Data Analysis:
-
Measure the peak current amplitude at the end of the depolarizing pulse.
-
Normalize the current in the presence of the drug to the baseline current.
-
Plot the normalized current as a function of the drug concentration and fit the data to the Hill equation to determine the IC50 value.
-
Protocol 2: Action Potential Recording in Isolated Human Atrial Trabeculae
This protocol describes the use of sharp microelectrode recordings to assess the effects of this compound on the action potential characteristics of human atrial tissue.
Materials:
-
Human right atrial appendage tissue obtained from patients undergoing cardiac surgery.
-
Dissecting microscope and tools.
-
Tissue bath with temperature control and superfusion system.
-
Tyrode's solution (in mmol/L): 127 NaCl, 4.5 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 Glucose, 22 NaHCO3; gassed with 95% O2 / 5% CO2 to maintain pH 7.4.
-
Sharp microelectrodes (10-30 MΩ resistance) filled with 3 M KCl.
-
Pacing electrode.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Tissue Preparation:
-
Immediately place the atrial tissue in cold, oxygenated Tyrode's solution.
-
Under a dissecting microscope, carefully dissect a thin, unbranched trabecula (diameter < 1 mm).
-
Mount the trabecula in the tissue bath and superfuse with oxygenated Tyrode's solution at 37°C.
-
-
Pacing:
-
Place a bipolar stimulating electrode at one end of the trabecula.
-
Pace the tissue at a constant frequency (e.g., 1 Hz) with pulses of 2 ms duration and an amplitude of 1.5 times the threshold.
-
-
Recording:
-
Carefully impale a cell in the trabecula with a sharp microelectrode to record the action potentials.
-
Allow the preparation to equilibrate for at least 60 minutes until a stable resting membrane potential and action potential morphology are achieved.
-
-
Drug Application:
-
Record baseline action potentials.
-
Superfuse the tissue with Tyrode's solution containing the desired concentration of this compound (e.g., 3 µM) for at least 20-30 minutes to reach a steady-state effect.[6]
-
-
Data Analysis:
-
Measure the following action potential parameters:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Action Potential Duration at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90)
-
Plateau potential
-
-
Compare the parameters before and after drug application.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound on the atrial action potential.
Experimental Workflow
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation [frontiersin.org]
- 6. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Characterization of MK-0448 on Isolated Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for testing the effects of MK-0448, a selective inhibitor of the Kv1.5 potassium channel, on isolated cardiomyocytes using the patch clamp technique. It includes procedures for cell isolation, electrophysiological recording, and data analysis.
Introduction
Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia, and its prevalence poses a significant health burden.[1] One therapeutic strategy involves the targeted blockade of ion channels predominantly expressed in the atria to minimize effects on ventricular function.[1] The ultra-rapid delayed rectifier potassium current (IKur), encoded by the KCNA5 gene (Kv1.5), is primarily present in atrial myocytes and largely absent from ventricular tissue, making it an attractive target for atrial-selective antiarrhythmic drugs.[1]
This compound is a potent and specific inhibitor of the Kv1.5 channel.[2] In vitro studies have demonstrated its strong inhibition of IKur with minimal activity against other cardiac ion channels.[1][3][4] This selective action is intended to prolong the atrial action potential and refractory period without affecting ventricular repolarization, thereby reducing the risk of ventricular proarrhythmias.[3][5]
This application note details the essential protocols for isolating viable cardiomyocytes and subsequently using the whole-cell patch clamp technique to evaluate the electrophysiological effects of this compound. The methodologies cover recording both action potentials (current-clamp) and specific ion channel currents (voltage-clamp).
Data Summary: Effects of this compound
The following tables summarize the quantitative effects of this compound on various cardiac ion channels and atrial action potential duration (APD) as reported in preclinical studies.
Table 1: Ion Channel Selectivity of this compound
| Ion Channel Current | Gene / Subunits | IC₅₀ (μmol/L) | Cell Type / Expression System | Reference |
|---|---|---|---|---|
| IKur | Kv1.5 | 0.057 | CHO cells | [5] |
| IKs | hKCNQ1 / hKCNE1 | 0.79 | HEK-293 cells | [1][3] |
| Ito | Kv4.3 | 2.3 | - | [1][3] |
| INa | SCN5a | > 10 | - | [1][3] |
| IKCa | - | 10.2 | - |[1][3] |
Table 2: Electrophysiological Effects of this compound on Human Atrial Action Potentials (Patients in Sinus Rhythm, 1 Hz)
| This compound Conc. | APD₂₀ (% Change) | APD₅₀ (% Change) | APD₉₀ (% Change) | Reference |
|---|---|---|---|---|
| 0.1 µM | +11.4% | +7.5% | +1.4% | [6] |
| 0.3 µM | +24.3% | +17.1% | +6.4% | [6] |
| 1.0 µM | +42.9% | +32.1% | +12.9% | [6] |
| 3.0 µM | +51.4% | +40.0% | +15.7% |[6][7] |
Experimental Protocols
Protocol for Isolation of Adult Cardiomyocytes
This protocol is based on the Langendorff retrograde perfusion method, a standard for obtaining high-quality, viable adult cardiomyocytes from rodent hearts.[8][9]
Materials and Reagents:
-
Animal Model: Adult rat or mouse.
-
Langendorff Perfusion System: Heated, double-walled glass apparatus with a pump.[10][11]
-
Enzymes: Collagenase Type I or Type II, Protease XXIV.[12][13]
-
Buffers:
-
Perfusion Buffer (Ca²⁺-free): (in mM) 100 NaCl, 10 KCl, 1.2 KH₂PO₄, 5 MgSO₄, 50 taurine, 20 glucose, 10 HEPES; pH 7.2.
-
Digestion Buffer: Perfusion buffer containing collagenase and protease.
-
Stop Buffer: Perfusion buffer with 1% Bovine Serum Albumin (BSA).
-
-
Surgical Tools: Scissors, forceps, scalpel, silk thread.
-
Other: 95% O₂ / 5% CO₂ gas mixture, water bath (37°C), nylon mesh (200 µm), centrifuge.
Procedure:
-
Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold Perfusion Buffer.[8]
-
Aortic Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus needle, securing it with a silk thread. The total time for this step should be under 1 minute to ensure cell viability.[8]
-
Initial Perfusion: Begin retrograde perfusion with warm (37°C), oxygenated Perfusion Buffer for approximately 5 minutes to flush out any remaining blood. The heart should stop beating during this phase.[8]
-
Enzymatic Digestion: Switch the perfusion to the Digestion Buffer. Recirculate the buffer for 15-25 minutes.[14] The heart will appear swollen and waxy, indicating successful digestion.[10][14]
-
Cell Dissociation: Remove the heart from the cannula. Remove the atria and gently mince the ventricular tissue in a petri dish containing Stop Buffer.[14]
-
Filtration and Centrifugation: Filter the cell suspension through a 200 µm nylon mesh to remove undigested tissue.[14]
-
Calcium Reintroduction: Centrifuge the filtered cells at low speed (e.g., 20-30 x g) for 3 minutes.[14] Discard the supernatant and gently resuspend the pellet in buffer with a gradually increasing calcium concentration, starting from ~250 µM and slowly increasing to a physiological concentration of 1.0-1.8 mM to prevent calcium paradox.[8][14]
-
Cell Plating: Plate the final cell suspension on laminin-coated coverslips for patch clamp experiments. Allow the cells to settle for at least one hour before use.[14] Viable, quiescent cardiomyocytes will appear rod-shaped with clear striations.[10]
Whole-Cell Patch Clamp Protocol
The whole-cell patch clamp configuration allows for the recording of membrane potential (action potentials) and ion currents from a single cardiomyocyte.[15][16]
Materials and Reagents:
-
Patch Clamp Rig: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 700B), digitizer, and data acquisition software (e.g., pCLAMP).[17]
-
Borosilicate Glass Pipettes: Pulled to a resistance of 2-5 MΩ when filled with internal solution.
-
Solutions:
-
External (Bath) Solution (Tyrode's): (in mM) 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 125 K-gluconate, 20 KCl, 5 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP; pH 7.2 with KOH.[18]
-
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution just before application.
Procedure: Current-Clamp (Action Potential Recording)
-
Establish Whole-Cell Configuration: Position a pipette near a healthy cardiomyocyte and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[15] Apply a brief suction pulse to rupture the membrane patch and achieve the whole-cell configuration.
-
Record Baseline Activity: In current-clamp mode (I=0), record the resting membrane potential (RMP). Elicit action potentials (APs) by injecting brief (3-5 ms) depolarizing current pulses at a frequency of 1 Hz.[18][19]
-
Data Acquisition: Record at least 10 consecutive APs under baseline conditions to ensure stability.[18] Analyze key parameters: RMP, AP amplitude (APA), maximum upstroke velocity (dV/dtmax), and AP duration at 20%, 50%, and 90% repolarization (APD₂₀, APD₅₀, APD₉₀).[6][18]
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Post-Drug Recording: After a 5-10 minute incubation period, record APs again and analyze the same parameters to determine the drug's effect.[6][17]
Procedure: Voltage-Clamp (IKur Recording)
-
Establish Whole-Cell Configuration: Follow the same procedure as above.
-
Voltage Protocol for IKur: To isolate IKur, use a specific voltage protocol. From a holding potential of -80 mV, apply a 100 ms (B15284909) prepulse to -40 mV to inactivate fast Na⁺ channels.[13] Then, apply 200-300 ms test pulses to a range of potentials from -40 mV to +60 mV in 10 mV increments.
-
Record Baseline Currents: Record the resulting potassium currents under control conditions.
-
Drug Application and Recording: Perfuse the cell with this compound and repeat the voltage protocol. The reduction in the outward current at positive potentials indicates IKur blockade.
-
Data Analysis: Measure the peak outward current at a specific voltage (e.g., +40 mV) before and after drug application. Calculate the percentage of current inhibition for each concentration to generate a dose-response curve and determine the IC₅₀ value.
Visualizations
Experimental Workflow
Caption: Workflow from cardiomyocyte isolation to data analysis.
Mechanism of Action of this compound
Caption: Inhibition of Kv1.5 by this compound prolongs atrial APD.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. jove.com [jove.com]
- 11. youtube.com [youtube.com]
- 12. A modern automated patch-clamp approach for high throughput electrophysiology recordings in native cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worthington-biochem.com [worthington-biochem.com]
- 14. Isolation and Cultivation of Adult Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hiPSCs Derived Cardiac Cells for Drug and Toxicity Screening and Disease Modeling: What Micro- Electrode-Array Analyses Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancing Cardiovascular Drug Screening Using Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
Preparing MK-0448 Stock Solution for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0448 is a potent and highly specific inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel that conducts the ultra-rapidly activating delayed rectifier potassium current (IKur).[1][2] This current plays a significant role in the repolarization of the cardiac action potential, particularly in the atria. Due to its specificity, this compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the Kv1.5 channel in various cell types, including cardiomyocytes. This document provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) for use in cell culture experiments.
Physicochemical Properties and Storage Recommendations
A comprehensive understanding of the physicochemical properties of this compound and the appropriate storage conditions is crucial for maintaining its stability and ensuring experimental reproducibility.
| Property | Value |
| Chemical Name | N-{6-[(1S)-1-(4-fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide |
| Molecular Formula | C₂₄H₂₁FN₄O₂S |
| Molecular Weight | 448.51 g/mol |
| CAS Number | 875562-81-5 |
| Appearance | Solid |
| Purity | >98% (HPLC) |
Table 1: Physicochemical Properties of this compound.
Proper storage is essential to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for both the powdered form and the DMSO stock solution.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Table 2: Recommended Storage Conditions for this compound.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Laminar flow hood or biosafety cabinet
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. All steps should be performed under aseptic conditions in a laminar flow hood to ensure the sterility of the stock solution for cell culture applications.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 448.51 g/mol x 1000 mg/g = 4.4851 mg
-
-
-
Weighing the this compound powder:
-
Carefully weigh out approximately 4.49 mg of this compound powder using a calibrated analytical balance.
-
Transfer the weighed powder into a sterile, light-protecting microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protecting microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Dilution of this compound Stock Solution for Cell Culture Experiments
The high concentration of the DMSO stock solution necessitates dilution to a final working concentration in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium if necessary. For example, to achieve a final concentration of 10 µM, you can perform a 1:1000 dilution of the 10 mM stock.
-
Add the appropriate volume of the diluted this compound solution to your cell culture plates.
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any potential effects of the solvent on the cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for preparing this compound stock solution.
References
Application Notes and Protocols for MK-0448 in Langendorff-Perfused Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0448 is a potent and highly selective inhibitor of the voltage-gated potassium channel Kv1.5, which is the molecular basis of the ultra-rapid delayed rectifier current (IKur) in the human atrium.[1][2] Due to its atrial-specific expression, IKur is a promising target for the development of antiarrhythmic drugs for the treatment of atrial fibrillation (AF), with the potential for minimal ventricular side effects.[3][4] The Langendorff-perfused isolated heart preparation is an invaluable ex vivo model for studying the direct effects of pharmacological agents on cardiac electrophysiology and mechanics in a controlled environment, free from systemic neuro-hormonal influences.
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound in Langendorff-perfused heart preparations. The information is intended to guide researchers in designing and executing experiments to evaluate the cardiac safety and efficacy of this compound.
Data Presentation
Inhibitory Profile of this compound on Cardiac Ion Channels
The following table summarizes the inhibitory potency (IC50) of this compound on various cardiac ion channels, highlighting its selectivity for Kv1.5.
| Ion Channel | Current | IC50 | Species | Cell Line | Reference |
| Kv1.5 | IKur | 8.6 nM | Human | CHO cells | [1][2] |
| Kv1.5 | IKur | 10.8 nM | Human | Atrial Myocytes | [2] |
| Kv1.7 | - | 72 nM | Human | - | [2] |
| Kv2.1 | - | 61 nM | Human | - | [2] |
| hKCNQ1/hKCNE1 | IKs | 0.79 µM | Human | HEK-293 cells | [1][2] |
| Kv4.3 | Ito | 2.3 µM | Human | - | [1][2] |
| Kv3.2 | - | 6.1 µM | Human | - | [1][2] |
| IKCa | - | 10.2 µM | Human | - | [1][2] |
| SCN5a | INa | > 10 µM | Human | - | [1][2] |
| hERG | IKr | 110 µM | Human | CHO-K1 cells | [1][2] |
Electrophysiological Effects of this compound on Human Atrial Action Potentials
The table below details the effects of this compound on action potential duration (APD) in human atrial trabeculae from patients in sinus rhythm (SR) and permanent atrial fibrillation (AF).
| Condition (1 Hz stimulation) | Concentration | APD20 (% of Control) | APD50 (% of Control) | APD90 (% of Control) | Plateau Potential (mV) | Reference |
| Sinus Rhythm (SR) | 3 µM | 148.1 ± 14.4 | 112.5 ± 6.1 | 86.8 ± 4.2 | 10.3 ± 2.1 | [5][6] |
| Permanent Atrial Fibrillation (AF) | 3 µM | 118.8 ± 5.2 | 116.3 ± 4.5 | 111.8 ± 3.4 | 8.8 ± 1.8* | [5][6] |
*p < 0.05 vs. control
Experimental Protocols
Proposed Protocol for Langendorff Perfusion of a Guinea Pig Heart with this compound
This protocol is a synthesized methodology based on standard Langendorff procedures and the known properties of this compound. It is recommended to optimize concentrations and perfusion times based on specific experimental goals.
1. Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Heparin (1000 IU/kg)
-
Krebs-Henseleit (KH) buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. The buffer should be freshly prepared, filtered, and gassed with 95% O2 / 5% CO2 to a pH of 7.4 at 37°C.
-
This compound stock solution (e.g., in DMSO) and final dilutions in KH buffer.
-
Anesthesia (e.g., sodium pentobarbital)
2. Langendorff Apparatus Setup:
-
A standard Langendorff system equipped with a water-jacketed reservoir, aortic cannula, and perfusion lines to maintain a constant temperature of 37°C.
-
The system can be set for either constant pressure (70-80 mmHg) or constant flow perfusion.
-
Instrumentation for monitoring:
-
Left ventricular pressure (LVP) via a balloon catheter inserted into the left ventricle.
-
Coronary perfusion pressure (CPP).
-
Electrocardiogram (ECG).
-
Monophasic action potential (MAP) electrodes.
-
3. Surgical Procedure:
-
Anesthetize the guinea pig and administer heparin intraperitoneally.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KH buffer to induce cardioplegia.
-
Identify and isolate the aorta, trimming away excess tissue.
-
Mount the heart on the aortic cannula of the Langendorff apparatus and initiate retrograde perfusion with KH buffer.
4. Experimental Protocol:
-
Stabilization (30 minutes): Allow the heart to stabilize under perfusion with standard KH buffer. During this period, insert the LVP balloon and adjust its volume to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Baseline Recording (15 minutes): Record all baseline parameters (LVP, dP/dt, heart rate, CPP, ECG, and MAP).
-
This compound Perfusion (15-30 minutes per concentration): Switch the perfusion to KH buffer containing the desired concentration of this compound. Based on in vitro data, a concentration range of 10 nM to 1 µM could be explored.
-
Data Acquisition: Continuously record all parameters throughout the drug perfusion period.
-
Washout (30 minutes): Switch the perfusion back to standard KH buffer to observe the reversibility of the drug's effects.
Mandatory Visualization
Signaling Pathway of IKur (Kv1.5) Regulation
Caption: Signaling pathway of IKur (Kv1.5) regulation and this compound inhibition.
Experimental Workflow for this compound in Langendorff-Perfused Heart
Caption: Experimental workflow for studying this compound in a Langendorff-perfused heart.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. PKC and AMPK regulation of Kv1.5 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methodology for Assessing MK-0448's Effect on Cardiac Refractory Period
Audience: Researchers, scientists, and drug development professionals.
Introduction: MK-0448 is a potent and selective inhibitor of the Kv1.5 potassium channel, which conducts the ultra-rapid delayed rectifier potassium current (IKur).[1][2][3] This current plays a significant role in the repolarization of the atrial action potential, making IKur a targeted pathway for the development of antiarrhythmic drugs for atrial fibrillation (AF).[1] The primary therapeutic goal of IKur inhibition is to prolong the atrial effective refractory period (AERP), thereby preventing the rapid re-entry circuits that sustain AF.
Preclinical studies in animal models demonstrated that this compound significantly prolongs the atrial refractory period without affecting the ventricular refractory period.[1][2][4][5] However, subsequent clinical trials in healthy human subjects failed to replicate these findings, showing no significant increase in atrial or ventricular refractoriness.[1][2] This discrepancy has been attributed to the influence of autonomic tone, particularly the high vagal tone present in healthy individuals, which appears to attenuate the electrophysiological effects of IKur blockade.[1][2][5]
These application notes provide detailed protocols for assessing the effect of this compound on the cardiac refractory period across preclinical and clinical models, with a specific focus on methodologies that can account for the influence of the autonomic nervous system.
Part 1: Preclinical In Vivo Assessment in Anesthetized Canine Model
This protocol describes the methodology to evaluate the electrophysiological effects of this compound in an anesthetized dog model, a standard for preclinical cardiac safety and efficacy studies.
Objective: To measure the effect of this compound on atrial and ventricular refractory periods and to assess the modulatory role of vagal nerve stimulation on these effects.
Experimental Protocol:
-
Animal Preparation:
-
Anesthetize the animals with α-chloralose (100 mg/kg IV) and minimal sodium pentobarbital (B6593769) (5 mg/kg IV).[4][5]
-
Maintain anesthesia with a continuous infusion of α-chloralose (10 mg/kg/hr IV).[4][5]
-
Mechanically ventilate the animals.
-
Introduce catheters into the femoral artery and vein for blood pressure monitoring, blood sampling, and drug administration.
-
Electrophysiology (EP) Study Setup:
-
Perform a thoracotomy to expose the heart.
-
Place pacing and recording electrodes on the right atrial appendage and the right ventricular epicardium.
-
Record surface ECG (Lead II) and intracardiac electrograms.
-
-
Measurement of Refractory Period:
-
The Atrial Relative Refractory Period (ARRP) and Ventricular Relative Refractory Period (VRRP) are determined using programmed electrical stimulation.[4]
-
Deliver a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 400 ms).[4]
-
Introduce a premature extrastimulus (S2) after the last S1 beat.
-
Decrement the S1-S2 coupling interval, initially in 10 ms (B15284909) steps and then in 2 ms steps, until the S2 stimulus fails to propagate.[4]
-
The effective refractory period (ERP) is defined as the longest S1-S2 interval that fails to capture the tissue.[6]
-
-
Drug Administration Protocol:
-
Following baseline EP measurements, administer a vehicle control (e.g., 25% aqueous hydroxypropyl-β-cyclodextrin) or this compound via continuous IV infusion.[4]
-
Use ascending doses of this compound (e.g., 0.30 and 0.45 µg/kg/min) to establish an exposure-response relationship.[4]
-
Repeat EP measurements at set time points (e.g., 15, 30, 45, and 60 minutes) during the infusion.[4]
-
Collect blood samples at each time point to determine plasma concentrations of this compound.[4]
-
-
Protocol for Assessing Autonomic Influence:
-
To investigate the impact of parasympathetic tone, perform bilateral vagal nerve stimulation.[1][5]
-
After establishing a stable baseline, apply vagal stimulation at a level sufficient to slow the heart rate.
-
Repeat the this compound infusion protocol and refractory period measurements during continuous vagal nerve stimulation to determine if the drug's effects are attenuated.[1][5]
-
Data Presentation:
Table 1: Summary of In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs
| Parameter | Vehicle Control | This compound (0.30 µg/kg/min) | This compound (0.45 µg/kg/min) | Reference |
|---|---|---|---|---|
| Plasma Concentration | N/A | ~36 nM | ~60 nM | [4] |
| Change in ARRP | No significant change | ~10% increase from baseline | Significant, dose-dependent increase | [4] |
| Change in VRRP | No significant change | No significant change | No significant change | [1][2][4] |
| Change in QTc Interval | No significant change | No significant change | No significant change | [4] |
| ARRP Change with Vagal Stimulation | N/A | Effect markedly attenuated | Effect markedly attenuated |[1][2][5] |
Part 2: Preclinical Ex Vivo Assessment in Isolated Human Atrial Tissue
This protocol allows for the direct assessment of this compound on human cardiac tissue, eliminating systemic and autonomic influences.
Objective: To measure the effect of this compound on the action potential duration (APD) and effective refractory period (ERP) in isolated human atrial trabeculae from patients in both sinus rhythm (SR) and atrial fibrillation (AF).
Experimental Protocol:
-
Tissue Preparation:
-
Obtain right atrial appendage tissue from patients undergoing cardiac surgery with informed consent.[3]
-
Isolate fine, unbranched trabeculae from the endocardial surface.
-
Mount the preparations in a temperature-controlled organ bath (37°C) superfused with Tyrode's solution and gassed with 95% O2 / 5% CO2.
-
-
Intracellular Recording:
-
Impale the tissue with glass microelectrodes to record intracellular action potentials.
-
Pace the tissue at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
-
Measurement of APD and ERP:
-
Measure the action potential duration at 90% of repolarization (APD90).
-
Determine the ERP by introducing a single extrastimulus (S2) after a train of 10 regular stimuli (S1) at the basal frequency.[7]
-
Decrement the S1-S2 coupling interval in 5 ms steps until the S2 fails to elicit a propagated action potential.[7]
-
-
Drug Application:
-
After recording stable baseline parameters, add this compound to the superfusate at the desired concentration (e.g., 3 µM).[7]
-
Allow for an equilibration period (40-50 minutes) for the drug effect to stabilize.[3]
-
Repeat APD and ERP measurements in the presence of the drug.[7]
-
Perform washout experiments to assess the reversibility of the effects.[3]
-
Data Presentation:
Table 2: Effect of this compound (3 µM) on Human Atrial Tissue (Ex Vivo)
| Parameter | Tissue from Sinus Rhythm Patients | Tissue from Permanent AF Patients | Reference |
|---|---|---|---|
| Action Potential Duration (APD90) | Shortened | Prolonged | [7] |
| Effective Refractory Period (ERP) | Shortened | Prolonged |[7] |
Part 3: Clinical Assessment via Invasive Electrophysiology Study (EPS)
This protocol outlines the methodology for assessing the electrophysiological effects of this compound in human subjects.
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamic effects of ascending doses of this compound on atrial and ventricular refractoriness in healthy volunteers.
Experimental Protocol:
-
Subject Enrollment:
-
Recruit healthy subjects who have provided informed consent.
-
Perform a full medical history, physical examination, and baseline ECG.
-
-
Catheter Placement:
-
Under local anesthesia, insert multipolar electrode catheters via the femoral veins.
-
Position catheters in the high right atrium and right ventricular apex for pacing and recording.
-
Position a His bundle catheter for recording His bundle electrograms.
-
-
Baseline EP Measurements:
-
Drug Infusion and Monitoring:
-
Administer this compound as an intravenous infusion with ascending doses.[1][2]
-
After each dose level, repeat the full set of EP measurements.
-
Continuously monitor vital signs and ECG for any adverse effects.
-
Collect serial blood samples to correlate plasma drug concentrations with electrophysiological effects.[1]
-
-
Data Analysis:
-
Compare EP parameters at each dose level to the baseline measurements.
-
Analyze the relationship between this compound plasma concentration and changes in AERP and VERP.
-
Data Presentation:
Table 3: Summary of Clinical Electrophysiology Findings with this compound in Healthy Subjects
| Parameter | Placebo | This compound (Ascending Doses) | Reference |
|---|---|---|---|
| Peak Plasma Concentration | N/A | > 2 µmol/L | [1][2] |
| Change in Atrial Refractoriness | No significant change | No significant increase detected | [1][2] |
| Change in Ventricular Refractoriness | No significant change | No significant increase detected | [1][2] |
| Adverse Events | N/A | Well-tolerated; mild injection site irritation |[1][2] |
Visualizations
Caption: Opposing effects of this compound and vagal tone on atrial action potential duration.
Caption: Experimental workflow for in vivo assessment of this compound in a canine model.
Caption: Logic of the S1-S2 extrastimulus protocol for ERP measurement.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation [frontiersin.org]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. ahajournals.org [ahajournals.org]
- 6. Clinical Electrophysiology Techniques | Thoracic Key [thoracickey.com]
- 7. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Electrophysiology study protocol | PPTX [slideshare.net]
Application of MK-0448 in High-Throughput Screening for IKur Inhibitors
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ultra-rapid delayed rectifier potassium current (IKur), mediated by the Kv1.5 potassium channel, plays a crucial role in the repolarization of the atrial action potential.[1][2] Its atrial-specific expression makes it an attractive therapeutic target for the treatment of atrial fibrillation (AF), with the potential for minimal ventricular side effects. High-throughput screening (HTS) is a critical component of the drug discovery process to identify novel modulators of the IKur channel. MK-0448 is a potent and selective inhibitor of the IKur channel and serves as an invaluable tool in the development and validation of HTS assays for the discovery of new IKur inhibitors.[3][4] This document provides detailed protocols for the use of this compound as a reference compound in two common HTS platforms for ion channels: Automated Patch Clamp (APC) and the Rubidium Flux Assay.
This compound: A Selective IKur Inhibitor
This compound (N-{6-[(1S)-1-(4-fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide) is a well-characterized small molecule that exhibits high affinity and selectivity for the Kv1.5 channel.[3][4] Its consistent inhibitory profile makes it an ideal positive control for HTS campaigns, enabling the validation of assay performance and the accurate assessment of the potency of screening compounds.
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the inhibitory potency of this compound against the human IKur channel and a panel of other cardiac ion channels, demonstrating its selectivity.
Table 1: Inhibitory Potency of this compound on IKur (Kv1.5)
| Cell Line | Assay Method | IC50 (nM) | Reference |
| CHO cells expressing hKv1.5 | Voltage Clamp | 8.6 | [4] |
| Human Atrial Myocytes | Voltage Clamp | 10.8 | [4] |
Table 2: Selectivity Profile of this compound Against Other Ion Channels
| Ion Channel | Cell Line | Assay Method | IC50 (µM) | Reference |
| Kv1.7 | - | High Throughput Clamp | 0.072 | [4] |
| Kv2.1 | - | High Throughput Clamp | 0.061 | [4] |
| IKs (hKCNQ1/hKCNE1) | HEK-293 | Voltage Clamp | 0.79 | [4] |
| ITO (Kv4.3) | - | High Throughput Clamp | 2.3 | [5] |
| Kv3.2 | - | High Throughput Clamp | 6.1 | [4] |
| IKCa | - | Patch Clamp | 10.2 | [4] |
| IKr (hERG) | HEK-293 | Voltage Clamp | >30 | [5] |
| INa (SCN5a) | - | VIPR | No effect @ 10 µM | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of the IKur channel in the atrial action potential and the general workflow for high-throughput screening of IKur inhibitors.
Caption: Role of IKur in the Atrial Action Potential and Site of this compound Inhibition.
Caption: General Workflow for High-Throughput Screening of IKur Inhibitors.
Experimental Protocols
The following are detailed protocols for two HTS methods for identifying IKur inhibitors, using this compound as a reference compound.
Protocol 1: Automated Patch Clamp (APC) Assay
This protocol is designed for a 384-well automated patch clamp system.
1. Cell Culture and Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human Kv1.5 (hKv1.5) channel.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
When cells reach 70-80% confluency, wash the flask with Phosphate-Buffered Saline (PBS).
-
Add a cell dissociation reagent (e.g., Accutase or Trypsin-EDTA) and incubate at 37°C until cells detach.
-
Neutralize the dissociation reagent with culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in the appropriate extracellular solution for the APC platform.
-
Determine cell density and viability (should be >90%). Adjust the cell suspension to the optimal concentration for the specific APC instrument (typically 200,000 to 500,000 cells/mL).[6]
-
Allow cells to recover for at least 30 minutes at room temperature before use.
-
2. Solutions
-
Intracellular Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
3. Compound Preparation
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Serially dilute this compound in the extracellular solution to create a concentration-response curve (e.g., 0.1 nM to 10 µM). The final DMSO concentration should not exceed 0.5%.
-
Prepare screening compounds and vehicle controls in the same manner.
4. APC Instrument Setup and Protocol
-
Prime the instrument with intracellular and extracellular solutions.
-
Load the prepared cell suspension and compound plates.
-
Voltage Protocol:
-
Holding potential: -80 mV.
-
Depolarizing step to +40 mV for 200 ms (B15284909) to activate the IKur current.
-
Repolarizing step to -40 mV to measure the tail current.
-
-
Experimental Procedure:
-
Establish a stable whole-cell configuration.
-
Record baseline IKur current.
-
Apply vehicle control and record the current.
-
Apply test compounds or this compound at various concentrations and record the current after a sufficient incubation time (typically 3-5 minutes).
-
5. Data Analysis
-
Measure the peak current amplitude at +40 mV or the tail current amplitude at -40 mV.
-
Calculate the percentage inhibition of the IKur current for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Use the IC50 value of this compound to validate the assay performance.
Protocol 2: Rubidium Flux Assay
This is a non-radioactive ion flux assay that measures the movement of rubidium (Rb+) ions through the Kv1.5 channel as a surrogate for potassium (K+) ions.
1. Cell Culture
-
Follow the same cell culture procedures as described in the APC protocol (Section 1).
2. Assay Buffers
-
Loading Buffer (in mM): 140 RbCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4.
-
Wash Buffer (in mM): 145 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4.
-
Stimulation Buffer (in mM): 145 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4.
3. Assay Procedure
-
Seed CHO-hKv1.5 cells in a 96-well or 384-well plate and grow to confluency.
-
Loading: Aspirate the culture medium and add the Loading Buffer. Incubate for 2-4 hours at 37°C to allow cells to accumulate Rb+.
-
Washing: Aspirate the Loading Buffer and wash the cells multiple times with Wash Buffer to remove extracellular Rb+.
-
Compound Incubation: Add Wash Buffer containing the test compounds or this compound at various concentrations. Incubate for 10-20 minutes at room temperature.
-
Stimulation: Add Stimulation Buffer to depolarize the cells and open the Kv1.5 channels, allowing Rb+ to efflux. Incubate for a predetermined time (e.g., 5-15 minutes).
-
Sample Collection: Carefully transfer the supernatant (containing the effluxed Rb+) to a new plate.
-
Cell Lysis: Add a lysis buffer (e.g., 1% Triton X-100) to the remaining cells to release the intracellular Rb+.
-
Rb+ Detection: Measure the Rb+ concentration in both the supernatant and the cell lysate using an atomic absorption spectrophotometer.
4. Data Analysis
-
Calculate the percentage of Rb+ efflux for each well: % Efflux = [Rb+ (supernatant) / (Rb+ (supernatant) + Rb+ (lysate))] x 100
-
Calculate the percentage inhibition of Rb+ efflux for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the compound concentration.
-
The IC50 of this compound serves as a benchmark for assay validation.
Conclusion
This compound is an essential tool for the development and execution of high-throughput screening campaigns aimed at discovering novel IKur inhibitors. The detailed protocols provided for Automated Patch Clamp and Rubidium Flux assays offer robust and reliable methods for identifying and characterizing new chemical entities targeting the Kv1.5 channel. The use of this compound as a reference compound ensures the quality and reproducibility of the screening data, ultimately accelerating the discovery of potential therapeutics for atrial fibrillation.
References
Application Notes and Protocols: Measuring the IC50 of MK-0448 for the Kv1.5 Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kv1.5 potassium channel, encoded by the KCNA5 gene, is a voltage-gated ion channel that plays a crucial role in the repolarization phase of the cardiac action potential, particularly in the atria.[1][2] It is responsible for the ultrarapid delayed rectifier potassium current (IKur).[1][3] Due to its atrial-specific expression, the Kv1.5 channel is a promising therapeutic target for the treatment of atrial fibrillation (AF), the most common sustained cardiac arrhythmia.[1][2][3] Blockade of IKur can prolong the atrial refractory period without significantly affecting ventricular repolarization, offering a targeted approach to managing AF with a potentially lower risk of ventricular proarrhythmias.[3]
MK-0448 is a potent and specific inhibitor of the IKur current, targeting the Kv1.5 channel.[4][5] In vitro studies have demonstrated its strong inhibition of IKur with minimal off-target effects.[6][7] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound for the human Kv1.5 channel using electrophysiological techniques.
Mechanism of Action: Kv1.5 Channel Inhibition
This compound acts as a blocker of the Kv1.5 potassium channel. By binding to the channel, it reduces the outflow of potassium ions from the cardiac myocyte during the repolarization phase of the action potential. This leads to a prolongation of the action potential duration and an increase in the effective refractory period in atrial tissue.
Caption: Mechanism of this compound action on the Kv1.5 channel.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against the Kv1.5 channel and other ion channels, highlighting its selectivity.
| Target | Test System | IC50 (nM) | Reference |
| Human Kv1.5 (hKv1.5) | Recombinant in CHO cells | 8.6 | [6][8] |
| Human IKur | Human atrial myocytes | 10.8 | [4][6][8] |
| Kv1.7 | Voltage-clamp | 72 | [6][8] |
| Kv2.1 | Voltage-clamp | 61 | [6][8] |
| IKs (hKCNQ1/hKCNE1) | HEK-293 cells | 790 | [8] |
| IKr (hERG) | Voltage-clamp | 110,000 | [3] |
| ITO (Kv4.3) | Voltage-clamp | 2,300 | [3] |
| INa (SCN5a) | Voltage-clamp | >10,000 | [3] |
| Kv3.2 | Voltage-clamp | 6,100 | [8] |
| IKCa | Voltage-clamp | 10,200 | [8] |
Experimental Protocol: IC50 Determination of this compound for Kv1.5
This protocol details the whole-cell patch-clamp method to measure the inhibitory effect of this compound on human Kv1.5 channels expressed in a mammalian cell line.
Experimental Workflow
Caption: Experimental workflow for IC50 determination.
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells are suitable for heterologous expression of ion channels.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F-12 for CHO, DMEM for HEK-293) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transfect cells with a mammalian expression vector containing the full-length human KCNA5 cDNA using a suitable transfection reagent (e.g., Lipofectamine).
-
Selection: For stable cell lines, co-transfect with a plasmid conferring antibiotic resistance (e.g., neomycin) and select for stably expressing cells by culturing in the presence of the selective antibiotic.
Solutions and Reagents
-
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
4 KCl
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Intracellular (Pipette) Solution (in mM):
-
130 K-aspartate
-
10 KCl
-
5 Mg-ATP
-
10 EGTA
-
10 HEPES
-
Adjust pH to 7.2 with KOH.
-
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and store at -20°C. Prepare fresh serial dilutions in the extracellular solution on the day of the experiment.
Electrophysiological Recording
-
Apparatus: Use a patch-clamp amplifier and data acquisition system.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Continuously perfuse the cells with the extracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at -80 mV.
-
To elicit Kv1.5 currents, apply depolarizing voltage steps (e.g., to +60 mV for 500 ms) followed by a repolarizing step (e.g., to -40 mV).
-
Repeat this protocol at a steady frequency (e.g., every 15 seconds).
-
Experimental Procedure
-
Baseline Recording: Record stable baseline Kv1.5 currents for at least 3-5 minutes to ensure current stability.
-
Compound Application: Begin perfusion with the lowest concentration of this compound.
-
Equilibration: Allow the effect of each concentration to reach a steady state (typically 3-5 minutes).
-
Data Acquisition: Record the current at each concentration.
-
Washout: After the highest concentration, perfuse with the drug-free extracellular solution to assess the reversibility of the block.
Data Analysis
-
Current Measurement: Measure the peak outward current amplitude during the depolarizing step for each concentration of this compound.
-
Normalization: Normalize the peak current at each concentration to the baseline peak current (recorded in the absence of the compound) to obtain the percentage of inhibition.
-
% Inhibition = [1 - (Idrug / Ibaseline)] * 100
-
-
Concentration-Response Curve: Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the concentration-response data to the Hill equation to determine the IC50 value:
-
Y = 100 / (1 + (IC50 / [X])HillSlope)
-
Where Y is the percentage of inhibition, [X] is the concentration of this compound, and HillSlope is the Hill coefficient.
-
By following this detailed protocol, researchers can accurately determine the IC50 of this compound for the Kv1.5 channel, providing crucial data for its characterization as a selective IKur inhibitor.
References
- 1. Channelpedia - Kv1.5 [channelpedia.epfl.ch]
- 2. What are Kv1.5 modulators and how do they work? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound | 875562-81-5 | Potassium Channel | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
Application Notes and Protocols for Studying MK-0448 in a Murine Heart Failure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the preclinical evaluation of MK-0448, a specific inhibitor of the Kv1.5 potassium channel, in a well-established murine model of heart failure. Heart failure is a complex syndrome characterized by the inability of the heart to meet the metabolic demands of the body. The experimental setup detailed below allows for the investigation of the therapeutic potential of this compound to ameliorate cardiac dysfunction and adverse remodeling. The protocols provided are intended to serve as a detailed guide for researchers, from the induction of heart failure to the terminal analysis of cardiac function, histology, and biomarkers.
Signaling Pathway of this compound
This compound is a potent and selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), which is encoded by the KCNA5 gene. The Kv1.5 channel is predominantly expressed in the atria of the heart. In the context of heart failure, alterations in ion channel expression and function contribute to electrical remodeling and arrhythmias. By blocking Kv1.5, this compound is hypothesized to prolong the atrial action potential duration, which may have implications for both atrial arrhythmias and cardiac remodeling in heart failure.
Caption: Mechanism of action of this compound in atrial cardiomyocytes.
Experimental Workflow
The following diagram outlines the complete experimental workflow for studying the effects of this compound in a transverse aortic constriction (TAC) mouse model of heart failure.
Caption: Experimental workflow for this compound study in a TAC mouse model.
Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure
This protocol describes the induction of pressure overload-induced heart failure in mice.[1][2][3]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 7-0 silk)
-
Blunted 27-gauge needle
-
Heating pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a midline cervical incision to expose the trachea and aortic arch.
-
Carefully isolate the transverse aorta between the innominate and left common carotid arteries.
-
Pass a 7-0 silk suture underneath the aorta.
-
Place a blunted 27-gauge needle parallel to the aorta.
-
Tie the suture snugly around the aorta and the needle.
-
Quickly remove the needle to create a constriction.
-
Close the chest and suture the skin incision.
-
Administer post-operative analgesics as required and monitor the animal during recovery.
-
For sham-operated control animals, perform the same procedure without constricting the aorta.
This compound Administration
As there is no established dosage of this compound for mice in the literature, a pilot dose-response study is recommended. The following is a proposed starting point based on doses used in other species and general practices for novel compounds.
Pilot Dose-Response Study:
-
Dose Range: Based on the effective doses in dogs (0.03-0.1 mg/kg, IV), a starting range for mice could be 0.1, 0.3, and 1.0 mg/kg.[4][5][6]
-
Route of Administration: Intraperitoneal (IP) injection or oral gavage are common routes for chronic studies in mice.
-
Frequency: Once daily administration.
-
Duration: A short-term study (e.g., 1-2 weeks) in TAC mice to assess tolerability and preliminary efficacy on a key endpoint (e.g., cardiac function by echocardiography).
Chronic Study Protocol (once an effective and well-tolerated dose is determined):
-
Treatment Groups:
-
Sham + Vehicle
-
TAC + Vehicle
-
TAC + this compound (low dose)
-
TAC + this compound (high dose)
-
-
Administration: Begin treatment one week post-TAC surgery and continue for the duration of the study (e.g., 8 weeks).
Echocardiographic Assessment of Cardiac Function
Echocardiography is a non-invasive method to assess cardiac function and morphology over time.[7][8][9]
Materials:
-
High-resolution ultrasound system with a high-frequency transducer (e.g., 30-40 MHz)
-
Anesthesia (isoflurane)
-
Animal handling platform with ECG and temperature monitoring
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Place the mouse on the platform and monitor heart rate and body temperature.
-
Apply ultrasound gel to the chest.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles to measure left ventricular internal dimensions (LVID) at end-diastole and end-systole, and wall thickness.
-
Calculate fractional shortening (FS) and ejection fraction (EF).
-
Perform pulsed-wave Doppler imaging of the mitral inflow to assess diastolic function (E/A ratio).
-
Perform measurements at baseline (before treatment) and at specified time points throughout the study (e.g., 2, 4, and 8 weeks post-TAC).
Histological Analysis of Cardiac Tissue
Histological analysis is performed at the end of the study to assess cardiac fibrosis and cardiomyocyte hypertrophy.
Tissue Preparation:
-
At the study endpoint, euthanize the mice and excise the hearts.
-
Wash the hearts in cold phosphate-buffered saline (PBS).
-
Fix the hearts in 10% neutral buffered formalin for 24-48 hours.
-
Embed the hearts in paraffin (B1166041) and cut 5 µm sections.
Masson's Trichrome Staining for Fibrosis: [10]
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Stain with Biebrich scarlet-acid fuchsin for 5 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain with aniline (B41778) blue for 5-10 minutes.
-
Dehydrate and mount the sections.
-
Quantify the blue-stained fibrotic area as a percentage of the total left ventricular area using image analysis software.
Wheat Germ Agglutinin (WGA) Staining for Cardiomyocyte Size:
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate with a fluorescently labeled WGA solution (e.g., Alexa Fluor 488 conjugate) to stain the cell membranes.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Mount the sections with an anti-fade mounting medium.
-
Capture fluorescent images and measure the cross-sectional area of cardiomyocytes using image analysis software.
Biomarker Analysis
Plasma levels of natriuretic peptides are key biomarkers of heart failure.
Plasma Collection:
-
At the study endpoint, collect blood via cardiac puncture into EDTA-containing tubes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Collect the plasma supernatant and store at -80°C until analysis.
ELISA for Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP):
-
Use commercially available mouse ANP and BNP ELISA kits.
-
Follow the manufacturer's instructions for the assay procedure.
-
Briefly, add standards and plasma samples to the pre-coated microplate.
-
Incubate with a detection antibody.
-
Add a substrate and stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of ANP and BNP in the samples based on the standard curve.
Data Presentation
Quantitative data from the study should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Echocardiographic Parameters
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound (Low Dose) | TAC + this compound (High Dose) |
| Heart Rate (bpm) | ||||
| LVID;d (mm) | ||||
| LVID;s (mm) | ||||
| Fractional Shortening (%) | ||||
| Ejection Fraction (%) | ||||
| E/A Ratio |
Table 2: Histological and Biomarker Data
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound (Low Dose) | TAC + this compound (High Dose) |
| Heart Weight/Body Weight (mg/g) | ||||
| Fibrosis (% of LV area) | ||||
| Cardiomyocyte Cross-Sectional Area (µm²) | ||||
| Plasma ANP (pg/mL) | ||||
| Plasma BNP (pg/mL) |
All data should be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Medication Dosing for Heart Failure with Reduced Ejection Fraction: Opportunities and Challenges: Marti: Medication Dosing for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. deepdyve.com [deepdyve.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Evaluating the Selectivity of MK-0448
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0448 is a potent and specific inhibitor of the Kv1.5 potassium channel, a key component of the ultra-rapidly activating delayed rectifier potassium current (IKur).[1][2][3][4][5] This ion channel is predominantly expressed in the human atrium, making it a targeted therapeutic strategy for atrial fibrillation, with the potential for minimal effects on ventricular repolarization.[1][6][7] Evaluating the selectivity of this compound is paramount to ensure its safety and efficacy, minimizing the risk of off-target effects that could lead to adverse cardiac events.[6] These application notes provide a comprehensive overview of the techniques and protocols for assessing the selectivity profile of this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by blocking the IKur current, which is crucial for atrial repolarization. By inhibiting the Kv1.5 channel, this compound prolongs the atrial refractory period without significantly affecting the ventricular refractory period.[1][2][3] This atrial-selective action is desirable in an antiarrhythmic drug to avoid the proarrhythmic risks associated with non-selective potassium channel blockers.
Experimental Techniques for Selectivity Profiling
A multi-faceted approach is essential for accurately determining the selectivity of this compound. This involves a combination of in vitro and in vivo assays.
In Vitro Electrophysiology Assays
Patch-clamp electrophysiology is the gold standard for assessing the activity of compounds on ion channels. These assays provide quantitative measures of potency (e.g., IC50 values) and allow for direct comparison of activity across different ion channels.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture:
-
Utilize mammalian cell lines (e.g., CHO or HEK-293) stably expressing the human Kv1.5 channel (hKv1.5) for the primary target assay.
-
For off-target analysis, use cell lines expressing other cardiac ion channels, such as hERG (IKr), hKCNQ1/hKCNE1 (IKs), hSCN5A (INa), and others.[1]
-
-
Electrophysiological Recording:
-
Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate the specific current of interest.
-
Establish a whole-cell patch-clamp configuration.
-
Apply specific voltage protocols to elicit the desired ion channel currents. For Kv1.5, a voltage step protocol is used to activate the channel.
-
-
Compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for generating a concentration-response curve.
-
Apply the different concentrations of this compound to the cells via a perfusion system.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
In Vivo Electrophysiology Studies
In vivo studies in animal models are crucial to confirm the atrial-selective effects of this compound in a more physiological setting.
Protocol: In Vivo Electrophysiology in Anesthetized Dogs
-
Animal Preparation:
-
Drug Administration:
-
Electrophysiological Measurements:
-
Measure the atrial refractory period (ARP) and ventricular refractory period (VRP) at baseline and after each dose of this compound.
-
Monitor ECG parameters, heart rate, and blood pressure.
-
-
Data Analysis:
Quantitative Data Summary
The following tables summarize the in vitro and in vivo selectivity data for this compound.
Table 1: In Vitro Selectivity of this compound against Various Ion Channels
| Ion Channel (Current) | Cell Line | IC50 |
| hKv1.5 (IKur) | CHO | 8.6 nM |
| hKv1.7 | - | 72 nM |
| hKv2.1 | - | 61 nM |
| hKCNQ1/hKCNE1 (IKs) | HEK-293 | 0.79 µM |
| hERG (IKr) | - | 110 µM |
| Kv4.3 (ITo) | - | >10 µM |
| SCN5a (INa) | - | >10 µM |
| Kv3.2 | - | 6.1 µM |
| IKCa | - | 10.2 µM |
| Data compiled from published studies.[1][3] |
Table 2: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs
| Parameter | This compound Effect | Vehicle Control |
| Atrial Refractory Period (ARP) | Significant Prolongation | No significant change |
| Ventricular Refractory Period (VRP) | No significant change | No significant change |
| QRS Interval | No significant change | No significant change |
| QTc Interval | No significant change | No significant change |
| Data summarized from preclinical studies.[1][6] |
Interpretation of Results
The data presented in the tables clearly demonstrate the high selectivity of this compound for the Kv1.5 channel. The in vitro data show a potent inhibition of hKv1.5 with IC50 values in the low nanomolar range, while the IC50 values for other cardiac ion channels are in the micromolar range, indicating a selectivity of over 1000-fold for Kv1.5 over most ventricular channels.[1][3] The in vivo studies corroborate these findings, showing a preferential prolongation of the atrial refractory period without significant effects on ventricular electrophysiology.[1][2][3][6]
Conclusion
The comprehensive evaluation of this compound using the described in vitro and in vivo techniques provides robust evidence for its high selectivity as a Kv1.5 channel inhibitor. These methodologies are essential for the preclinical assessment of any targeted ion channel modulator, ensuring a thorough understanding of its pharmacological profile before advancing to clinical development. The data for this compound highlight its potential as an atrial-selective antiarrhythmic agent. However, it is important to note that despite promising preclinical data, the effects of this compound in human clinical trials were less pronounced, suggesting that the contribution of IKur to human atrial electrophysiology may be more complex than initially understood.[1][2]
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Atrial selectivity of antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Proarrhythmic Potential of MK-0448
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0448 is a potent and specific inhibitor of the human Kv1.5 potassium channel, which carries the ultra-rapidly activating delayed rectifier potassium current (IKur).[1][2][3][4] This current plays a significant role in the repolarization of the atrial action potential, making it a theoretical target for the treatment of atrial fibrillation (AF).[3][5] However, any compound that modulates cardiac ion channels requires a thorough assessment of its proarrhythmic potential. This document provides a detailed protocol for evaluating the proarrhythmic risk of this compound, incorporating principles from the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative to provide a comprehensive and modern cardiac safety evaluation.[6][7][8]
The CiPA framework offers a multi-faceted approach to proarrhythmia risk assessment, moving beyond a simple reliance on hERG channel block and QT prolongation.[6][8][9] It integrates in vitro ion channel assays, in silico computational modeling, and in vitro studies with human cardiomyocytes.[6][7][8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | Gene | Current | Cell Line | IC50 | Reference |
| Kv1.5 | KCNA5 | IKur | CHO cells | 8.6 nM | [2] |
| Kv1.5 | KCNA5 | IKur | Human Atrial Myocytes | 10.8 nM | [2] |
| KCNQ1/KCNE1 | KCNQ1/KCNE1 | IKs | HEK-293 cells | 0.79 µM | [2] |
| hERG | KCNH2 | IKr | HEK-293 cells | > 30 µM | [4] |
| Kv2.1 | KCNB1 | - | - | 61 nM | [2] |
| Kv1.7 | KCNA7 | - | - | 72 nM | [2] |
| Kv3.2 | KCNC2 | - | - | 6.1 µM | [2] |
| IKCa | - | - | - | 10.2 µM | [2] |
Table 2: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs
| Parameter | Dosage | Effect | Reference |
| Atrial Refractory Period (ARP) | 0.30 and 0.45 µg/kg/min (i.v. infusion) | Significant prolongation | [1][2][3] |
| Ventricular Refractory Period (VRP) | 0.30 and 0.45 µg/kg/min (i.v. infusion) | No effect | [1][2][3] |
| QTc Interval | 0.30 and 0.45 µg/kg/min (i.v. infusion) | No change | [2] |
| Atrial Fibrillation Termination | 0.03 and 0.1 mg/kg (i.v. bolus) in a conscious dog heart failure model | Terminated sustained AF | [1][3] |
Experimental Protocols
In Vitro Ion Channel Profiling (CiPA Pillar 1)
This protocol outlines the assessment of this compound's effects on a panel of key human cardiac ion channels, as recommended by the CiPA initiative.[6][10]
Objective: To determine the inhibitory concentration (IC50) of this compound on seven major cardiac ion currents: IKr (hERG), INa, ICaL, IKs, Ito, IK1, and IKur (given its primary target).
Methodology:
-
Cell Lines: Use validated stable cell lines heterologously expressing the human recombinant cardiac ion channels (e.g., HEK-293 or CHO cells).
-
Electrophysiology: Employ automated patch-clamp systems (e.g., QPatch) for high-throughput screening or manual whole-cell patch-clamp for gold-standard biophysical characterization.[10]
-
Voltage Protocols: Utilize specific voltage clamp protocols designed to isolate and measure each ionic current accurately. For the hERG channel, a "dynamic" protocol, such as the Milnes protocol, should be used to assess for drug trapping.[10]
-
Concentration-Response: Test a range of this compound concentrations (e.g., from 1 nM to 100 µM) to generate a full concentration-response curve for each ion channel.
-
Data Analysis: Calculate the IC50 value for each current using a standard Hill equation fit to the concentration-response data.
In Silico Modeling of Human Ventricular Action Potential (CiPA Pillar 2)
Objective: To integrate the in vitro ion channel data into a computational model of the human ventricular cardiomyocyte to predict the proarrhythmic risk of this compound.
Methodology:
-
Model Selection: Utilize a well-validated human ventricular action potential model, such as the O'Hara-Rudy model.[7]
-
Data Input: Incorporate the experimentally determined IC50 values and Hill coefficients for each ion channel blocked by this compound into the model.
-
Simulation: Simulate the effects of a range of clinically relevant and supratherapeutic concentrations of this compound on the action potential morphology and duration (APD).
-
Risk Prediction: Analyze the simulation outputs for proarrhythmic indicators, such as early afterdepolarizations (EADs), and calculate a Torsades de Pointes risk score.
In Vitro Assessment using Human Cardiomyocytes (CiPA Pillar 3)
Objective: To confirm the in silico predictions and assess the integrated electrophysiological effects of this compound in a more physiologically relevant human cardiac model.
Methodology:
-
Cell Source: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or isolated human atrial trabeculae.[5][9]
-
Electrophysiology Measurement:
-
For hiPSC-CMs, use multi-electrode array (MEA) systems to measure field potential duration (FPD), a surrogate for the QT interval, and to detect arrhythmias.[9]
-
For human atrial trabeculae, use sharp microelectrode techniques to record action potentials and measure parameters such as APD at 90% repolarization (APD90) and the effective refractory period (ERP).[5]
-
-
Experimental Conditions: Test a range of this compound concentrations. For atrial trabeculae, experiments should be conducted in preparations from patients in both sinus rhythm and atrial fibrillation to assess disease-specific effects.[5]
-
Data Analysis: Quantify changes in APD, FPD, and ERP, and note the incidence of any proarrhythmic events like EADs or triggered activity.
In Vivo Electrophysiology Studies in a Canine Model
Objective: To evaluate the in vivo electrophysiological effects of this compound on atrial and ventricular refractoriness and its potential to induce arrhythmias in a large animal model.[11][12]
Methodology:
-
Animal Model: Use anesthetized mongrel dogs, a model that has been previously used to study this compound.[1][2][3]
-
Surgical Preparation: Surgically prepare the animals for invasive electrophysiological recordings, including the placement of pacing and recording catheters in the atria and ventricles.
-
Electrophysiological Measurements: At baseline and after administration of this compound, measure the following parameters:
-
Atrial and Ventricular Effective Refractory Periods (AERP and VERP)
-
ECG intervals (PR, QRS, QT, and QTc)
-
Heart rate and blood pressure
-
-
Drug Administration: Administer this compound via intravenous infusion at doses that achieve plasma concentrations bracketing the expected therapeutic range.
-
Autonomic Influence: To investigate the influence of parasympathetic tone, repeat measurements during vagal nerve stimulation.[1]
-
Data Analysis: Compare the electrophysiological parameters before and after drug administration to a vehicle control group.
Visualizations
Caption: CiPA-based workflow for assessing the proarrhythmic potential of this compound.
References
- 1. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative - Update on progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CiPA: Cardiac Safety Studies | Axion Biosystems [axionbiosystems.com]
- 10. sophion.com [sophion.com]
- 11. Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-0448 in Preclinical Atrial Fibrillation Research
Introduction: MK-0448 (N-{6-[(1S)-1-(4-fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide) is a potent and highly selective inhibitor of the Kv1.5 potassium channel.[1] This channel is responsible for the ultra-rapid delayed rectifier current (IKur), a key component in atrial repolarization. Due to its atrial-specific expression, IKur has been a significant target for the development of drugs to treat atrial fibrillation (AF) without affecting ventricular electrophysiology, thereby reducing the risk of proarrhythmic side effects.[1][2]
These notes provide a comprehensive guide to the use of this compound in preclinical research, summarizing its mechanism of action, key quantitative data from published studies, and detailed protocols for its application in in vitro and in vivo models of atrial fibrillation.
Mechanism of Action
This compound selectively blocks the Kv1.5 ion channel, which is the primary pore-forming subunit of the channel that carries the IKur current.[1][3] This current plays a crucial role in Phase 3 of the atrial action potential (repolarization). By inhibiting IKur, this compound prolongs the atrial action potential duration (APD) and increases the atrial effective refractory period (AERP). This increase in the refractory period makes the atrial tissue less susceptible to the high-frequency re-entrant circuits that sustain atrial fibrillation, thus promoting the termination of AF and maintenance of sinus rhythm. Preclinical studies have demonstrated this atrial-selective effect, showing significant prolongation of the atrial refractory period with minimal impact on the ventricular refractory period.[1][4]
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative findings from preclinical and in vitro studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound on Various Ion Channels
| Ion Channel / Current | Expressed Subunit(s) | Cell Line | IC₅₀ | Selectivity vs. IKur | Reference |
|---|---|---|---|---|---|
| IKur | hKv1.5 | CHO Cells | 8.6 nM | - | [1][3] |
| IKur | Native | Human Atrial Myocytes | 10.8 nM | - | [1][3] |
| IKs | hKCNQ1 / hKCNE1 | HEK-293 Cells | 0.79 µM | ~92-fold | [3] |
| ITO | Kv4.3 | - | 2.3 µM | ~267-fold | [2] |
| - | Kv3.2 | - | 6.1 µM | ~709-fold | [2][3] |
| IKCa | - | - | 10.2 µM | ~1186-fold | [2][3] |
| IKr | hERG | - | 110 µM | ~12790-fold | [2] |
| INa | SCN5a | - | >10 µM | >1162-fold |[2] |
Table 2: In Vivo Electrophysiological Effects in Anesthetized Dogs
| Parameter | Treatment | Result | Reference |
|---|---|---|---|
| Atrial Refractory Period (ARRP) | 0.30 & 0.45 µg/kg/min IV infusion | Exposure-dependent increase | [1][2] |
| ARRP Increase | Plasma concentration of ~36 nM | 10% increase from baseline | [3] |
| Ventricular Refractory Period (VRRP) | 0.30 & 0.45 µg/kg/min IV infusion | No significant change | [1][2] |
| QTc Interval | 0.30 & 0.45 µg/kg/min IV infusion | No significant change | [1][2] |
| Heart Rate & Mean Arterial Pressure | 0.30 & 0.45 µg/kg/min IV infusion | No significant change |[1][2] |
Table 3: Efficacy in a Conscious Dog Model of Heart Failure and Sustained Atrial Fibrillation
| IV Bolus Dose | Outcome | Number of Animals | Reference |
|---|---|---|---|
| 0.03 mg/kg | Termination of sustained AF | 2 of 3 dogs | [1][2][4] |
| 0.1 mg/kg | Termination of sustained AF | 2 of 3 dogs |[1][2][4] |
Experimental Protocols
Protocol 1: In Vivo Electrophysiology Study in Anesthetized Dogs
This protocol is designed to assess the selective effect of this compound on atrial versus ventricular refractory periods.
Objective: To measure changes in Atrial Refractory Period (ARRP) and Ventricular Refractory Period (VRRP) following this compound administration.
Animal Model: Anesthetized mongrel dogs (e.g., 20–26 kg).[2]
Materials:
-
This compound
-
Vehicle (e.g., 25% aqueous hydroxypropyl-β-cyclodextrin)[3]
-
Anesthetic (e.g., chloralose/pentobarbital)[3]
-
Multielectrode catheters for cardiac pacing and recording
-
Programmable stimulator
-
ECG and hemodynamic monitoring system
Procedure:
-
Anesthetize the animal and maintain a stable plane of anesthesia throughout the experiment.
-
Introduce electrode catheters via femoral artery/vein and position them in the right atrium and right ventricle under fluoroscopic guidance.
-
Acquire baseline electrophysiological measurements, including heart rate, blood pressure, ECG intervals (PR, QRS, QTc), ARRP, and VRRP.
-
To measure the refractory period, deliver a drive train of 8 paces (S1) followed by a premature stimulus (S2). The effective refractory period is the longest S1-S2 interval that fails to capture the myocardium.
-
Administer a continuous intravenous infusion of vehicle control and repeat baseline measurements to establish stability.
-
Administer a continuous intravenous infusion of this compound at escalating doses (e.g., 0.30 and 0.45 µg/kg/min).[1][2]
-
Repeat electrophysiological measurements at each dose level once a steady state is achieved.
-
Collect plasma samples to correlate drug concentration with electrophysiological effects.
-
Analyze the data to compare changes in ARRP and VRRP relative to baseline and vehicle control.
Protocol 2: AF Termination Study in a Conscious Heart Failure Dog Model
This protocol evaluates the efficacy of this compound in terminating existing, sustained atrial fibrillation in a clinically relevant disease model.
Objective: To determine if bolus injections of this compound can terminate sustained AF.
Animal Model: Conscious dogs with heart failure induced by rapid right ventricular pacing.[3]
Procedure:
-
Induction of Heart Failure: Surgically implant a pacemaker. Induce heart failure by rapid ventricular pacing (e.g., ~240 bpm) for several weeks until signs of heart failure are evident.
-
Induction of AF: After the heart failure model is established, induce sustained AF via rapid atrial burst pacing.[3] Confirm that AF is sustained for a minimum period (e.g., 15 minutes) before drug administration.[3]
-
Drug Administration: Administer this compound as a 30-second intravenous bolus infusion at sequentially escalating doses (e.g., 0.03, 0.1, 0.3, and 1.0 mg/kg) at 5-minute intervals.[3]
-
Monitoring: Continuously monitor the atrial electrogram to detect termination of AF (conversion to sinus rhythm).
-
Endpoint: The primary endpoint is the conversion of AF to sinus rhythm. Record the dose at which conversion occurs.
Important Considerations and Limitations
-
Vagal Tone: A critical finding from the this compound development program was the profound impact of autonomic tone.[1][4] Follow-up preclinical studies in dogs demonstrated that the AERP-prolonging effect of this compound was significantly blunted by vagal nerve stimulation.[1][3] This was the proposed reason for the lack of efficacy in human trials, as healthy volunteers likely had higher vagal tone than the anesthetized or heart-failure animal models.[1][4] Researchers should consider the autonomic state of their animal models when interpreting results.
-
Species Differences: The contribution of IKur to atrial repolarization is less prominent in humans than in some preclinical models like the dog.[1][4] This highlights the challenge of translating efficacy data from these models to clinical outcomes.
-
Disease State: The effects of this compound can differ based on the underlying cardiac substrate. Studies on human atrial tissue showed that this compound shortened APD in tissue from patients in sinus rhythm but prolonged it in tissue from patients with permanent AF, suggesting that AF-induced remodeling alters the drug's effects.[5][6][7]
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting MK-0448 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling MK-0448, with a focus on addressing its solubility challenges in aqueous solutions for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the I(Kur) current, which is mediated by the Kv1.5 potassium channel. It is primarily investigated for its potential therapeutic role in atrial fibrillation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Due to its low aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. A stock solution of 10 mM in DMSO has been reported in the literature.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, and for some sensitive cell lines, as low as 0.1%. This may require preparing a more concentrated DMSO stock.
-
Use a stepwise dilution: Instead of a single large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help maintain the solubility of this compound.
-
Ensure rapid mixing: When adding the this compound stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion.
-
Consider using solubilizing agents: For challenging situations, the use of excipients like cyclodextrins can significantly enhance aqueous solubility.
Q4: Can I use solvents other than DMSO to prepare the stock solution?
While DMSO is the most commonly reported solvent, other polar aprotic solvents might be suitable. However, it is crucial to ensure the chosen solvent is compatible with your experimental system and that its final concentration does not affect the assay results. Always perform a vehicle control with the same final solvent concentration in your experiments.
Q5: How should I store my this compound stock solution?
Store the this compound stock solution in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides for this compound Solubility Issues
This section provides a systematic approach to resolving common solubility-related problems encountered during experiments with this compound.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Symptoms:
-
Visible cloudiness or particulate matter in the final solution.
-
Inconsistent or non-reproducible results in your assay.
-
Low or no biological activity observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound precipitation.
Detailed Steps:
-
Verify Stock Solution: Ensure that your this compound is completely dissolved in the DMSO stock solution. If you observe any crystals, gently warm the solution and vortex until it is clear.
-
Optimize Dilution Protocol: Avoid adding the aqueous buffer directly to the DMSO stock. Instead, add the DMSO stock to the aqueous buffer in a stepwise manner with continuous mixing.
-
Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also promote precipitation of the compound out of the aqueous phase. Prepare a higher concentration stock solution if necessary to keep the final DMSO concentration in your assay below 0.5%.
-
Utilize Solubilizing Agents: For in vivo studies, this compound has been formulated with 25% hydroxypropyl-β-cyclodextrin. This suggests that cyclodextrins can be an effective way to increase the aqueous solubility of this compound for in vitro assays as well.
Issue 2: Inconsistent or Unreliable Assay Results
Symptoms:
-
High variability between replicate wells.
-
Poor dose-response curves.
-
Results that are not reproducible between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results with this compound.
Detailed Steps:
-
Confirm Solubility: Before conducting your full experiment, perform a small-scale test to visually inspect for any signs of precipitation in your final assay medium at the highest concentration you plan to use.
-
Standardize Solution Preparation: Always prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure accurate and consistent pipetting techniques.
-
Evaluate Stability: While specific stability data for this compound in aqueous solutions is limited, it is a good practice to use the prepared solutions as quickly as possible. If experiments are lengthy, consider the potential for compound degradation.
-
Assess for Aggregation: Poorly soluble compounds can form aggregates in aqueous solutions, which can lead to artifacts in biological assays. Dynamic light scattering (DLS) can be used to assess for the presence of aggregates.
-
Consider Non-specific Binding: Hydrophobic compounds can bind to plasticware and serum proteins in the cell culture medium, reducing the effective concentration of the compound available to the cells. Using low-binding plates and understanding the impact of serum concentration can be important.
Data Presentation
Table 1: Recommended Solvents and Storage for this compound
| Parameter | Recommendation | Notes |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | Ensure the DMSO is anhydrous and of high purity. |
| Stock Concentration | 10 mM (or higher) | A higher concentration allows for a lower final DMSO percentage in the assay. |
| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Formulations | Use of Hydroxypropyl-β-cyclodextrin | Has been used for in vivo formulations and can be adapted for in vitro use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 448.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 4.485 mg of this compound.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Thaw the stock solution: Allow the frozen aliquot of the this compound stock solution to thaw at room temperature.
-
Prepare an intermediate dilution (optional but recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO if very low final concentrations are required.
-
Perform the final dilution:
-
Dispense the required volume of aqueous buffer into a sterile tube.
-
While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock dropwise.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
-
Use immediately: It is recommended to use the freshly prepared aqueous solution of this compound immediately to minimize the risk of precipitation or degradation.
Protocol 3: Preparation of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Enhanced Aqueous Solubility (General Guidance)
Note: This is a general protocol and may require optimization for your specific application. The optimal ratio of this compound to HP-β-CD should be determined experimentally.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Prepare an HP-β-CD solution: Dissolve the desired amount of HP-β-CD in the aqueous buffer. A common starting concentration is 10-25% (w/v).
-
Prepare a concentrated this compound solution in an organic solvent: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Form the inclusion complex: Slowly add the this compound solution to the HP-β-CD solution while stirring vigorously.
-
Remove the organic solvent: If a volatile organic solvent was used, it can be removed by evaporation under a stream of nitrogen or by using a rotary evaporator.
-
Filter the solution: Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved material.
-
Determine the concentration: The final concentration of this compound in the cyclodextrin (B1172386) solution should be determined analytically (e.g., by HPLC).
Signaling Pathways and Logical Relationships
Caption: Logical relationship of this compound solubilization and experimental outcomes.
Technical Support Center: MK-0448 for In Vitro Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MK-0448 in in vitro electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which is encoded by the KCNA5 gene.[1][2] This channel underlies the ultra-rapid delayed rectifier potassium current (IKur), particularly prominent in atrial myocytes.[3][4]
Q2: What is the mechanism of action of this compound?
A2: this compound blocks the pore of the Kv1.5 channel, thereby inhibiting the outward flow of potassium ions during the repolarization phase of the action potential.[5] This leads to a prolongation of the action potential duration (APD) in cell types where Kv1.5 is a key contributor to repolarization.[5]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: For initial experiments, it is advisable to use a concentration range that brackets the IC50 value for the target of interest. For Kv1.5, the IC50 is approximately 8.6-10.8 nM.[1][6] A common starting concentration for robust inhibition of Kv1.5 is 100 nM.[7] It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[8][9] This stock solution can then be diluted to the final desired concentration in the extracellular recording solution. Ensure that the final DMSO concentration in your experiments does not exceed a level that affects your cells (typically ≤ 0.2%).[9][10]
Q5: Is this compound selective for Kv1.5?
A5: this compound displays a high degree of selectivity for Kv1.5 over other cardiac ion channels.[4] However, at higher concentrations, it can inhibit other channels. For instance, the IC50 for IKs is approximately 0.79 µM, which is about 70-fold higher than for IKur.[1][3][11] Refer to the data tables below for more details on off-target activity.
Troubleshooting Guide
Problem 1: No observable effect of this compound on cellular electrophysiology.
-
Possible Cause 1: Inappropriate cell type.
-
Troubleshooting Step: Confirm that your chosen cell line or primary cells express Kv1.5 channels at a sufficient density to contribute significantly to the measured electrophysiological parameters. Kv1.5 expression is prominent in atrial myocytes but may be low or absent in other cell types like ventricular myocytes.[4]
-
-
Possible Cause 2: Incorrect drug concentration.
-
Possible Cause 3: Degraded this compound solution.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C as recommended by the supplier to maintain stability.[8]
-
-
Possible Cause 4: Influence of autonomic tone in primary tissue.
-
Troubleshooting Step: In experiments using primary atrial tissue, be aware that enhanced parasympathetic (vagal) tone can diminish the effects of IKur blockade by this compound.[3][4] This is due to the activation of the acetylcholine-activated potassium current (IKACh), which can shorten the atrial action potential duration, counteracting the effect of this compound.[3] Consider this when interpreting results from ex vivo tissue preparations.
-
Problem 2: Unexpected or off-target effects are observed.
-
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Step: High concentrations of this compound can lead to the inhibition of other ion channels. Review the IC50 values for potential off-targets (see tables below) and consider reducing the concentration of this compound to a more selective range for Kv1.5.
-
-
Possible Cause 2: Presence of other Kv1.x or Kv2.x subunits.
Problem 3: Difficulty achieving a stable recording after this compound application.
-
Possible Cause 1: Solvent (DMSO) concentration is too high.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your recording solution is low (ideally ≤ 0.1%) as higher concentrations can affect membrane integrity and ion channel function.
-
-
Possible Cause 2: Proarrhythmic effects at the cellular level.
-
Troubleshooting Step: Prolongation of the action potential duration by potassium channel blockers can sometimes lead to early afterdepolarizations (EADs), which can destabilize the recording.[12] If you observe EADs, you may need to adjust your stimulation protocol or the concentration of this compound.
-
Data Presentation
Table 1: In Vitro Potency of this compound on Primary and Off-Target Ion Channels
| Target Ion Channel/Current | Cell Type | IC50 | Reference(s) |
| hKv1.5 (IKur) | CHO cells | 8.6 nM | [1][4][6] |
| IKur | Human atrial myocytes | 10.8 nM | [1][4][6] |
| Kv1.7 | - | 72 nM | [1][4] |
| Kv2.1 | - | 61 nM | [1][4] |
| IKs | HEK-293 cells | 0.79 µM | [1][3] |
| ITO (Kv4.3) | - | 2.3 µM | [4] |
| Kv3.2 | - | 6.1 µM | [1][4] |
| IKCa | - | 10.2 µM | [1][4] |
| IKr (hERG) | - | 110 µM | [4] |
| INa (SCN5a) | - | Inactive up to 10 µM | [4] |
Table 2: Electrophysiological Effects of this compound in Human Atrial Trabeculae
| Condition | This compound Concentration | Effect on APD90 | Effect on Effective Refractory Period (ERP) | Reference(s) |
| Sinus Rhythm (SR) | 3 µM | Shortened | Shortened | [7][8][10] |
| Permanent Atrial Fibrillation (AF) | 3 µM | Prolonged | Prolonged | [7][8][10] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Effects on Heterologously Expressed hKv1.5 Channels
-
Cell Preparation:
-
Culture a suitable mammalian cell line (e.g., CHO or HEK-293 cells) stably expressing the human Kv1.5 (hKCNA5) channel.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution at a rate of 1-2 mL/min.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
To elicit Kv1.5 currents, apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms).
-
-
Drug Application:
-
Prepare working dilutions of this compound in the external solution from the stock solution immediately before use.
-
Record baseline currents in the absence of the drug.
-
Perfuse the recording chamber with the this compound containing external solution for a sufficient time to reach steady-state block (typically 5-10 minutes).
-
Record currents in the presence of this compound.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after drug application.
-
Calculate the percentage of current inhibition at each concentration.
-
Plot the percentage of inhibition against the drug concentration and fit the data with the Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action on the Kv1.5 channel.
Caption: Experimental workflow for in vitro electrophysiology with this compound.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. tebubio.com [tebubio.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. What are Kv1.5 blockers and how do they work? [synapse.patsnap.com]
- 6. This compound | 875562-81-5 | Potassium Channel | MOLNOVA [molnova.com]
- 7. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
- 12. ahajournals.org [ahajournals.org]
Technical Support Center: MK-0448 and IKs Channel Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Kv1.5 (IKur) inhibitor, MK-0448. The focus of this resource is to help minimize and troubleshoot its off-target effects on the slowly activating delayed rectifier potassium current (IKs) channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its intended therapeutic use?
This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which underlies the ultra-rapid delayed rectifier current (IKur)[1][2][3]. The primary therapeutic goal for developing IKur inhibitors like this compound was for the management of atrial fibrillation (AF), as Kv1.5 channels are predominantly expressed in the atria compared to the ventricles[1][3][4].
Q2: What are the known off-target effects of this compound, specifically on IKs channels?
While this compound is highly selective for IKur, it has been shown to cause moderate inhibition of the slowly activating delayed rectifier potassium current (IKs) at higher concentrations[1][3][5]. This off-target effect is a potential concern as IKs plays a crucial role in ventricular repolarization[2][6].
Q3: How significant is the off-target inhibition of IKs by this compound?
The inhibitory concentration (IC50) of this compound for IKur is in the nanomolar range, while its IC50 for IKs is in the micromolar range, indicating a selectivity of approximately 70-fold for IKur over IKs[1][5]. However, at concentrations of this compound used to ensure complete IKur blockade, or in specific pathological conditions, the inhibition of IKs may become physiologically relevant.
Q4: What are the potential consequences of IKs inhibition by this compound?
Inhibition of IKs can reduce the repolarization reserve of cardiomyocytes. This can lead to a prolongation of the action potential duration (APD), particularly in the ventricles, which may increase the risk of proarrhythmic events like Torsades de Pointes[2][6].
Q5: Are there experimental conditions that can exacerbate the off-target effects of this compound on IKs?
Yes. In conditions where the cardiac repolarization reserve is already compromised, such as in certain types of heart disease or in the presence of other ion channel-blocking drugs, the inhibitory effect of this compound on IKs may be more pronounced[2][6][7]. For instance, in tissues from patients with permanent atrial fibrillation, the block of IKs by this compound has been observed to be more prominent[2][6][7].
Troubleshooting Guide
Issue 1: Observing unexpected prolongation of ventricular action potential duration (APD) in your experiments.
-
Possible Cause: This could be due to the off-target inhibition of IKs channels by this compound, especially if using high concentrations.
-
Troubleshooting Steps:
-
Concentration Optimization: Carefully titrate the concentration of this compound to the lowest effective dose for IKur inhibition to minimize IKs block. Refer to the selectivity data to guide your concentration range.
-
Positive Control: Use a known selective IKs blocker (e.g., Chromanol 293B) as a positive control to understand the specific contribution of IKs inhibition to the observed APD prolongation in your experimental model[8].
-
Washout Experiment: Perform a washout experiment to see if the APD prolongation is reversible, which would be consistent with a direct pharmacological effect.
-
Issue 2: Variability in the effect of this compound on atrial action potential duration (APD) between different preparations.
-
Possible Cause: The effect of this compound on atrial repolarization can be influenced by the underlying physiological or pathophysiological state of the tissue, including autonomic nerve activity[1][3].
-
Troubleshooting Steps:
-
Assess Autonomic Tone: Be aware that enhanced vagal (parasympathetic) tone can diminish the effects of IKur blockade by this compound[1][3]. If possible, control for or monitor autonomic inputs in your experimental setup.
-
Characterize Tissue State: The electrophysiological remodeling associated with conditions like chronic atrial fibrillation can alter the relative contribution of different ion channels to the action potential[2][6][7]. Characterize the baseline electrophysiological properties of your tissue preparations.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on its primary target (IKur) and its key off-target (IKs).
| Target Ion Channel | Alias | This compound IC50 | Cell Line for IC50 Determination | Reference |
| Kv1.5 | IKur | 8.6 nM | CHO cells expressing hKv1.5 | [1] |
| Kv1.5 | IKur | 10.8 nM | Human atrial myocytes | [1] |
| KCNQ1/KCNE1 | IKs | 0.79 µM (790 nM) | HEK-293 cells co-expressing hKCNQ1/hKCNE1 | [1][3][5] |
Key Experimental Protocols
Protocol 1: Assessing this compound Effects on IKs using Whole-Cell Voltage Clamp
This protocol is designed to measure the inhibitory effect of this compound on IKs channels heterologously expressed in a mammalian cell line.
-
Cell Culture: Culture HEK-293 cells stably co-expressing the human KCNQ1 and KCNE1 subunits, which together form the IKs channel.
-
Electrophysiology Setup: Use a standard patch-clamp rig equipped for whole-cell voltage-clamp recordings.
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH.
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +40 mV for 2-5 seconds to fully activate the IKs current.
-
Follow with a repolarizing step to -40 mV to record the characteristic slowly deactivating tail current.
-
-
Data Acquisition:
-
Record baseline IKs currents.
-
Perfuse the cells with increasing concentrations of this compound, allowing for steady-state block at each concentration.
-
Record IKs currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -40 mV.
-
Normalize the current amplitude at each this compound concentration to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing this compound's effect on IKs channels.
Caption: this compound's primary and off-target effects on cardiac ion channels.
References
- 1. jdc.jefferson.edu [jdc.jefferson.edu]
- 2. Frontiers | Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating MK-0448 Instability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of MK-0448 in experimental buffers. Our goal is to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability. This compound, like many small molecule inhibitors, can be susceptible to degradation under various experimental conditions. Factors such as buffer pH, temperature, light exposure, and the presence of certain enzymes can impact its stability, leading to a decrease in the effective concentration and variability in your data.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What can I do?
A2: This is a frequent challenge when working with hydrophobic small molecules. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and toxicity.
-
Pre-warm Aqueous Buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature sensitivity of your biological system.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Sonication: After dilution, briefly sonicate the solution to aid in dissolving any microscopic precipitates.
-
Use of Surfactants: In some instances, the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer can help maintain compound solubility. However, this should be tested for compatibility with your specific assay.
Q3: How can I assess the stability of this compound in my specific experimental buffer?
A3: A stability study is recommended. This typically involves incubating this compound in your buffer of interest under the same conditions as your experiment (e.g., temperature, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are taken and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound instability.
Issue 1: Diminished or No Inhibitory Effect
| Possible Cause | Troubleshooting Steps |
| Degradation in Aqueous Buffer | 1. Prepare fresh working solutions of this compound for each experiment. 2. Minimize the pre-incubation time of this compound in the aqueous buffer before adding it to the experimental system. 3. Perform a time-course experiment to determine the window of stability for this compound in your buffer. |
| Adsorption to Labware | 1. Use low-adhesion microplates and pipette tips. 2. Consider including a low concentration of a non-ionic surfactant in your buffer. |
| Incorrect Storage | 1. Store the solid compound and DMSO stock solutions at -20°C or lower, protected from light. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | 1. Visually inspect the solution for any precipitate after dilution. 2. Briefly vortex and sonicate the solution after preparing the working dilution. |
| Inconsistent Pipetting of DMSO Stock | 1. Use positive displacement pipettes for viscous DMSO stocks. 2. Ensure the DMSO stock is fully thawed and mixed before pipetting. |
| pH-dependent Instability | 1. Measure the pH of your buffer after all components have been added. 2. If possible, test the stability of this compound in buffers with slightly different pH values to identify the optimal range. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Procedure for Assessing this compound Stability in an Experimental Buffer
-
Materials:
-
This compound DMSO stock solution
-
Experimental buffer of interest
-
Incubator set to the experimental temperature
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the final desired concentration.
-
Immediately take a "time 0" aliquot and store it for analysis.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze all aliquots by HPLC or LC-MS to determine the concentration of intact this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile in the buffer.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway of this compound's target, the Kv1.5 potassium channel, and a general experimental workflow for its use.
how to account for the voltage-dependence of MK-0448 block
This technical support center provides guidance for researchers investigating the voltage-dependent block of Kv1.5 channels by MK-0448. Below are frequently asked questions (FAQs) and troubleshooting guides to assist with experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's action on Kv1.5 channels?
A1: this compound is a potent and specific inhibitor of the Kv1.5 potassium channel, which underlies the ultra-rapid delayed rectifier current (IKur) in the human atrium.[1][2][3][4][5] Its blocking action is state-dependent, meaning its affinity for the channel is influenced by the conformational state of the channel (resting, open, or inactivated). Evidence suggests that the inhibition by this compound is contingent upon channel activation.[6]
Q2: Is the block of Kv1.5 by this compound voltage-dependent?
A2: Yes, the block of Kv1.5 channels by this compound is voltage-dependent. This is evidenced by its frequency- or use-dependent inhibition. The IC50 value for this compound block is lower at higher stimulation frequencies.[2][3] This occurs because more frequent depolarization increases the probability of the channel being in the open or inactivated states, to which this compound binds with higher affinity.
Q3: What specific quantitative data is available on the use-dependence of this compound block?
A3: Studies on recombinant human Kv1.5 (hKv1.5) channels have demonstrated a clear frequency dependence of the this compound block. The IC50 values vary with the frequency of depolarizing pulses.[2][3]
| Stimulation Frequency | Cell Type | IC50 of this compound |
| 1 Hz | Chinese Hamster Ovary (CHO) cells | 28.0 nM |
| 3 Hz | Chinese Hamster Ovary (CHO) cells | 8.6 nM |
Q4: How does voltage-dependent block manifest in experimental data?
A4: Voltage-dependent block can be observed in several ways:
-
Use-Dependence: As mentioned, the degree of block increases with the frequency of stimulation.
-
Voltage Protocol Dependence: The potency of the block (IC50) can change depending on the holding potential and the voltage of the test pulse. A more depolarized holding potential, which promotes the inactivated state, may increase the tonic block.
-
Time-Dependent Decay: For open channel blockers, a faster and more pronounced decay of the current may be observed during a sustained depolarizing pulse in the presence of the drug.
Troubleshooting Guides
Problem: I am not observing significant use-dependent block with this compound.
-
Possible Cause 1: Inappropriate Voltage Protocol.
-
Troubleshooting: Ensure your voltage protocol is designed to maximize the time the Kv1.5 channels spend in the open and inactivated states. Use a sufficiently high stimulation frequency (e.g., 1-5 Hz) to elicit use-dependent effects. A very low frequency (e.g., <0.1 Hz) will primarily measure tonic block of the resting state.
-
-
Possible Cause 2: Incorrect Drug Concentration.
-
Troubleshooting: Perform a full dose-response curve at different stimulation frequencies. If the concentration of this compound is too high, you may be observing a saturated block of the resting state, masking any use-dependent effects.
-
-
Possible Cause 3: Rundown of the Kv1.5 Current.
-
Troubleshooting: Monitor the stability of the IKur current before and after drug application. A significant rundown of the current can be mistaken for a drug effect. Ensure stable recordings before applying this compound and discard any recordings with excessive rundown.
-
Problem: The measured IC50 for this compound is inconsistent across my experiments.
-
Possible Cause 1: Variation in Voltage Protocols.
-
Troubleshooting: Strictly standardize your voltage protocols across all experiments, including holding potential, pulse duration, and frequency. Even small variations can alter the state distribution of the channels and thus the apparent potency of this compound.
-
-
Possible Cause 2: Cell Health and Expression Levels.
-
Troubleshooting: Use cells from a consistent passage number and ensure they are healthy. Variability in Kv1.5 expression levels can affect current density and potentially the measured block.
-
Experimental Protocols
Protocol 1: Assessing Use-Dependent Block of Kv1.5 by this compound
Objective: To determine if the block of Kv1.5 by this compound is dependent on the frequency of channel activation.
Methodology:
-
Cell Preparation: Use a cell line stably expressing human Kv1.5 channels (e.g., CHO or HEK293 cells).
-
Electrophysiology Setup: Whole-cell patch-clamp configuration.
-
Solutions:
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
-
Voltage Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a train of 20 depolarizing pulses to +40 mV for 200 ms (B15284909).
-
Vary the frequency of the pulse train (e.g., 0.5 Hz, 1 Hz, 2 Hz, and 3 Hz).
-
-
Data Acquisition:
-
Record the peak outward current for each pulse in the train under control conditions (vehicle).
-
Perfuse the cell with a known concentration of this compound and repeat the pulse trains at each frequency.
-
-
Data Analysis:
-
For each frequency, calculate the percentage of block for each pulse in the train.
-
Plot the percentage of block as a function of pulse number to visualize the onset of use-dependent block.
-
Compare the steady-state block achieved at different frequencies.
-
Protocol 2: Assessing Voltage-Dependence of this compound Block
Objective: To determine how the potency (IC50) of this compound is affected by the membrane potential.
Methodology:
-
Cell Preparation and Solutions: Same as for Protocol 1.
-
Voltage Protocol to Determine IC50 at Different Test Potentials:
-
Hold the cell at -80 mV.
-
Apply a 500 ms depolarizing test pulse to a range of voltages (e.g., +20 mV, +40 mV, +60 mV). Apply this pulse at a constant, low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
Record baseline currents.
-
Perfuse the cell with increasing concentrations of this compound, recording the current at each concentration until a steady-state block is achieved for each test potential.
-
-
Voltage Protocol to Assess the Role of Inactivated State:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state. Apply a test pulse to +40 mV.
-
Change the holding potential to a more depolarized level (e.g., -40 mV) to increase the population of inactivated channels. Apply the same test pulse to +40 mV.
-
Compare the degree of tonic block by a single concentration of this compound at these two holding potentials.
-
-
Data Analysis:
-
For the first protocol, construct a dose-response curve and calculate the IC50 value for this compound at each test potential.
-
For the second protocol, a greater block at the more depolarized holding potential suggests a higher affinity for the inactivated state.
-
Visualizations
Caption: Workflow for Investigating Voltage-Dependent Block.
Caption: Mechanism of State-Dependent Block by this compound.
References
- 1. jdc.jefferson.edu [jdc.jefferson.edu]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in MK-0448 efficacy in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MK-0448, a selective inhibitor of the Kv1.5 potassium channel. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the observed variability in this compound efficacy across different cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which is encoded by the KCNA5 gene.[1][2][3][4][5] The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium.[1][2][5] By blocking this channel, this compound prolongs the action potential duration in atrial myocytes, an effect that has been investigated for the management of atrial fibrillation.[1][2][3]
Q2: Why do I observe different IC50 values for this compound in different cell lines?
A2: Variability in IC50 values for this compound across different cell lines is an expected phenomenon and can be attributed to several factors:
-
Expression level of Kv1.5: Cell lines that endogenously express or are engineered to overexpress the KCNA5 gene will exhibit varying levels of the Kv1.5 channel, directly impacting the concentration of this compound required for inhibition.
-
Presence of Kvβ subunits: The association of Kv1.5 with auxiliary β-subunits (e.g., Kvβ1.3) can alter the channel's biophysical properties and its sensitivity to inhibitors.[6]
-
Cellular context and membrane composition: The lipid bilayer composition and the presence of other membrane-associated proteins can influence the accessibility and binding of this compound to the Kv1.5 channel.
-
Experimental conditions: Factors such as the composition of the recording solutions, temperature, and the electrophysiological recording technique used can all contribute to variations in measured IC50 values.
Q3: Does this compound have known off-target effects?
A3: While this compound is highly selective for Kv1.5, it can inhibit other ion channels at higher concentrations. It is crucial to be aware of these potential off-target effects, especially when using the compound at concentrations significantly above its Kv1.5 IC50. For a summary of known off-target activities, please refer to the data table in the "Quantitative Data Summary" section.
Q4: Can the physiological state of the cells or tissue affect this compound efficacy?
A4: Yes, the physiological state is a critical determinant of this compound's effectiveness. For instance, in preclinical models, the efficacy of this compound in prolonging the atrial refractory period was significantly diminished by vagal nerve stimulation, which enhances parasympathetic tone.[1][2] Furthermore, studies on human atrial tissue have shown that this compound has different effects on action potential duration in tissues from patients in sinus rhythm compared to those with permanent atrial fibrillation.[7]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect of this compound | 1. Compound degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles.2. Low Kv1.5 expression: The cell line used may have low or no expression of the Kv1.5 channel.3. Incorrect concentration: Errors in calculating or preparing the working solution.4. Suboptimal experimental conditions: Assay conditions (e.g., buffer composition, temperature) may not be suitable. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store in single-use aliquots at -20°C or -80°C.2. Confirm Kv1.5 expression in your cell line using qPCR, Western blot, or immunofluorescence. Consider using a cell line with confirmed high-level expression (e.g., CHO or HEK293 cells stably expressing human Kv1.5).3. Double-check all calculations and ensure accurate pipetting.4. Optimize assay conditions and ensure they are consistent with established protocols. |
| High variability in replicate experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration.2. Operator variability: Inconsistent handling during the experiment, especially in manual patch-clamp experiments.3. Fluctuations in equipment performance: Issues with the patch-clamp rig, perfusion system, or temperature control. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density.2. Standardize all experimental steps. For patch-clamp, ensure consistent pipette fabrication and sealing procedures.3. Regularly check and calibrate all equipment. Refer to general patch-clamp troubleshooting guides for noise reduction and rig stability.[8][9][10] |
| Observed off-target effects | 1. High concentration of this compound: The concentration used may be in the range of off-target inhibition.2. Presence of sensitive off-target channels: The cell line may express other ion channels that are sensitive to this compound at the concentrations being tested. | 1. Perform a dose-response curve to determine the optimal concentration that provides maximal Kv1.5 inhibition with minimal off-target effects.2. Consult the "Quantitative Data Summary" table for known off-target IC50 values. If necessary, use specific blockers for suspected off-target channels as controls. |
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound against its primary target, Kv1.5, and other off-target ion channels.
Table 1: this compound IC50 for Kv1.5/IKur
| Cell Line/System | Target | IC50 | Reference(s) |
| CHO cells (recombinant human Kv1.5) | Kv1.5 | 8.6 nM | [1][5] |
| Human atrial myocytes | IKur | 10.8 nM | [1][5] |
| HEK293 cells (co-expressing hKCNQ1/hKCNE1) | IKs | 0.79 µM | [5] |
Table 2: this compound Off-Target IC50 Values
| Target Channel | IC50 | Reference(s) |
| Kv1.7 | 72 nM | [1][5] |
| Kv2.1 | 61 nM | [1][5] |
| Kv3.2 | 6.1 µM | [1][5] |
| IKCa | 10.2 µM | [1][5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring IKur Inhibition
This protocol describes the methodology to measure the inhibition of IKur by this compound in a cell line stably expressing human Kv1.5 (e.g., CHO-hKv1.5 or HEK-hKv1.5).
Materials:
-
CHO or HEK293 cells stably expressing human Kv1.5
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
External (bath) solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM D-glucose, 10 mM HEPES (pH 7.4 with NaOH)
-
Internal (pipette) solution: 130 mM K-aspartate, 10 mM KCl, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Microforge and puller
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Fabrication:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip using a microforge.
-
-
Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.
-
To elicit IKur, apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms).
-
Record the baseline current for a stable period (2-3 minutes).
-
Prepare working dilutions of this compound in the external solution.
-
Perfuse the cell with the desired concentration of this compound and record the current until a steady-state block is achieved.
-
To assess washout, perfuse with the control external solution.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after drug application.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for this compound experiments.
Caption: this compound mechanism of action on the Kv1.5 channel.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. KV1.5–KVβ1.3 Recycling Is PKC-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 10. scientifica.uk.com [scientifica.uk.com]
overcoming challenges in translating MK-0448 preclinical data to humans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kv1.5 inhibitor MK-0448. The content addresses key challenges in translating preclinical findings to human studies, focusing on the discrepancies in efficacy, pharmacodynamics, and the influence of autonomic tone.
Frequently Asked Questions (FAQs)
Q1: Preclinical models, particularly in dogs, showed promising results with this compound for atrial fibrillation. Why did this not translate to humans?
A1: The primary reason for the translational failure of this compound appears to be the significant influence of autonomic tone, specifically high parasympathetic (vagal) nerve activity, in humans compared to the preclinical animal models used.[1][2][3] In preclinical studies with anesthetized dogs, this compound demonstrated a significant, dose-dependent prolongation of the atrial refractory period (ARP) with minimal effect on the ventricular refractory period.[1][2][3] However, in human clinical trials, no significant changes in either atrial or ventricular refractoriness were observed, even at plasma concentrations exceeding 2 µmol/L.[2][4] Follow-up studies in anesthetized dogs revealed that the ARP-prolonging effects of this compound were markedly attenuated in the presence of vagal nerve stimulation.[1][2][3] It is hypothesized that enhanced vagal tone in healthy human volunteers may have masked the therapeutic effect of IKur blockade by this compound.[1][4]
Q2: What is the proposed mechanism by which vagal tone counteracts the effect of this compound?
A2: Enhanced vagal tone leads to the activation of the acetylcholine-activated potassium current (IKACh), which causes a shortening of the atrial action potential duration.[1][4] This effect is thought to counteract the prolongation of the atrial refractory period that would otherwise be induced by the blockade of the IKur current by this compound.[1][4] Therefore, in a state of high vagal tone, the net effect on atrial repolarization is minimal.
Q3: Were there any off-target effects of this compound observed in preclinical studies?
A3: Preclinical in vitro studies showed that this compound was a potent and selective inhibitor of IKur (Kv1.5).[1][4] However, it did exhibit moderate inhibitory activity against the slowly activating cardiac delayed rectifier K+ current (IKs) with an IC50 of 0.79 μM, which was about 70-fold higher than its IC50 for IKur.[4] It also showed weak inhibition of other potassium channels like Kv3.2 and IKCa at much higher concentrations.[1][4]
Q4: What were the key findings from the conscious dog heart failure model?
A4: In a conscious dog model of heart failure with sustained atrial fibrillation, intravenous bolus doses of this compound at 0.03 and 0.1 mg/kg successfully terminated atrial fibrillation in 2 out of 3 dogs.[1][2][3] This preclinical finding was a strong driver for advancing the compound into human trials.
Q5: What adverse effects were observed in the first-in-human studies of this compound?
A5: this compound was generally well-tolerated in the first-in-human studies.[2][4] The most commonly reported adverse experience was mild irritation at the injection site.[2][4]
Troubleshooting Guides
Issue 1: Discrepancy between in vitro potency and in vivo efficacy in a new animal model.
-
Possible Cause: Differences in autonomic tone between your current model and the models used in the original this compound studies.
-
Troubleshooting Steps:
-
Assess Autonomic Tone: If possible, measure heart rate variability or use pharmacological blockers (e.g., atropine (B194438) for vagal blockade) to assess the level of parasympathetic tone in your model.
-
Anesthesia Protocol: The choice of anesthetic can significantly impact autonomic tone. The original studies in anesthetized dogs used specific protocols that may have resulted in lower vagal tone.[3] Compare your anesthesia protocol to those published.
-
Conscious vs. Anesthetized Model: Be aware that conscious animals, especially resting dogs, can have high vagal tone.[1][4] The effects of this compound may be more pronounced in anesthetized models where vagal tone is suppressed.
-
Issue 2: Lack of significant atrial refractory period prolongation despite achieving target plasma concentrations.
-
Possible Cause: The contribution of IKur to atrial repolarization in your specific model or experimental conditions is less prominent than anticipated.
-
Troubleshooting Steps:
-
Confirm Target Engagement: While direct measurement of IKur block in vivo is challenging, ensure that the plasma concentrations achieved in your study are well above the in vitro IC50 for Kv1.5 inhibition.
-
Evaluate Other Repolarizing Currents: Consider the relative contribution of other potassium currents (e.g., IKACh, IKs) to atrial repolarization in your model. If these currents are highly active, they may mask the effect of IKur blockade.
-
Disease Model Considerations: The electrophysiological substrate can be altered in disease models. For example, in atrial fibrillation, ion channel expression and function can be remodeled, potentially altering the relative importance of IKur.[5]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 | Cell Line | Reference |
| hKv1.5 (IKur) | 8.6 nM | CHO cells | [4] |
| IKur | 10.8 nM | Human atrial myocytes | [4] |
| IKs | 0.79 µM | HEK-293 cells | [1][4] |
| Kv3.2 | 6.1 µM | N/A | [1][4] |
| IKCa | 10.2 µM | N/A | [1][4] |
Table 2: Preclinical In Vivo Efficacy of this compound in Anesthetized Dogs
| Dose (i.v. infusion) | Plasma Concentration | Change in Atrial Refractory Period (ARRP) | Change in Ventricular Refractory Period (VRRP) | Reference |
| 0.30 µg/kg/min | ~36 nM | +10% | No significant change | [4] |
| 0.45 µg/kg/min | N/A | Exposure-dependent increase | No significant change | [4] |
Table 3: Preclinical vs. Clinical Pharmacodynamic Effects
| Species | Model/Condition | This compound Dose/Concentration | Effect on Atrial Refractory Period | Reference |
| Dog | Anesthetized | 0.30 and 0.45 µg/kg/min (i.v.) | Significant prolongation | [2][3] |
| Dog | Conscious, Heart Failure Model | 0.03 and 0.1 mg/kg (i.v. bolus) | Terminated sustained atrial fibrillation | [2][3] |
| Human | Healthy Volunteers | Plasma concentrations > 2 µmol/L | No significant increase | [2] |
Experimental Protocols
Protocol 1: In Vivo Electrophysiology Study in Anesthetized Dogs
-
Animal Model: Mongrel dogs (20-26 kg).
-
Anesthesia: Induction and maintenance with appropriate anesthetics (e.g., chloralose/pentobarbital as used in follow-up studies).
-
Surgical Preparation: Introduction of catheters for drug administration, blood sampling, and intracardiac electrophysiological recordings.
-
Electrophysiological Measurements: Baseline measurements of atrial and ventricular effective refractory periods (AERP and VERP), heart rate, mean arterial pressure, and ECG intervals (PR, QRS, QTc).
-
Drug Administration: Continuous intravenous infusion of this compound at specified doses (e.g., 0.30 and 0.45 µg/kg/min) or vehicle control.
-
Data Collection: Repeat electrophysiological measurements at set intervals during the infusion.
-
Pharmacokinetic Sampling: Collect blood samples to determine plasma concentrations of this compound.
-
(Optional) Vagal Nerve Stimulation: To assess the influence of autonomic tone, bilateral vagal nerve stimulation can be performed during drug infusion, and electrophysiological parameters are re-evaluated.[1][3]
Protocol 2: Electrophysiology Study in a Dog Heart Failure Model with Atrial Fibrillation (AF)
-
Model Induction: Induce heart failure in dogs via rapid right ventricular pacing.
-
AF Induction: Induce sustained AF through atrial burst pacing.
-
Drug Administration: Once sustained AF is established (e.g., for 15 minutes), administer this compound as sequential intravenous infusions at increasing doses (e.g., 0.03, 0.1, 0.3, and 1.0 mg/kg) at 5-minute intervals.
-
Monitoring: Continuously monitor ECG to detect termination of AF.
-
Pharmacokinetic Sampling: Collect blood samples before dosing and at the time of AF termination or after the highest dose.
Visualizations
Caption: Mechanism of action of this compound in atrial myocytes.
Caption: Influence of vagal tone on this compound efficacy.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes in MK-0448 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with MK-0448, a selective inhibitor of the Kv1.5 potassium channel (IKur).
Frequently Asked Questions (FAQs)
Q1: Why does this compound show efficacy in preclinical animal models but not in healthy human subjects?
A1: A primary unexpected result in this compound clinical trials was the lack of effect on atrial refractoriness in healthy human volunteers, despite promising results in animal models, particularly anesthetized dogs.[1][2][3] The leading hypothesis for this discrepancy is the influence of autonomic nervous system tone.[1][2][3] Healthy, conscious humans typically have a higher vagal (parasympathetic) tone compared to anesthetized animal models.[1][4] Enhanced vagal stimulation has been shown to markedly attenuate the prolongation of the atrial refractory period induced by this compound.[1][2] This is thought to occur because increased parasympathetic activity enhances the acetylcholine-activated potassium current (IKACh), which counteracts the effect of IKur blockade by this compound.[1][4]
Q2: We observed a shortening of the atrial action potential duration (APD) and effective refractory period (ERP) in our sinus rhythm models, which was contrary to our expectations. Is this a known effect?
A2: Yes, this is a documented, albeit counterintuitive, finding in ex-vivo studies using human atrial trabeculae from patients in sinus rhythm.[5][6] While this compound is expected to prolong repolarization by blocking IKur, in tissues from subjects in sinus rhythm, it has been observed to shorten APD at 90% repolarization (APD90) and the effective refractory period (ERP) at a stimulation frequency of 1 Hz.[5][6][7] This effect is consistent with the characteristics of IKur blockers which elevate the plateau potential.
Q3: Our experiments on tissues from subjects with chronic atrial fibrillation (AF) show a prolongation of APD and ERP with this compound, contradicting the results from sinus rhythm tissues. How can this be explained?
A3: This difference in response is attributed to the electrical remodeling that occurs in the atria of patients with permanent AF.[5][6] In these remodeled tissues, this compound has been shown to prolong APD90 and ERP.[6][7] This is likely due to a reduced repolarization reserve in the diseased state and a more prominent role of other currents.[6] Specifically, it is suggested that in AF, the blocking effect of this compound on the slowly activating delayed rectifier potassium current (IKs), which is present in both atria and ventricles, becomes more significant.[6]
Q4: What are the known off-target effects of this compound?
A4: While this compound is a highly selective IKur inhibitor, it does exhibit some activity against other ion channels at higher concentrations.[3][4] It has a moderate inhibitory effect on IKs, with an IC50 that is approximately 70-fold higher than its IC50 for IKur.[4] It also shows weak inhibition of other potassium channels such as Kv1.7 and Kv2.1.[1][4]
Troubleshooting Guides
Problem: Inconsistent or no significant effect of this compound on atrial refractory period in an in vivo experiment.
Possible Cause 1: High Vagal Tone
-
Troubleshooting Steps:
-
Assess Autonomic Tone: If possible, measure heart rate variability or other markers of autonomic tone in your animal model. Healthy, conscious animals may have a high vagal tone that can mask the effects of this compound.[1]
-
Consider Anesthesia: The choice of anesthetic can influence autonomic tone. α-chloralose, for instance, has been used in canine models that showed a response to this compound.[1][3]
-
Vagal Nerve Stimulation Control: In more advanced electrophysiological preparations, consider performing experiments with and without vagal nerve stimulation to directly assess its impact on this compound efficacy.[1][2]
-
Possible Cause 2: Disease State of the Model
-
Troubleshooting Steps:
-
Model Selection: Be aware that the effects of this compound can differ significantly between healthy models and those with cardiac pathologies like heart failure or atrial fibrillation.[2][3][5] The underlying electrical remodeling in diseased hearts can alter the response to the drug.[6]
-
Characterize the Model: Thoroughly characterize the electrophysiological properties of your chosen animal model to better understand the baseline conditions and how they might interact with this compound.
-
Problem: Unexpected shortening of action potential duration in atrial tissue preparations.
Possible Cause: Baseline Rhythm of the Tissue Donor
-
Troubleshooting Steps:
-
Confirm Donor History: Verify whether the tissue donor was in sinus rhythm or had a history of atrial fibrillation. As noted in the FAQs, the response to this compound is dependent on the underlying rhythm.[5][6]
-
Stimulation Frequency: The effects of IKur blockers can be frequency-dependent. The reported shortening of APD was observed at a stimulation frequency of 1 Hz.[5][7] Consider investigating the effects at different pacing frequencies relevant to your experimental question.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Ion Channel/Current | IC50 (nmol/L) | Cell Line/Preparation |
| hKv1.5 (IKur) | 8.6 | CHO cells |
| Human Atrial Myocyte IKur | 10.8 | Human atrial myocytes |
| Kv1.7 | 72 | - |
| Kv2.1 | 61 | - |
| IKs | 790 | HEK-293 cells |
Data compiled from multiple sources.[1][4]
Table 2: Effect of this compound on Action Potential Duration (APD90) and Effective Refractory Period (ERP) in Human Atrial Trabeculae (at 1 Hz)
| Patient Group | Effect of this compound (3 µM) on APD90 | Effect of this compound (3 µM) on ERP |
| Sinus Rhythm | Shortened | Shortened |
| Permanent Atrial Fibrillation | Prolonged | Prolonged |
| Intermittent Atrial Fibrillation | Shortened | Shortened |
Data based on findings from studies on human right atrial trabeculae.[6][7]
Experimental Protocols
Key Experiment 1: Electrophysiological Studies in Anesthetized Dogs
-
Objective: To assess the in vivo effects of this compound on atrial and ventricular refractory periods.
-
Methodology:
-
Anesthesia: Anesthesia was maintained with α-chloralose and minimal sodium pentobarbital.[1][3]
-
Drug Administration: this compound was administered as a continuous intravenous infusion at varying doses (e.g., 0.30 and 0.45 µg/kg per minute).[1][3]
-
Electrophysiological Measurements: Standard protocols for programmed electrical stimulation were used to measure atrial effective refractory period (AERP) and ventricular effective refractory period (VERP) at different drive cycle lengths (e.g., 400 ms (B15284909) and 600 ms).[1] Pacing was performed at twice the diastolic threshold.[1]
Key Experiment 2: Action Potential Recordings in Human Atrial Trabeculae
-
Objective: To investigate the effects of this compound on action potential characteristics in human atrial tissue.
-
Methodology:
-
Tissue Source: Right atrial appendages from patients undergoing open-heart surgery, categorized by their cardiac rhythm (sinus rhythm, permanent AF, intermittent AF).[5][6]
-
Preparation: Isolated atrial trabeculae were superfused in a bath with a physiological salt solution.
-
Recording Technique: Standard microelectrode techniques were used to record action potentials.[5]
-
Drug Application: this compound was applied in cumulatively increasing concentrations.[5]
-
Parameters Measured: Action potential duration at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90), plateau potential, and effective refractory period (ERP) were measured.[5][7] ERP was determined by introducing a single extra stimulus after a train of 10 regular pulses at decreasing coupling intervals.[5]
-
Visualizations
Caption: Proposed mechanism of vagal tone masking this compound effects.
Caption: Workflow for in vivo electrophysiology studies.
Caption: Differential effects of this compound based on cardiac rhythm.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: MK-0448 In Vivo Activity and Vagal Tone Interference
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Kv1.5 inhibitor MK-0448. The primary focus is on mitigating the confounding effects of vagal tone on the in vivo electrophysiological activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), which is encoded by the KCNA5 gene.[1][2] The IKur current plays a significant role in the repolarization of the atrial action potential. By blocking the Kv1.5 potassium channel, this compound is expected to prolong the atrial refractory period (ARP) without significantly affecting the ventricular refractory period, making it a potential candidate for the treatment of atrial fibrillation.[1][3][4]
Q2: Why is my in vivo experiment with this compound not showing the expected prolongation of the atrial refractory period?
A primary reason for the lack of efficacy of this compound in vivo is the influence of vagal tone.[1][3][4][5] Enhanced parasympathetic (vagal) nerve activity can significantly attenuate or even negate the ARP-prolonging effects of this compound.[1][3] This is because vagal stimulation activates the acetylcholine-activated potassium current (IKACh), which leads to a shortening of the atrial action potential duration, counteracting the effect of IKur blockade.[1]
Q3: How can I determine if vagal tone is impacting my experimental results?
If you observe a diminished or absent effect of this compound on the atrial refractory period compared to in vitro findings, it is highly probable that vagal tone is a contributing factor. In preclinical models, this can be confirmed by measuring the effects of this compound with and without direct vagal nerve stimulation. A significant difference in the drug's effect between these two conditions would indicate a strong influence of vagal tone.[1][3]
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for Kv1.5, it has been shown to have weak inhibitory effects on other cardiac ion channels at significantly higher concentrations.[1][5] These include IKr, ITO, INa, Kv3.2, IKCa, and IKs.[1][5] However, the IC50 values for these channels are in the micromolar range, whereas the IC50 for IKur is in the nanomolar range.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no significant prolongation of atrial refractory period (ARP) in vivo. | High and variable vagal tone in the animal model.[1][3] | Implement experimental protocols to control for autonomic tone. This can include the use of specific anesthetic regimens (e.g., α-chloralose/morphine instead of pentobarbital) and the administration of a β-blocker like nadolol (B74898) to control sympathetic tone.[3][5] Direct bilateral vagal nerve stimulation can also be used to standardize the level of parasympathetic input.[3] |
| Observed effects of this compound are less pronounced than in previous preclinical reports. | Differences in anesthetic agents affecting autonomic tone. | Be aware that certain anesthetics, such as pentobarbital (B6593769), can influence vagal tone.[5] Consider using an anesthetic combination with minimal impact on the parasympathetic nervous system, as referenced in published studies.[5] |
| Difficulty in replicating the atrial-selective effects of this compound. | Inappropriately high dosing leading to off-target effects. | Ensure that the plasma concentrations of this compound are within the therapeutic range for IKur inhibition and below the concentrations known to affect ventricular ion channels.[3] Refer to dose-ranging studies to select an appropriate infusion rate or bolus dose.[3] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound on Various Cardiac Ion Channels [1][5]
| Ion Channel | IC50 (µM) |
| IKur (Kv1.5) | 0.0086 - 0.0108 |
| IKs | 0.79 |
| ITO (Kv4.3) | 2.3 |
| Kv3.2 | 6.1 |
| IKCa | 10.2 |
| IKr (hERG) | 110 |
| INa (SCN5a) | >10 (inactive) |
Table 2: Effect of this compound on Atrial Refractory Period (ARP) in Anesthetized Dogs [1][3]
| Condition | This compound Infusion Rate | Change in ARP |
| No Vagal Stimulation | 1.0 µg/kg/min | ~20 ms (B15284909) increase (~20%) |
| 2 Hz Vagal Stimulation | 1.0 µg/kg/min | Markedly diminished increase |
| 5 Hz Vagal Stimulation | 1.0 µg/kg/min | Markedly diminished increase |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Activity with Controlled Autonomic Tone
Objective: To evaluate the effect of this compound on atrial electrophysiology while minimizing the confounding influence of vagal tone.
Methodology:
-
Animal Model: Anesthetized mongrel dogs.[3]
-
Anesthesia: Utilize an anesthetic regimen that has minimal impact on vagal tone, such as α-chloralose (100 mg/kg i.v.) and morphine. Avoid pentobarbital as it can affect vagal activity.[5]
-
Sympathetic Control: Administer nadolol to control for sympathetic tone.[5]
-
Electrophysiological Measurements:
-
Introduce electrode catheters into the right atrium and ventricle via the femoral vein to record intracardiac electrograms and for programmed electrical stimulation.
-
Measure baseline atrial refractory period (ARP) and ventricular refractory period (VRP) using standard pacing protocols (e.g., S1-S2 stimulation).
-
-
Drug Administration:
-
Data Analysis: Compare the changes in ARP and VRP from baseline between the vehicle and this compound treatment groups.
Protocol 2: Investigating the Influence of Vagal Stimulation on this compound Efficacy
Objective: To directly assess the impact of enhanced vagal tone on the electrophysiological effects of this compound.
Methodology:
-
Animal Preparation: Follow the procedures outlined in Protocol 1 for anesthesia and catheter placement.
-
Vagal Nerve Isolation: Surgically isolate the cervical vagal nerves for stimulation.
-
Experimental Conditions:
-
Baseline (No Vagal Stimulation): Infuse this compound (e.g., 1.0 µg/kg/min) and measure the change in ARP at set time points (e.g., 15 and 30 minutes).[3]
-
Vagal Stimulation: Apply bilateral vagal nerve stimulation at varying frequencies (e.g., 2 Hz and 5 Hz).[1] During stimulation, infuse this compound at the same rate and repeat the ARP measurements.
-
-
Data Analysis: Compare the this compound-induced changes in ARP in the absence and presence of vagal nerve stimulation to quantify the attenuating effect of increased vagal tone.[1]
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
Technical Support Center: Refining Patch Clamp Recordings with MK-0448
Welcome to the technical support center for researchers utilizing MK-0448 in patch clamp electrophysiology studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and navigate potential challenges when studying the effects of this selective Kv1.5 channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the Kv1.5 potassium channel, which underlies the ultra-rapid delayed rectifier potassium current (IKur).[1][2] IKur is predominantly expressed in the atria of the heart and plays a role in the repolarization of the atrial action potential. By blocking Kv1.5, this compound prolongs the atrial refractory period.[1][3]
Q2: What are the expected effects of this compound on atrial myocyte action potentials in a patch clamp recording?
A2: In isolated human atrial myocytes, application of this compound is expected to prolong the action potential duration (APD).[4] This is a direct consequence of inhibiting the repolarizing current IKur.
Q3: I am not observing a significant effect of this compound on the atrial refractory period in my model. What could be the reason?
A3: A key finding in studies with this compound is that its effect is significantly attenuated by enhanced parasympathetic (vagal) tone.[1][3][5][6] The mechanism is thought to involve the shortening of the atrial action potential duration by the activation of the acetylcholine-activated potassium current (IKACh), which counteracts the effect of IKur blockade.[1][6] If your experimental preparation has high vagal tone, or if you are co-administering agents that mimic vagal stimulation, the effect of this compound may be diminished or absent.
Q4: Is this compound selective for Kv1.5?
A4: this compound demonstrates high selectivity for Kv1.5. However, at concentrations significantly higher than its IC50 for Kv1.5, it can inhibit other potassium channels, such as Kv1.7, Kv2.1, and the slowly activating delayed rectifier cardiac K+ current (IKs).[1][5][6] It shows weak or no activity against other cardiac currents like IKr, ITO, and INa at typical therapeutic concentrations.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Difficulty achieving a stable Giga-ohm (GΩ) seal. | Poor cell health. | Ensure cells are from a fresh passage and not over-confluenced. |
| Incorrect pipette resistance. | For whole-cell recordings, a pipette resistance of 3-7 MΩ is a good starting point.[7] This may need to be optimized for your specific cell type. | |
| Debris in solutions or on the pipette tip. | Filter all solutions (0.22 µm filter) and ensure the pipette tip is clean.[8][9] | |
| High noise levels in the recording. | Poor seal resistance. | A seal resistance of at least 1 GΩ is crucial for low-noise recordings.[7] |
| High access resistance. | Access resistance should ideally be less than 25 MΩ. Gentle suction can help to fully rupture the membrane patch.[7][10] | |
| Grounding issues or external electrical interference. | Ensure all equipment is properly grounded and use a Faraday cage to shield the setup.[7] | |
| No or minimal effect of this compound observed. | Presence of high vagal tone in the preparation. | If using an in vivo or tissue preparation, consider that endogenous vagal tone can mask the effect of this compound.[1][3][5][6] For in vitro studies, avoid reagents that activate IKACh unless it is part of the experimental design. |
| Incorrect drug concentration. | Verify the concentration of your this compound stock solution and the final concentration in the perfusion solution. | |
| Incomplete solution exchange. | Ensure your perfusion system allows for a complete and rapid exchange of the solution around the cell.[8] | |
| The recorded current "runs down" over time. | Decreased cell health. | Ensure your recording solutions are fresh and properly oxygenated if necessary.[7] |
| Intracellular dialysis. | Key intracellular components may be washing out into the pipette. Consider using the perforated patch technique for longer, more stable recordings.[4] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on various ion channels.
| Channel/Current | Expressed in | IC50 |
| hKv1.5 (IKur) | Chinese hamster ovary cells | 8.6 nmol/L[1][6] |
| IKur | Human atrial myocytes | 10.8 nmol/L[1][6] |
| Kv1.7 | - | 72 nmol/L[1][5] |
| Kv2.1 | - | 61 nmol/L[1][5] |
| IKs | Human embryonic kidney-293 cells | 0.79 µmol/L[1][6] |
| ITO (Kv4.3) | - | 2.3 µmol/L[5] |
| Kv3.2 | - | 6.1 µmol/L[5] |
| IKCa | - | 10.2 µmol/L[5] |
| IKr | - | 110 µmol/L[5] |
| INa (SCN5a) | - | Inactive up to 10 µmol/L[5] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of IKur in Atrial Myocytes
-
Cell Preparation: Isolate atrial myocytes from cardiac tissue using standard enzymatic digestion protocols. Allow cells to stabilize before recording.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 K-aspartate, 10 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 GTP. pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.
-
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. Fire-polish the tips to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Establish a GΩ seal between the pipette and a healthy atrial myocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
-
Compensate for pipette and whole-cell capacitance.
-
Estimate and compensate for 70-80% of the series resistance.
-
-
Data Acquisition:
-
Apply a voltage protocol to elicit IKur. A typical protocol would be to hold the cell at a potential that inactivates sodium and calcium channels (e.g., -40 mV) and then apply depolarizing steps (e.g., to +60 mV).
-
Establish a stable baseline recording in the control external solution.
-
Perfuse the cell with the this compound-containing solution and record the drug's effect on IKur amplitude.
-
To determine the IC50, apply this compound at increasing concentrations.
-
Perform a washout by perfusing with the control solution to check for the reversibility of the block.
-
-
Data Analysis: Measure the peak outward current at each voltage step before and after drug application. Calculate the percentage of block for each concentration and fit the data to a Hill equation to determine the IC50.
Visualizations
Caption: Mechanism of action of this compound on the Kv1.5 channel.
Caption: Experimental workflow for a patch clamp study with this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. jdc.jefferson.edu [jdc.jefferson.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 10. docs.axolbio.com [docs.axolbio.com]
improving the translational relevance of MK-0448 animal studies
Technical Support Center: MK-0448
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the Kv1.5 inhibitor, this compound. The aim is to improve the translational relevance of animal studies by addressing common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant prolongation of the atrial refractory period (ARP) in our anesthetized dog model with this compound, but this effect was not seen in human clinical trials. What could explain this discrepancy?
A1: This is a known translational challenge with this compound. Preclinical studies in anesthetized dogs showed a significant increase in the atrial refractory period. However, this effect was absent in human electrophysiological studies.[1][2] Follow-up animal studies revealed that the ARP-prolonging effect of this compound is markedly reduced in the presence of high vagal (parasympathetic) tone.[1][2] Healthy human subjects likely have a higher resting vagal tone than anesthetized animal models, which could explain the lack of efficacy.[1][3]
Troubleshooting Actions:
-
Consider an animal model with increased sympathetic tone, such as a conscious heart failure model, where this compound has shown efficacy in terminating atrial fibrillation.[1][2]
-
Incorporate measurements of autonomic tone (e.g., heart rate variability) in your preclinical studies to better stratify results.
-
Evaluate this compound in combination with agents that modulate autonomic tone, if clinically relevant.
Q2: What is the in vitro potency and selectivity profile of this compound?
A2: this compound is a potent and specific inhibitor of the Kv1.5 potassium channel, which underlies the human ultrarapid delayed rectifier potassium current (IKur).[1][4] In vitro studies have demonstrated strong inhibition of IKur with minimal off-target effects on other cardiac ion channels.[1][2]
Q3: We are seeing variable effects of this compound on action potential duration (APD) in ex vivo human atrial tissue. Why might this be?
A3: The effect of this compound on human atrial APD can depend on the underlying electrophysiological state of the tissue. In tissue from patients in sinus rhythm, this compound can shorten the APD at 90% repolarization (APD90).[5][6] Conversely, in tissue from patients with permanent atrial fibrillation, this compound has been shown to prolong APD90.[5][6] This is likely due to the electrical remodeling that occurs in atrial fibrillation, which may alter the repolarization reserve and unmask effects on other channels, like IKs, at higher concentrations.[5]
Troubleshooting Actions:
-
Characterize the clinical history of the tissue donors (e.g., sinus rhythm vs. atrial fibrillation) to better interpret your results.
-
Consider using a range of stimulation frequencies in your experiments, as the blocking effect of this compound on Kv1.5 is contingent upon channel activation.[5]
Q4: What are the recommended preclinical models for studying this compound?
A4: The choice of preclinical model is critical for translational relevance.[7][8]
-
For efficacy studies: Anesthetized dog models can be used to assess effects on atrial refractory period in a low vagal tone state.[1][2] Conscious dog models of heart failure are more appropriate for evaluating the anti-arrhythmic potential in a state of heightened sympathetic tone.[1][2]
-
For safety and toxicology: Standard rodent and non-rodent models are necessary. Given the cardiac target, close monitoring of cardiovascular parameters is essential.
-
For mechanism of action: In vitro electrophysiology using human atrial myocytes or cell lines expressing recombinant Kv1.5 channels is crucial for detailed mechanistic studies.[1][3]
Data Presentation
Table 1: In Vitro Potency of this compound on Cardiac Ion Channels
| Ion Channel (Current) | Cell Type | IC50 (nmol/L) | Reference |
| hKv1.5 (IKur) | CHO cells | 8.6 | [1] |
| Human Atrial Myocytes (IKur) | Primary cells | 10.8 | [1] |
| Kv1.7 | - | 72 | [1] |
| Kv2.1 | - | 61 | [1] |
| hKCNQ1/hKCNE1 (IKs) | HEK-293 cells | 790 | [3] |
Table 2: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs
| Parameter | This compound Infusion | Vehicle Control | Outcome | Reference |
| Atrial Refractory Period | Exposure-dependent increase | No change | Significant prolongation | [1] |
| Ventricular Refractory Period | No change | No change | No effect | [1] |
| Heart Rate | No change | No change | No effect | [1] |
| Mean Arterial Pressure | No change | No change | No effect | [1] |
| QTc Interval | No change | No change | No effect | [1] |
Experimental Protocols
Protocol: Measurement of Action Potentials in Human Atrial Trabeculae
This protocol is adapted from studies investigating the effects of this compound on human atrial tissue.[5]
-
Tissue Preparation:
-
Obtain right atrial appendages from patients undergoing open-heart surgery, with appropriate ethical approval and patient consent.
-
Immediately place the tissue in a cardioplegic solution.
-
Dissect trabeculae with a diameter of less than 1 mm.
-
-
Experimental Setup:
-
Mount the trabeculae in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.
-
Stimulate the tissue at a defined frequency (e.g., 1 Hz) using platinum electrodes.
-
-
Electrophysiological Recording:
-
Impale the tissue with a glass microelectrode filled with 3 M KCl to record intracellular action potentials.
-
Record baseline action potentials for a stabilization period of at least 30 minutes.
-
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO.[5]
-
Add aliquots of the stock solution to the circulating bath medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level known to be without effect (e.g., 0.2%).[5]
-
Allow the preparation to equilibrate for at least 20 minutes at each concentration before recording.[5]
-
-
Data Analysis:
-
Measure key action potential parameters, including resting membrane potential, amplitude, maximum depolarization velocity (dV/dtmax), and action potential duration at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound and autonomic nervous system influence.
Caption: Experimental workflow for in vivo electrophysiology studies.
Caption: Troubleshooting logic for unexpected in vivo results with this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inpeaks.com [inpeaks.com]
- 8. Translational research: Bridging the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
best practices for long-term storage of MK-0448
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of MK-0448.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound should be stored at -80°C for long-term stability, which can preserve the compound for up to six months. For shorter-term storage of solutions, -20°C is suitable for up to one month.[1] It is crucial to use airtight containers to prevent solvent evaporation and contamination.
Q3: What solvents are recommended for dissolving this compound?
A3: While specific solubility data in various solvents is not detailed in the provided search results, a common practice for similar research compounds is to use high-purity, anhydrous solvents such as DMSO or ethanol (B145695) for initial stock solutions. Further dilutions for experimental use can then be made in appropriate aqueous buffers. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Q4: Is this compound sensitive to light or humidity?
A4: While the provided information does not explicitly mention light or humidity sensitivity, it is a general best practice for long-term storage of any research compound to protect it from light and moisture. Store this compound in amber vials or other light-blocking containers and in a desiccated environment whenever possible.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in the solid form can include a change in color or the appearance of clumping. For solutions, precipitation or a change in color may indicate degradation or solubility issues. For quantitative assessment, analytical techniques such as HPLC should be used to check the purity of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced experimental efficacy | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure). Perform a purity check using HPLC. If degradation is confirmed, use a fresh stock of the compound. |
| Precipitation in solution upon thawing | Poor solubility in the chosen solvent or solvent evaporation. | Gently warm and vortex the solution to try and redissolve the precipitate. If the issue persists, consider preparing a fresh solution in a different solvent or at a lower concentration. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results | Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes after preparation to avoid repeated freezing and thawing, which can accelerate degradation. |
| Discoloration of the solid compound | Oxidation or contamination. | Discard the compound if discoloration is observed. Ensure the storage container is airtight and stored in a dry, inert atmosphere if possible. |
Quantitative Storage Stability Data
The following table summarizes the recommended storage conditions and expected stability for this compound.[1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound
Objective: To determine the stability of this compound under various storage conditions over an extended period.
Methodology:
-
Sample Preparation:
-
Prepare multiple aliquots of solid this compound in amber glass vials.
-
Prepare multiple aliquots of a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) in cryovials.
-
-
Storage Conditions:
-
Store solid aliquots at:
-
-20°C (with desiccant)
-
4°C (with desiccant)
-
Room temperature (with and without light exposure)
-
-
Store solution aliquots at:
-
-80°C
-
-20°C
-
4°C
-
-
-
Time Points for Analysis:
-
Establish a schedule for sample analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year, 2 years, 3 years).
-
-
Analytical Method:
-
At each time point, analyze the purity of one aliquot from each storage condition using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.
-
The mobile phase and column selection should be optimized to achieve good separation of this compound from any potential degradation products.
-
Quantify the peak area of this compound and any new peaks that appear over time.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial (T=0) measurement.
-
A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: Experimental workflow for the long-term stability assessment of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Technical Support Center: Ensuring Consistent MK-0448 Delivery in Perfusion Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and effective delivery of MK-0448 in perfusion systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for in vitro perfusion experiments?
A1: The optimal concentration of this compound will depend on the specific cell type and experimental goals. Based on in vitro studies, a concentration range of 72 nM to 0.79 μM can be a starting point.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q2: How should I prepare this compound for introduction into a perfusion system?
A2: this compound should be prepared as a sterile stock solution in a suitable solvent and then diluted to the final working concentration in the perfusion medium. In clinical trials, this compound was administered as a sterile solution for IV infusion at a concentration of 0.1 mg/mL.[2] It is crucial to ensure the final solvent concentration in the medium is low enough to not affect cell viability.
Q3: What are the stability considerations for this compound in a perfusion system?
Q4: Can this compound interact with the perfusion tubing or filter?
A4: Like many small molecules, there is a potential for this compound to adsorb to certain types of tubing and filter materials, which could lead to a lower effective concentration reaching the cells. It is recommended to use low-protein-binding tubing and filter materials. A pre-equilibration step, where the entire perfusion circuit is flushed with this compound-containing medium before introducing cells, can help saturate any non-specific binding sites.
Q5: How can I monitor the consistency of this compound delivery?
A5: To ensure consistent delivery, it is crucial to monitor the flow rate of the perfusion system continuously. Additionally, taking periodic samples from both the inflow and outflow of the cell culture chamber and analyzing the concentration of this compound via methods like HPLC can verify the compound's stability and consistent delivery to the cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent or lower than expected this compound concentration in the cell culture chamber. | 1. Adsorption of this compound to tubing or filters. 2. Degradation of this compound in the medium reservoir. 3. Inaccurate pump flow rate. | 1. Use low-protein-binding materials and pre-equilibrate the system. 2. Prepare fresh this compound-containing medium daily. Store the reservoir at a lower temperature if possible. 3. Calibrate the perfusion pump regularly. |
| Decreased cell viability after introducing this compound. | 1. this compound concentration is too high. 2. Solvent toxicity. 3. Increased shear stress from the perfusion flow rate. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Ensure the final solvent concentration is minimal and run a solvent-only control. 3. Reduce the perfusion flow rate to a minimum that still allows for adequate nutrient supply and waste removal.[4] |
| Air bubbles in the perfusion circuit. | 1. Loose connections in the tubing. 2. Outgassing of the medium. | 1. Check and tighten all connections. 2. Degas the medium before use. Running the medium through the system at a high flow rate prior to cell seeding can also help remove bubbles.[4] |
| Clogging of the perfusion filter. | 1. Cell clumping or high cell density. 2. Precipitation of this compound or other media components. | 1. Adjust the bleed rate to maintain a steady-state cell density.[5] 2. Ensure this compound is fully dissolved in the medium and check for any visible precipitates before use. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | IC50 | Cell Type | Reference |
| IKur (Kv1.5) | 72 nM | HEK-293 cells | [1] |
| IKs | 0.79 μM | HEK-293 cells | [1][6] |
| Kv3.2 | 6.1 μM | N/A | [1][6] |
| IKCa | 10.2 μM | N/A | [1][6] |
Table 2: Example Perfusion Parameters for this compound Delivery
| Parameter | Recommended Range | Notes |
| This compound Concentration | 70 nM - 1 µM | To be optimized for specific cell line and experimental goals. |
| Perfusion Rate | 0.5 - 3 bioreactor volumes/day | Adjust based on cell density and metabolic activity.[5] |
| Cell Density | Varies by cell type | Maintain a steady-state viable cell density through a cell bleed. |
| Solvent Concentration | <0.1% | Final concentration of solvent (e.g., DMSO) in the medium should be non-toxic. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution.
-
Under sterile conditions, dilute the stock solution into the pre-warmed perfusion medium to the final desired working concentration.
-
Ensure the final solvent concentration is below the level of toxicity for your cells (typically <0.1%).
-
Filter the final this compound-containing medium through a 0.22 µm sterile filter before introducing it to the perfusion system.
-
Protocol 2: Perfusion System Setup and Priming for this compound Delivery
-
System Assembly: Assemble the perfusion bioreactor and tubing circuit according to the manufacturer's instructions, using low-protein-binding materials where possible.
-
System Sterilization: Sterilize the entire perfusion setup.
-
System Priming:
-
Prime the system with the basal cell culture medium (without this compound) to remove any air bubbles and to ensure the system is leak-proof.
-
Once bubble-free, switch to the this compound-containing medium and allow it to circulate through the entire system for a pre-equilibration period (e.g., 2-4 hours) before introducing the cells. This helps to saturate any non-specific binding sites in the tubing and filter.
-
-
Cell Inoculation: Introduce the cells into the bioreactor.
-
Initiate Perfusion: Start the perfusion at a low flow rate and gradually increase to the desired rate as the cell density increases.
Visualizations
Caption: Experimental workflow for this compound delivery in a perfusion system.
Caption: Troubleshooting decision tree for inconsistent this compound delivery.
Caption: Simplified signaling pathway showing this compound inhibition of the Kv1.5 channel.
References
Technical Support Center: Troubleshooting Seal Stability in Patch Clamp Experiments with MK-0448
Welcome to the technical support center for researchers utilizing MK-0448 in patch clamp experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly focusing on achieving and maintaining high-resistance giga-ohm seals with this compound in the pipette solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in patch clamp experiments?
This compound is a potent and specific inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur).[1] Researchers include this compound in the pipette (internal) solution to study its effects on the intracellular aspects of Kv1.5 channels and other potential intracellular targets.
Q2: Can the presence of this compound in the pipette solution affect giga-seal formation and stability?
While direct studies on this compound's effect on seal formation are limited, the introduction of any compound into the internal solution can potentially impact seal stability.[2] Factors such as the compound's solubility, its effect on the solution's osmolarity and pH, and its potential interactions with the cell membrane can influence the formation of a stable giga-seal.[3][4]
Q3: What are the initial steps to take if I'm having trouble forming a stable seal with this compound in my pipette?
If you are encountering difficulties, it is crucial to first ensure that your fundamental patch clamp technique and solutions are optimized. This includes verifying the quality of your cells, the cleanliness of your setup, and the proper preparation of your internal and external solutions.[5] Pay close attention to the osmolarity and pH of your this compound-containing internal solution.
Troubleshooting Guide: Unstable Seals with Intracellular this compound
This guide addresses specific problems you may encounter when using this compound in your patch clamp pipette.
Problem 1: Difficulty achieving a giga-ohm seal (>1 GΩ).
| Potential Cause | Troubleshooting Step | Relevant Information |
| This compound Precipitation | Visually inspect the internal solution for any precipitate. Filter the solution through a 0.2 µm syringe filter immediately before use. | Undissolved particles can clog the pipette tip and prevent a tight seal.[6] |
| Incorrect Osmolarity | Measure and adjust the osmolarity of your internal solution. It should typically be 10-20 mOsm lower than the external solution.[7] | A significant mismatch in osmolarity can cause membrane stress and prevent sealing.[5] |
| Suboptimal pH | Check and adjust the pH of your internal solution to a physiological range (typically 7.2-7.3) after adding this compound.[8] | Extreme pH can negatively affect both cell health and seal formation. |
| Pipette Issues | Use high-quality borosilicate glass and pull fresh pipettes. Ensure the tip is smooth and of the appropriate resistance (typically 3-7 MΩ for whole-cell recordings).[6][9] Fire-polishing the pipette tip can improve seal formation.[2] | A rough or improperly shaped pipette tip can hinder the formation of a tight seal. |
| Cell Health | Use healthy, viable cells. Ensure proper cell culture conditions and handling. | Unhealthy cells will not form good seals. |
Problem 2: The seal forms but is unstable and deteriorates over time.
| Potential Cause | Troubleshooting Step | Relevant Information |
| This compound Interaction with Membrane | While specific data is lacking, some drugs can interact with the lipid bilayer, altering its properties.[3][4] Consider using the lowest effective concentration of this compound. | Amphiphilic molecules can insert into the membrane, potentially disrupting seal integrity.[2] |
| Mechanical Drift | Ensure the micromanipulator and recording setup are stable and free from vibrations.[5] | Even minor mechanical drift can lead to the loss of a seal over time. |
| Leak in the Pressure System | Check for leaks in the tubing and connections of your pressure system. | A slow leak can cause a gradual loss of suction, leading to an unstable seal. |
| Cytoskeletal Integrity | Ensure your internal solution contains ATP and GTP to help maintain cell health and cytoskeletal structure. | A healthy cytoskeleton contributes to membrane stability.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Internal Solution
-
Prepare your desired base internal solution (e.g., K-Gluconate based). A common composition is provided in the table below.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution into the internal solution to achieve the final desired concentration. Ensure the final solvent concentration is minimal (typically <0.1%).
-
Gently vortex the solution to ensure this compound is fully dissolved.
-
Check the pH of the final solution and adjust to 7.2-7.3 with KOH or an appropriate acid/base.[8]
-
Measure the osmolarity and adjust it to be approximately 10-20 mOsm lower than your external solution using sucrose (B13894) or mannitol.[7]
-
Filter the solution through a 0.2 µm syringe filter immediately before back-filling your patch pipettes.[6]
Protocol 2: Standard Whole-Cell Patch Clamp Procedure
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.[9] Fire-polishing the tip is recommended for a smoother surface.[2]
-
Filling the Pipette: Fill the prepared pipette with the filtered this compound internal solution.
-
Approaching the Cell: Apply positive pressure to the pipette as you lower it into the bath solution and approach the target cell. This helps to keep the pipette tip clean.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. A dimple on the cell surface should be visible. Apply gentle suction to facilitate the formation of a giga-ohm seal (resistance > 1 GΩ).[2]
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
-
Recording: Begin your experiment, continuously monitoring the seal and access resistance throughout the recording.
Data Presentation
Table 1: Example Internal and External Solution Compositions
| Solution Component | Internal Solution (K-Gluconate based) | External Solution (ACSF) |
| K-Gluconate | 130 mM | - |
| KCl | 10 mM | 2.5 mM |
| NaCl | 4 mM | 125 mM |
| MgCl2 | 2 mM | 1 mM |
| EGTA | 0.5 mM | - |
| HEPES | 10 mM | 25 mM |
| Mg-ATP | 4 mM | - |
| Na-GTP | 0.4 mM | - |
| CaCl2 | - | 2 mM |
| NaH2PO4 | - | 1.25 mM |
| NaHCO3 | - | 25 mM |
| Glucose | - | 10 mM |
| pH | 7.2-7.3 (adjusted with KOH) [8] | 7.4 (bubbled with 95% O2 / 5% CO2) |
| Osmolarity | ~290 mOsm [8] | ~310 mOsm |
Note: These are starting concentrations and may need to be optimized for your specific cell type and experimental conditions.
Visualizations
Troubleshooting Workflow for Unstable Seal with Intracellular this compound
Caption: A step-by-step workflow for troubleshooting unstable giga-ohm seals.
Potential Effects of Intracellular this compound on Seal Formation
Caption: Potential mechanisms by which intracellular this compound may affect seal stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swharden.com [swharden.com]
- 9. docs.axolbio.com [docs.axolbio.com]
Validation & Comparative
A Comparative Guide to MK-0448 and Other IKur Inhibitors for Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
The ultra-rapidly activating delayed rectifier potassium current (IKur), mediated by the Kv1.5 potassium channel, is a key regulator of atrial repolarization. Its atrial-specific expression has made it an attractive target for the development of drugs to treat atrial fibrillation (AF) with a reduced risk of ventricular proarrhythmias. This guide provides a comparative overview of MK-0448, a potent and selective IKur inhibitor, against other notable IKur inhibitors, supported by experimental data.
At a Glance: Comparative Efficacy and Selectivity
The therapeutic potential of an IKur inhibitor is determined by its potency in blocking the Kv1.5 channel, its selectivity against other cardiac ion channels to avoid adverse effects, and its efficacy in animal models of atrial fibrillation.
| Compound | IKur (Kv1.5) IC50 | hERG IC50 | Selectivity (hERG/IKur) | Nav1.5 IC50 | Cav1.2 IC50 | AF Termination in Animal Models |
| This compound | 8.6 nM (in CHO cells)[1] | 110 µM[2] | ~12,790x | >10 µM[2] | >10 µM | Terminated sustained AF in 2 of 3 dogs with heart failure at 0.03 and 0.1 mg/kg IV.[2] |
| XEN-D0103 | 25 nM (in CHO cells) | >12.5 µM | >500x | >12.5 µM | >12.5 µM | Data not available in a directly comparable format. |
In-Depth Analysis of Preclinical Data
This compound: High Potency and Selectivity with a Caveat
In vitro studies have demonstrated that this compound is a highly potent inhibitor of the human Kv1.5 channel, with an IC50 of 8.6 nM in Chinese hamster ovary (CHO) cells.[1] It exhibits a remarkable selectivity profile, with an approximately 12,790-fold greater potency for IKur compared to the hERG channel (IKr), which is a primary determinant of proarrhythmic risk.[2] Furthermore, this compound shows minimal activity against other key cardiac ion channels, including the fast sodium channel (Nav1.5) and the L-type calcium channel (Cav1.2), at concentrations well above its therapeutic range.[2]
In vivo studies in anesthetized dogs showed that this compound significantly prolonged the atrial refractory period without affecting the ventricular refractory period.[3] In a conscious dog model of heart failure with sustained atrial fibrillation, intravenous administration of this compound successfully terminated the arrhythmia.[3]
However, a first-in-human study yielded unexpected results. Despite achieving plasma concentrations that were effective in preclinical models, this compound did not prolong the atrial or ventricular refractory periods in healthy volunteers.[3] This lack of efficacy was attributed to the influence of high vagal tone in healthy resting individuals, which appears to counteract the effects of IKur blockade.[3]
Other IKur Inhibitors
A number of other IKur inhibitors have been developed, though direct comparative data with this compound is limited.
-
XEN-D0103: This compound also demonstrates high potency for Kv1.5 with an IC50 of 25 nM and shows a selectivity of over 500-fold against hERG, Nav1.5, and Cav1.2 channels.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of IKur inhibitors is the blockade of the Kv1.5 channel, which is a critical component of the repolarization phase of the atrial action potential. By inhibiting this outward potassium current, these drugs prolong the action potential duration and, consequently, the effective refractory period of atrial myocytes. This increase in the refractory period is intended to prevent the rapid and chaotic electrical impulses that sustain atrial fibrillation.
The expression and function of the Kv1.5 channel are also subject to regulation by intracellular signaling pathways. Protein kinase C (PKC) and AMP-activated protein kinase (AMPK) have been shown to modulate Kv1.5 channel activity. Metabolic stress, a condition often associated with atrial fibrillation, can activate AMPK, which in turn can influence ion channel function.
Experimental Protocols
In Vitro Ion Channel Electrophysiology (Patch-Clamp)
Objective: To determine the potency (IC50) of IKur inhibitors on the target channel (Kv1.5) and their selectivity against other key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).
Methodology:
-
Cell Lines: Stably transfected mammalian cell lines (e.g., CHO or HEK293) expressing the human recombinant ion channel of interest are used.
-
Whole-Cell Patch-Clamp Technique:
-
Cells are cultured on glass coverslips and placed in a recording chamber on the stage of an inverted microscope.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an appropriate intracellular solution, is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
A patch-clamp amplifier is used to control the membrane potential (voltage-clamp) and record the ionic currents flowing through the channels.
-
-
Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the current of interest and to assess the effect of the test compound. For example, to measure IKur, the cell may be held at a negative holding potential (e.g., -80 mV) and then depolarized to a series of positive test potentials (e.g., from -40 mV to +60 mV) to activate the Kv1.5 channels.
-
Data Analysis: The peak current amplitude is measured before and after the application of various concentrations of the inhibitor. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.
In Vivo Electrophysiology Studies in Animal Models of Atrial Fibrillation
Objective: To evaluate the efficacy of IKur inhibitors in terminating or preventing atrial fibrillation in a living organism.
Methodology:
-
Animal Model: Large animal models, such as dogs or pigs, are often used as their cardiac physiology more closely resembles that of humans. Atrial fibrillation can be induced and sustained through various methods, including rapid atrial pacing. In some models, underlying cardiac conditions like heart failure are created to better mimic the clinical scenario.
-
Surgical Preparation: Animals are anesthetized, and catheters with electrodes are inserted into the heart, typically via the jugular or femoral veins, under fluoroscopic guidance. These catheters are positioned in the atria and ventricles to record intracardiac electrocardiograms and to deliver electrical stimuli.
-
Electrophysiological Measurements: Baseline electrophysiological parameters are measured, including atrial and ventricular effective refractory periods (AERP and VERP). AERP is determined by delivering programmed electrical stimuli to the atria.
-
Induction of Atrial Fibrillation: Sustained AF is induced, for example, by rapid atrial burst pacing.
-
Drug Administration: The test compound (e.g., this compound) is administered intravenously, often in escalating doses.
-
Efficacy Assessment: The primary endpoint is the termination of sustained AF and conversion to sinus rhythm. Changes in AERP and other electrophysiological parameters are also monitored.
Conclusion
This compound stands out as a highly potent and selective IKur inhibitor based on extensive preclinical data. Its ability to terminate atrial fibrillation in a clinically relevant large animal model was promising. However, the lack of efficacy observed in the initial human study highlights the challenge of translating preclinical findings to the clinical setting, particularly concerning the influence of autonomic tone on the therapeutic effect of IKur blockade. Future research in this area should focus on developing IKur inhibitors that retain their efficacy under varying physiological conditions and on conducting head-to-head comparative studies to clearly delineate the relative advantages of different compounds. A deeper understanding of the signaling pathways that regulate IKur in the context of atrial fibrillation may also unveil novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Atrial AMP-activated protein kinase is critical for prevention of dysregulation of electrical excitability and atrial fibrillation [insight.jci.org]
A Comparative In Vitro Efficacy Analysis of MK-0448 and Vernakalant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the efficacy of two antiarrhythmic agents, MK-0448 and vernakalant (B1244702). The information presented is collated from publicly available experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Quantitative Efficacy and Ion Channel Selectivity
The in vitro potency and selectivity of this compound and vernakalant have been characterized by determining their half-maximal inhibitory concentrations (IC50) against a panel of cardiac ion channels. The data, summarized in Table 1, highlights the different mechanisms of action of these two agents. This compound is a highly potent and selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), mediated by the Kv1.5 channel, which is predominantly expressed in the atria. In contrast, vernakalant exhibits a multi-ion channel blocking profile, with inhibitory activity against several key cardiac currents.
| Target Ion Channel | This compound IC50 | Vernakalant IC50 | Predominant Location |
| Potassium Channels | |||
| IKur (Kv1.5) | 8.6 - 10.8 nM[1] | 13 µM[2] | Atria |
| IKr (hERG) | 110 µM[3] | 21 µM[2] | Atria & Ventricles |
| IKs | 0.79 µM[1] | > 1 mM[2] | Atria & Ventricles |
| IK,ACh | - | 10 µM[2] | Atria |
| ITo (Kv4.3) | 2.3 µM[3] | 30 µM[2] | Atria & Ventricles |
| Kv1.7 | 72 nM[1] | - | - |
| Kv2.1 | 61 nM[1] | - | - |
| Kv3.2 | 6.1 µM[3] | - | - |
| Kv4.2 | - | 38 µM[2] | - |
| IK1 | - | > 1 mM[2] | Atria & Ventricles |
| IKCa | 10.2 µM[3] | - | - |
| Sodium Channels | |||
| INa (Nav1.5) | Inactive up to 10 µM[3] | Rate-dependent block[2][4] | Atria & Ventricles |
| Calcium Channels | |||
| ICa,L | - | 84 µM[2] | Atria & Ventricles |
Table 1: Comparative In Vitro Ion Channel Inhibition by this compound and Vernakalant. This table summarizes the reported IC50 values for this compound and vernakalant against a range of cardiac ion channels.
Experimental Methodologies
The data presented in this guide were primarily obtained using standard in vitro electrophysiological techniques.
Whole-Cell Patch Clamp Electrophysiology
The inhibitory effects of both this compound and vernakalant on various ion channels were quantified using the whole-cell patch-clamp technique.[1] This method allows for the recording of ionic currents through the membrane of a single cell.
-
Cell Lines: For heterologous expression studies, mammalian cell lines such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells were commonly used.[1] These cells were genetically engineered to express the specific human ion channel of interest (e.g., hKv1.5, hERG).
-
Primary Cells: To study the effects on native channels, cardiomyocytes were enzymatically isolated from human atrial tissue.[1]
-
General Protocol:
-
A glass micropipette with a tip diameter of approximately 1 micrometer is brought into contact with the membrane of an isolated cell.
-
A tight seal is formed between the pipette and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a specific voltage, and the resulting current is measured.
-
A specific voltage protocol is applied to elicit the current of interest.
-
The compound of interest (this compound or vernakalant) is perfused into the experimental chamber at various concentrations.
-
The reduction in current amplitude in the presence of the compound is measured to determine the level of inhibition.
-
Concentration-response curves are generated to calculate the IC50 value.
-
Action Potential Recordings
The effects of these compounds on the cardiac action potential were investigated in isolated human atrial trabeculae.
-
Tissue Preparation: Small muscle bundles (trabeculae) were dissected from human right atrial appendages obtained during cardiac surgery.
-
Recording Technique: Sharp microelectrodes filled with a conducting solution were used to impale the cells within the trabeculae to record the changes in membrane potential during the action potential.
-
Experimental Procedure:
-
The atrial tissue is mounted in an organ bath and superfused with a physiological salt solution.
-
The tissue is stimulated at a defined frequency (e.g., 1 Hz).
-
Stable baseline action potentials are recorded.
-
The compound is added to the superfusate at increasing concentrations.
-
Changes in action potential parameters, such as action potential duration at 90% repolarization (APD90) and effective refractory period (ERP), are measured.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both this compound and vernakalant at the cellular level is the direct blockade of specific ion channels in atrial cardiomyocytes. This modulation of ion flux across the cell membrane alters the shape and duration of the atrial action potential, thereby exerting an antiarrhythmic effect.
Figure 1: A diagram illustrating the distinct ion channel targets of this compound and vernakalant on an atrial cardiomyocyte.
Experimental Workflow for In Vitro Efficacy Assessment
The general workflow for assessing the in vitro efficacy of these compounds involves a series of established electrophysiological assays.
Figure 2: A flowchart outlining the key steps in the in vitro assessment of antiarrhythmic drug efficacy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-channel blockers for treatment of atrial fibrillation: an effective strategy? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of MK-0448: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of the potassium channel blocker MK-0448, focusing on its selectivity against a panel of other potassium channels. The data presented herein is compiled from preclinical studies to offer an objective overview supported by experimental evidence.
This compound is a potent inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), which is primarily mediated by the Kv1.5 potassium channel.[1][2] This current plays a significant role in the repolarization of atrial action potentials, making its selective blockade a therapeutic strategy for atrial fibrillation.[1][3] However, the value of any ion channel blocker is intrinsically tied to its selectivity. Off-target effects on other potassium channels can lead to undesirable side effects, including potentially proarrhythmic events.[4][5] This guide delves into the selectivity profile of this compound, offering a clear comparison with other key cardiac ion channels.
Comparative Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target, Kv1.5, and a range of other voltage-gated potassium channels and cardiac ion channels. The data, derived from patch-clamp electrophysiology studies, highlights the compound's selectivity.
| Target Ion Channel | Subunit(s) | Common Name/Current | This compound IC50 | Selectivity Fold (vs. hKv1.5) |
| Primary Target | hKv1.5 | IKur | 8.6 nM | 1x |
| hKv1.7 | 72 nM | ~8.4x | ||
| hKv2.1 | 61 nM | ~7.1x | ||
| hKv4.3 | ITo | 2.3 µM | ~267x | |
| hKCNQ1/hKCNE1 | IKs | 0.79 µM | ~92x | |
| hERG | IKr | 110 µM | ~12,791x | |
| Kv3.2 | 6.1 µM | ~709x | ||
| KCa | IKCa | 10.2 µM | ~1,186x | |
| Other Cardiac Ion Channels | Nav1.5 | INa | >10 µM (inactive) | >1,163x |
Data sourced from patch-clamp experiments on heterologously expressed human ion channels.[1][6][7]
Experimental Methodologies
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various potassium channels was primarily conducted using the whole-cell patch-clamp electrophysiology technique .[8] This gold-standard method allows for the direct measurement of ion channel currents in response to a specific compound.
Key Experimental Protocol Steps:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are cultured and stably transfected to express the specific human potassium channel subunits of interest (e.g., hKv1.5, hERG).[6][7]
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").
-
The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
A voltage-clamp amplifier is used to hold the cell membrane at a specific potential and to apply voltage steps to elicit ion channel currents.
-
-
Drug Application: A baseline recording of the target ion current is established. Subsequently, increasing concentrations of this compound are applied to the cell via a perfusion system.
-
Data Analysis: The peak current amplitude at each drug concentration is measured and compared to the baseline. The IC50 value is then calculated by fitting the concentration-response data to the Hill equation.
Visualizing the Selectivity of this compound
The following diagram illustrates the hierarchical selectivity of this compound for its primary target, Kv1.5, in comparison to other key potassium channels. The color-coding represents the degree of inhibition at pharmacologically relevant concentrations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound | 875562-81-5 | Potassium Channel | MOLNOVA [molnova.com]
- 3. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. benchchem.com [benchchem.com]
A Cross-Species Comparative Analysis of MK-0448's Impact on Atrial Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of MK-0448, a selective inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), across different species. The data presented herein is collated from preclinical and clinical studies to offer an objective overview of the compound's performance and to highlight species-specific differences that may have significant implications for drug development.
Executive Summary
This compound was developed as a potential atrial-selective antiarrhythmic agent for the treatment of atrial fibrillation (AF). The underlying hypothesis was that by selectively blocking the IKur current, which is predominantly expressed in the atria, this compound would prolong the atrial action potential and refractory period without affecting ventricular electrophysiology, thereby reducing the risk of proarrhythmic side effects. While preclinical studies in canine models demonstrated promising results, with significant atrial-specific effects, these findings did not translate to human subjects in clinical trials. This guide delves into the experimental data to elucidate these species-dependent discrepancies.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel/Current | Species | Assay Method | IC50 | Reference |
| Human Kv1.5 (IKur) | Human | Patch Clamp | 0.009 µM | [1] |
| Human IKur | Human | Patch Clamp | 0.011 µM | [1] |
| IKs (KCNQ1+KCNE1) | Human | Patch Clamp | 0.790 µM | [1] |
| IKr (hERG) | Human | Patch Clamp | 110 µM | [1] |
Table 2: In Vivo Electrophysiological Effects of this compound
| Species | Model | Parameter | Dosage/Concentration | Effect | Reference |
| Dog | Normal Anesthetized | Atrial Refractory Period (ARP) | 0.30 and 0.45 µg/kg/min i.v. | Exposure-dependent increase | [1][2][3] |
| Dog | Normal Anesthetized | Ventricular Refractory Period (VRP) | 0.30 and 0.45 µg/kg/min i.v. | No change | [1][2][3] |
| Dog | Conscious, Heart Failure Model | Atrial Fibrillation (AF) | 0.03 and 0.1 mg/kg i.v. bolus | Termination of sustained AF | [1][2][3][4] |
| Dog | Normal Anesthetized with Vagal Stimulation | Atrial Refractory Period (ARP) | 1.0 µg/kg/min i.v. | Markedly attenuated increase | [1][2][3][4] |
| Human | Healthy Volunteers | Atrial and Ventricular Refractoriness | Plasma concentrations > 2 µM | No increase | [1][2][4] |
Table 3: Effects of this compound on Human Atrial Action Potentials (In Vitro)
| Patient Group | Parameter | Concentration | Effect | Reference |
| Sinus Rhythm | Action Potential Duration at 90% Repolarization (APD90) | 3 µM | Shortened | [5][6] |
| Sinus Rhythm | Effective Refractory Period (ERP) | 3 µM | Shortened | [5][6] |
| Permanent Atrial Fibrillation | Action Potential Duration at 90% Repolarization (APD90) | 3 µM | Prolonged | [5][6] |
| Permanent Atrial Fibrillation | Effective Refractory Period (ERP) | 3 µM | Prolonged | [5][6] |
Experimental Protocols
In Vitro Ion Channel Electrophysiology (Patch Clamp)
-
Objective: To determine the inhibitory concentration (IC50) of this compound on various cardiac ion channels.
-
Methodology: Whole-cell patch-clamp recordings were performed on Chinese Hamster Ovary (CHO) cells stably expressing the human Kv1.5 channel (hKv1.5) or other relevant ion channel subunits.[1] Cells were voltage-clamped, and specific voltage protocols were applied to elicit the target ionic currents. This compound was perfused at increasing concentrations to determine the concentration-dependent block of the current. The IC50 value was calculated by fitting the concentration-response data to a Hill equation.
In Vivo Electrophysiological Studies in Anesthetized Dogs
-
Objective: To assess the effects of this compound on atrial and ventricular refractoriness.
-
Methodology: Mongrel dogs were anesthetized, and multipolar electrode catheters were positioned in the right atrium and ventricle for programmed electrical stimulation and recording.[2][3] Atrial and ventricular effective refractory periods (AERP and VERP) were measured at baseline and during intravenous infusion of this compound or vehicle. In some studies, bilateral vagal nerve stimulation was performed to assess the influence of parasympathetic tone.[1][2]
Conscious Dog Heart Failure Model with Induced Atrial Fibrillation
-
Objective: To evaluate the efficacy of this compound in terminating sustained atrial fibrillation.
-
Methodology: Heart failure was induced in conscious dogs by rapid ventricular pacing.[1][2][3] Atrial fibrillation was then induced by rapid atrial burst pacing. After a period of sustained AF, this compound was administered as an intravenous bolus, and the time to termination of AF was recorded.
Human Atrial Action Potential Recordings
-
Objective: To investigate the effects of this compound on action potential characteristics in human atrial tissue.
-
Methodology: Right atrial trabeculae were isolated from patients undergoing open-heart surgery, including those in sinus rhythm and with a history of permanent atrial fibrillation.[5][6] Standard microelectrode techniques were used to record action potentials at a stimulation frequency of 1 Hz. The tissue was superfused with a Tyrode's solution containing this compound (3 µM), and changes in action potential duration (APD) and effective refractory period (ERP) were measured.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in atrial myocytes.
Caption: Experimental workflow for the evaluation of this compound.
Discussion and Conclusion
The preclinical data for this compound in canine models were compelling, demonstrating potent and selective prolongation of the atrial refractory period and successful termination of induced atrial fibrillation.[1][2][3][4] These findings strongly supported the hypothesis that selective IKur inhibition could be a viable antiarrhythmic strategy. However, the subsequent clinical trials in healthy human volunteers failed to replicate these effects, with no significant changes in atrial or ventricular refractoriness observed even at high plasma concentrations.[1][2][4]
Follow-up studies in anesthetized dogs revealed that the effects of this compound on atrial refractoriness were significantly blunted by vagal nerve stimulation.[1][2][4] This suggests that the contribution of IKur to atrial repolarization is diminished in the presence of increased parasympathetic tone, which is a key physiological difference between anesthetized animal models and conscious humans.
Interestingly, in vitro studies on human atrial tissue from patients with permanent atrial fibrillation showed that this compound prolonged APD and ERP, in contrast to its effect in tissue from patients in sinus rhythm where it shortened these parameters.[5][6] This suggests that the electrophysiological substrate in fibrillating atria may be more susceptible to IKur blockade.
References
- 1. jdc.jefferson.edu [jdc.jefferson.edu]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-0448 and Flecainide on Atrial Action Potentials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electrophysiological effects of MK-0448 and flecainide (B1672765) on atrial action potentials. The information presented is collated from preclinical and clinical studies to support research and development in the field of antiarrhythmic therapies.
Introduction
Atrial fibrillation (AF) remains a significant clinical challenge, driving the search for novel antiarrhythmic drugs with improved efficacy and safety profiles. Two agents with distinct mechanisms of action on atrial electrophysiology are this compound and flecainide. This compound is a highly selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), encoded by the KCNA5 gene, which is predominantly expressed in the atria.[1][2] Flecainide, a Class IC antiarrhythmic, primarily acts by blocking the fast inward sodium current (INa) mediated by the SCN5A gene product, with additional effects on other ion channels.[3][4][5] This guide offers a side-by-side comparison of their effects on atrial action potentials, supported by experimental data and methodologies.
Comparative Data on Atrial Action Potential Parameters
The following table summarizes the quantitative effects of this compound and flecainide on key atrial action potential (AP) parameters as reported in various studies.
| Parameter | This compound | Flecainide |
| Mechanism of Action | Selective blocker of the ultra-rapid delayed rectifier potassium current (IKur)[1][6] | Primarily blocks the fast inward sodium current (INa); also inhibits the delayed rectifier potassium current (IKr) and ryanodine (B192298) receptor 2 (RyR2)[3][5][7] |
| Action Potential Duration (APD) | In human atrial trabeculae from patients in sinus rhythm, 3 μM this compound shortened APD90. Conversely, in tissue from patients with permanent atrial fibrillation, it prolonged APD90.[8] | Generally prolongs APD in atrial and ventricular muscle fibers, though it can shorten APD in Purkinje fibers.[7][9] |
| Effective Refractory Period (ERP) | In human atrial trabeculae (sinus rhythm), 3 μM this compound shortened the ERP. In permanent AF tissue, it prolonged the ERP.[8] In vivo studies in anesthetized dogs showed significant prolongation of the atrial refractory period.[2][10] | Modestly increases the atrial effective refractory period.[11][12] |
| Upstroke Velocity (Vmax) | No direct significant effect reported. | Markedly decreases Vmax, reflecting its potent sodium channel blocking activity.[9][11] |
| Conduction | No direct significant effect on conduction reported. | Substantially slows conduction through the atrial myocardium, atrioventricular (AV) node, and His-Purkinje system.[11] |
| Plateau Potential | Elevates the plateau potential in human atrial preparations from patients in both sinus rhythm and permanent atrial fibrillation.[6] | No primary effect on the plateau potential is described. |
| Atrial Selectivity | High atrial selectivity due to the predominant expression of IKur in the atria.[1][13] | Less atrial-selective, with significant effects on the ventricular myocardium and His-Purkinje system.[3][11] |
Experimental Protocols
Electrophysiological Recordings in Human Atrial Trabeculae (for this compound)
-
Tissue Preparation: Right atrial appendages were obtained from patients undergoing open-heart surgery, with informed consent. Trabeculae were dissected and mounted in a tissue bath.
-
Superfusion: The preparations were superfused with Tyrode's solution containing (in mM): NaCl 118, NaHCO3 24, KH2PO4 0.4, MgCl2 1, glucose 11, CaCl2 1.8, and ascorbic acid 0.1, gassed with 95% O2 and 5% CO2 at 37°C.
-
Electrophysiological Recording: Standard microelectrode techniques were used to record action potentials. Tissues were stimulated at a frequency of 1 Hz.
-
Drug Application: this compound was applied in increasing concentrations to assess its effects on action potential parameters such as APD at 20%, 50%, and 90% repolarization (APD20, APD50, APD90), and plateau potential.[6][8]
Clinical Electrophysiologic Study (for Flecainide)
-
Patient Population: Studies were conducted in patients undergoing electrophysiological evaluation for various arrhythmias.
-
Procedure: After informed consent, multipolar electrode catheters were positioned in the heart for recording and stimulation.
-
Measurements: Baseline electrophysiologic parameters were measured, including sinus cycle length, and conduction intervals (PA, AH, HV). Atrial and ventricular effective refractory periods were determined using programmed electrical stimulation.
-
Drug Administration: Flecainide acetate (B1210297) was administered intravenously (e.g., 2 mg/kg over 5-10 minutes).
-
Post-Drug Assessment: Electrophysiological measurements were repeated after drug administration to evaluate its effects on conduction and refractoriness.[11][12]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of this compound and flecainide and a typical experimental workflow for their evaluation.
Caption: Mechanisms of action for this compound and flecainide on atrial ion channels.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Flecainide Acetate? [synapse.patsnap.com]
- 5. Flecainide - Wikipedia [en.wikipedia.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. Clinical electrophysiologic effects of flecainide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. heart.bmj.com [heart.bmj.com]
- 13. ahajournals.org [ahajournals.org]
Evaluating MK-0448 in Amiodarone-Resistant Atrial Fibrillation: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative evaluation of MK-0448, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), in the context of amiodarone-resistant atrial fibrillation (AF). While direct experimental data of this compound in models specifically designed for amiodarone (B1667116) resistance is not publicly available, this document synthesizes existing preclinical and clinical data to offer a comprehensive overview. We will explore the mechanistic rationale for this compound's potential utility, compare its electrophysiological effects with amiodarone and other alternatives in relevant AF models, and provide detailed experimental protocols for the cited studies.
Executive Summary
Amiodarone, despite its efficacy, presents challenges due to its multi-channel blocking nature and significant side-effect profile, leading to instances of resistance and discontinuation.[1][2] this compound, with its targeted inhibition of the atrial-specific IKur current, was developed as a potentially safer and more selective antiarrhythmic agent.[3][4] Preclinical studies in canine models of atrial fibrillation demonstrated that this compound could effectively terminate AF and prolong the atrial refractory period without significant effects on ventricular electrophysiology.[3][5] However, its development was halted as the effects observed in preclinical models did not translate to humans, largely attributed to the overriding influence of vagal tone on atrial electrophysiology in humans.[3][5] This guide will delve into the comparative data available, offering insights for future research in the development of atrial-selective antiarrhythmic drugs.
Comparative Analysis of Antiarrhythmic Agents
The following tables summarize the key characteristics and preclinical efficacy of this compound in comparison to amiodarone and another contemporary antiarrhythmic, vernakalant.
| Drug | Primary Mechanism of Action | Atrial Selectivity | Key Preclinical Efficacy in AF Models | Limitations |
| This compound | Selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), encoded by Kv1.5.[3][6] | High. IKur is predominantly expressed in the atria.[4] | Terminated sustained AF in a conscious dog heart failure model at doses of 0.03 and 0.1 mg/kg IV.[3][5] Significantly prolonged atrial refractory period in anesthetized dogs.[3][7] | Efficacy markedly attenuated by vagal nerve stimulation.[3][5] Failed to show significant effects on atrial refractoriness in human clinical trials.[3][5] |
| Amiodarone | Multi-channel blocker (sodium, potassium, and calcium channels) with alpha and beta-blocking properties.[8][9] | Low. Affects both atrial and ventricular electrophysiology.[8] | Effective in a wide range of supraventricular and ventricular arrhythmias.[2][10][11] | Complex pharmacology, long half-life, and significant potential for organ toxicity (thyroid, lung, liver).[1][2] Development of tolerance has been reported.[10] |
| Vernakalant | Blocks multiple ion channels, with a preference for atrial-specific potassium channels (IKur and IKACh).[12] | Moderate. Shows greater effect on atrial than ventricular tissue. | Demonstrated superior efficacy over amiodarone in the acute conversion of recent-onset AF in clinical trials.[12][13] | Can slow conduction velocity in both atria and ventricles.[12] |
Quantitative Electrophysiological Data
| Parameter | This compound | Amiodarone | Vernakalant |
| IC50 for IKur (hKv1.5) | 8.6 nM (in CHO cells)[7] | Not a selective IKur blocker | Potent IKur blocker (IC50 in low micromolar range) |
| Effect on Atrial Refractory Period (Preclinical) | Significant prolongation in dogs.[3][7] | Prolongs atrial refractoriness. | Prolongs atrial refractoriness. |
| Effect on Ventricular Refractory Period (Preclinical) | No significant effect at therapeutic concentrations.[3][7] | Prolongs ventricular refractoriness. | Minimal effect at therapeutic concentrations. |
| AF Termination (Dog Heart Failure Model) | Effective at 0.03 and 0.1 mg/kg IV.[3][5] | Not directly compared in the same model | Not directly compared in the same model |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental approach, the following diagrams are provided.
Caption: Mechanism of action for this compound.
Caption: Multi-channel blocking mechanism of Amiodarone.
Caption: A typical experimental workflow for evaluating anti-AF drugs.
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Electrophysiology
-
Objective: To determine the inhibitory activity of this compound on IKur and other cardiac ion channels.
-
Methodology:
-
Whole-cell patch-clamp electrophysiology was performed on Chinese hamster ovary (CHO) cells stably expressing the human Kv1.5 channel (hKv1.5).
-
Cells were superfused with a bath solution, and membrane currents were recorded using patch pipettes.
-
Increasing concentrations of this compound were applied to determine the concentration-response relationship and calculate the IC50 value.
-
Similar protocols were used to test the activity of this compound against a panel of other cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) to assess selectivity.[3][7]
-
In Vivo Electrophysiology in Anesthetized Dogs
-
Objective: To evaluate the effects of this compound on atrial and ventricular refractory periods.
-
Methodology:
-
Anesthetized mongrel dogs were instrumented for intracardiac recordings and programmed electrical stimulation.
-
Baseline measurements of atrial effective refractory period (AERP) and ventricular effective refractory period (VERP) were obtained.
-
This compound or vehicle was administered as a continuous intravenous infusion.
-
AERP and VERP were reassessed at various time points during the infusion to determine the drug's effect.
-
In some experiments, the influence of autonomic tone was assessed by performing the same protocol during vagal nerve stimulation.[3][4]
-
Conscious Dog Heart Failure Model of Atrial Fibrillation
-
Objective: To assess the efficacy of this compound in terminating sustained atrial fibrillation.
-
Methodology:
-
Heart failure was induced in conscious dogs by rapid ventricular pacing for several weeks.
-
Sustained atrial fibrillation was induced by rapid atrial burst pacing.
-
Once sustained AF was established, this compound was administered as an intravenous bolus at escalating doses.
-
Continuous ECG monitoring was used to determine if and when conversion to sinus rhythm occurred.[3][5]
-
Conclusion
This compound represented a targeted therapeutic approach for atrial fibrillation by selectively inhibiting the atrial-specific IKur current. While it showed promise in preclinical canine models, its lack of efficacy in humans due to the influence of vagal tone underscores the challenges in translating findings from animal models to clinical practice. Although no direct data exists for this compound in amiodarone-resistant AF models, its distinct mechanism of action, focused on a single atrial-specific channel, presents a theoretical advantage over the multi-target and often toxic profile of amiodarone. Future development of atrial-selective antiarrhythmics may need to consider the profound influence of the autonomic nervous system on human atrial electrophysiology to achieve clinical success. The experimental models and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing the field of arrhythmia therapeutics.
References
- 1. Amiodarone as paradigm for developing new drugs for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic actions of amiodarone: a profile of a paradoxical agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. Amiodarone Pharmacology - ACLS Wiki [proacls.com]
- 9. litfl.com [litfl.com]
- 10. Effectiveness of amiodarone in resistant arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological assessment of amiodarone in treatment of resistant supraventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation [mdpi.com]
- 13. ahajournals.org [ahajournals.org]
Assessing the Safety Profile of MK-0448 Relative to Other Antiarrhythmics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiarrhythmic drugs with improved safety profiles remains a critical endeavor in cardiovascular medicine. MK-0448, a potent and selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), encoded by the KCNA5 gene and mediated by the Kv1.5 potassium channel, emerged as a promising atrial-selective antiarrhythmic agent. This guide provides a comprehensive comparison of the safety profile of this compound with other established antiarrhythmic drugs, supported by available experimental data.
Executive Summary
This compound was designed to offer a targeted approach to treating atrial fibrillation by selectively prolonging the atrial refractory period without affecting ventricular repolarization. This atrial selectivity was anticipated to reduce the risk of life-threatening ventricular proarrhythmias, a significant concern with many existing antiarrhythmic agents. Preclinical studies demonstrated a favorable safety profile for this compound, with significant atrial electrophysiological effects at concentrations that did not impact ventricular parameters. However, its clinical development was challenged by a lack of efficacy in human subjects, potentially due to the influence of autonomic tone on the IKur current. In early clinical trials, this compound was well-tolerated, with the most common adverse effect being mild irritation at the injection site.[1][2][3] This guide will delve into the specifics of its safety profile in comparison to broader-acting antiarrhythmics.
Comparative Safety Data
The following tables summarize the quantitative data on the in vitro selectivity and clinical safety of this compound compared to other classes of antiarrhythmic drugs.
Table 1: In Vitro Ion Channel Selectivity of this compound
| Ion Channel | Current | IC50 (nmol/L) | Fold Selectivity vs. IKur | Reference |
| hKv1.5 | IKur | 8.6 | - | [4] |
| Human Atrial Myocytes | IKur | 10.8 | - | [4] |
| hKCNQ1/hKCNE1 | IKs | 790 | ~73 | [2] |
| hERG | IKr | 110,000 | >10,000 | [3] |
| hKv4.3 | Ito | 2,300 | ~213 | [3] |
| hNav1.5 | INa | >10,000 | >925 | [3] |
Table 2: Overview of Adverse Effect Profiles of Selected Antiarrhythmic Drugs
| Drug Class | Representative Drug(s) | Common Adverse Effects | Serious Adverse Effects | Proarrhythmia Risk |
| IKur Inhibitor | This compound | Injection site irritation | Not observed in early trials | Theoretically low (ventricular) |
| Class Ia | Quinidine, Procainamide | Gastrointestinal upset, cinchonism (quinidine) | Torsades de pointes, hypotension, lupus-like syndrome (procainamide) | High |
| Class Ic | Flecainide, Propafenone | Dizziness, visual disturbances, dyspnea | Proarrhythmia (especially in structural heart disease), heart failure exacerbation | High (in structural heart disease) |
| Class II | Metoprolol, Carvedilol | Fatigue, bradycardia, hypotension | Bronchospasm, AV block, masking of hypoglycemia | Low |
| Class III | Amiodarone | Photosensitivity, corneal microdeposits, thyroid dysfunction, gastrointestinal upset | Pulmonary fibrosis, hepatotoxicity, thyroid storm, Torsades de pointes (less common than other Class IIIs) | Moderate |
| Class III | Sotalol | Bradycardia, fatigue, dizziness | Torsades de pointes (dose-dependent) | High |
| Class III | Dofetilide | Headache, dizziness, chest pain | Torsades de pointes (requires in-hospital initiation) | High |
| Multi-channel | Dronedarone | Diarrhea, nausea, abdominal pain, rash | Increased mortality in severe heart failure, liver injury | Moderate |
Experimental Protocols
In Vitro Electrophysiology
Objective: To determine the potency and selectivity of this compound against various cardiac ion channels.
Methodology:
-
Cell Lines: Chinese hamster ovary (CHO) cells or Human embryonic kidney (HEK-293) cells were used for heterologous expression of specific human cardiac ion channel subunits (e.g., hKv1.5, hERG, hKCNQ1/hKCNE1, hNav1.5, hKv4.3).[2][3][4]
-
Electrophysiology: Whole-cell patch-clamp electrophysiology was performed to record the specific ion currents.[5]
-
Drug Application: Cells were perfused with increasing concentrations of this compound.
-
Data Analysis: The concentration-response relationship was determined, and the IC50 (half-maximal inhibitory concentration) was calculated for each ion channel to assess the potency and selectivity of this compound.[4]
In Vivo Electrophysiology in Anesthetized Dogs
Objective: To evaluate the in vivo effects of this compound on atrial and ventricular refractory periods.
Methodology:
-
Surgical Preparation: Catheters were placed in the right atrium and ventricle for programmed electrical stimulation and recording of intracardiac electrograms.
-
Drug Administration: this compound was administered as a continuous intravenous infusion at varying doses.[3][4]
-
Electrophysiological Measurements: Atrial refractory period (ARP) and ventricular refractory period (VRP) were measured at baseline and during drug infusion. Other parameters such as heart rate, blood pressure, and ECG intervals (PR, QRS, QTc) were also monitored.[3][4]
-
Autonomic Influence: In some experiments, vagal nerve stimulation was performed to assess the influence of parasympathetic tone on the effects of this compound.[4]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on the atrial action potential.
Caption: Experimental workflow for in vivo electrophysiology studies.
Conclusion
This compound represents a targeted therapeutic strategy for atrial fibrillation with a promising preclinical safety profile, characterized by its high selectivity for the atrial-specific IKur current. This selectivity translates to a low propensity for ventricular proarrhythmia, a major advantage over many currently available antiarrhythmic drugs.[3][4] Early human trials confirmed its safety, with only minor adverse effects noted.[1][2][3] However, the lack of clinical efficacy in these initial studies, attributed to the modulatory effect of autonomic tone, has hindered its further development.
For drug development professionals, the story of this compound underscores the importance of considering the physiological context, such as autonomic influence, when translating preclinical findings to clinical settings. While this compound itself may not have progressed, the principle of developing atrial-selective antiarrhythmics with improved safety profiles remains a valuable and actively pursued goal in the treatment of atrial fibrillation. Further research into agents that can overcome the challenges encountered by this compound is warranted.
References
- 1. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of MK-0448 and Novel IKur Inhibitors in Development
For Researchers, Scientists, and Drug Development Professionals
The ultra-rapidly activating delayed rectifier potassium current (IKur), mediated by the Kv1.5 potassium channel, is a key regulator of atrial action potential duration. Its atrial-specific expression has made it an attractive target for the development of drugs to treat atrial fibrillation (AF) with a reduced risk of ventricular proarrhythmias. This guide provides a detailed comparison of the established IKur inhibitor, MK-0448, with novel inhibitors currently in development, supported by available experimental data.
Overview of Compared IKur Inhibitors
This guide focuses on a comparative analysis of the following IKur inhibitors:
-
This compound: A well-characterized, potent, and specific Kv1.5 inhibitor.
-
BMS-919373: A novel, potent, and selective IKur current blocker from a phenyl quinazoline (B50416) series.
-
AVE-0118: An IKur inhibitor with additional activity against other ion channels.
-
S9947 & S20951: Novel IKur blockers with demonstrated atrial-selective effects in preclinical models.
Comparative Analysis of In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and novel IKur inhibitors against the human Kv1.5 channel (hKv1.5) and other key cardiac ion channels. Potency is presented as the half-maximal inhibitory concentration (IC50).
| Compound | IKur (hKv1.5) IC50 | hERG IC50 | Ito (Kv4.3) IC50 | IKs (KCNQ1/KCNE1) IC50 |
| This compound | 8.6 nM | >30 µM | >10 µM | 0.79 µM |
| BMS-919373 | 1.9 µM | >30 µM | - | - |
| AVE-0118 | 220 nM (late current) | 8.4 µM | 1.8 µM (peak current) | Inactive |
| S9947 | 0.7 µM | - | - | - |
| S20951 | Data not available | Data not available | Data not available | Data not available |
Preclinical Pharmacokinetic Profiles
A summary of available pharmacokinetic parameters for this compound in dogs is provided below. Comprehensive pharmacokinetic data for the novel inhibitors in comparable preclinical species is limited in the public domain.
| Compound | Species | Key Pharmacokinetic Parameters |
| This compound | Dog | Terminated sustained atrial fibrillation with bolus intravenous doses of 0.03 and 0.1 mg/kg.[1] |
Experimental Methodologies
The data presented in this guide were primarily generated using the following key experimental protocols:
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The potency and selectivity of the IKur inhibitors were determined using the whole-cell patch clamp technique on isolated cells expressing the target ion channels.
-
Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Kv1.5 channel (for IKur), hERG (for IKr), Kv4.3 (for Ito), or co-expressing KCNQ1 and KCNE1 (for IKs) were used.
-
Recording Solutions:
-
Internal Solution (in mM): Typically contained 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
External Solution (in mM): Typically contained 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
-
Voltage Protocols:
-
IKur (Kv1.5): From a holding potential of -80 mV, cells were depolarized to +40 mV for 200-500 ms (B15284909) to elicit IKur currents. The effect of the compound was measured on the peak or sustained current.
-
hERG: A specific multi-step voltage protocol was used to elicit hERG currents, typically involving a depolarization step to around +20 mV followed by a repolarizing step to -50 mV to measure the tail current, which is sensitive to drug block.
-
-
Data Analysis: Concentration-response curves were generated by applying increasing concentrations of the test compound. The IC50 values were calculated by fitting the data to a Hill equation.
In Vivo Electrophysiology in Animal Models
The in vivo effects of the IKur inhibitors on atrial electrophysiology were assessed in animal models, typically dogs or pigs.
-
Animal Model: Anesthetized dogs were commonly used.
-
Surgical Preparation: Catheters were inserted into the heart to record intracardiac electrograms and to pace the atria.
-
Electrophysiological Measurements: The primary endpoint was the atrial effective refractory period (AERP). The AERP was measured by delivering a train of stimuli (S1) at a fixed cycle length, followed by a premature stimulus (S2) at progressively shorter coupling intervals until atrial capture was lost.
-
Drug Administration: The test compounds were administered intravenously, and AERP was measured before and after drug administration.
-
Data Analysis: The change in AERP from baseline was calculated to determine the in vivo efficacy of the IKur inhibitor.
Signaling Pathway and Mechanism of Action
IKur inhibitors act by directly blocking the pore of the Kv1.5 channel, thereby reducing the outward potassium current during the repolarization phase of the atrial action potential. This leads to a prolongation of the action potential duration and an increase in the atrial effective refractory period, which are the desired therapeutic effects for the treatment of atrial fibrillation.
References
Validating In Silico Models of MK-0448 Binding with Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico modeling approaches for the Kv1.5 potassium channel inhibitor, MK-0448, alongside available experimental data. While a specific, publicly available in silico model detailing the binding of this compound to Kv1.5 has not been identified in the current literature, this guide outlines the established methodologies for such computational studies and presents a framework for their validation against robust experimental findings.
Executive Summary
This compound is a potent and selective inhibitor of the human Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur) in the atria.[1][2][3] This atrial-specific expression makes Kv1.5 an attractive target for the development of antiarrhythmic drugs for conditions like atrial fibrillation, with a reduced risk of ventricular side effects.[4] This guide summarizes the key experimental data on this compound's binding affinity and selectivity, and describes the common in silico approaches used to model ligand binding to the Kv1.5 channel.
Data Presentation
Experimental Binding Affinity and Selectivity of this compound
The following table summarizes the experimentally determined inhibitory concentrations (IC50) of this compound against its primary target, Kv1.5 (IKur), and other cardiac ion channels. This data is crucial for validating the predictions of any in silico model.
| Target Ion Channel | Subunit(s) | Assay Method | Experimental IC50 | Reference |
| Kv1.5 (IKur) | hKv1.5 (KCNA5) | Patch Clamp (CHO cells) | 8.6 nM | [1][2] |
| IKur (native) | Human Atrial Myocytes | Patch Clamp | 10.8 nM | [1][2] |
| Kv1.7 | Voltage Clamp | 72 nM | [1][2] | |
| Kv2.1 | Voltage Clamp | 61 nM | [1][2] | |
| IKs | KCNQ1/KCNE1 | Patch Clamp | 790 nM | [2] |
| IKr | hERG | Patch Clamp | 110,000 nM (110 µM) | [2] |
| Ito | Kv4.3 | High-Throughput Clamp | 2,336 nM (2.34 µM) | [2] |
| INa | SCN5a | Voltage/Ion Probe Reader | No effect at 10 µM | [2] |
Representative In Silico Model Predictions for a Kv1.5 Blocker
While a specific computational model for this compound is not publicly available, the table below illustrates the type of predictive data that would be generated from a molecular docking and binding free energy calculation study. The key interacting residues listed are those consistently identified in the literature as crucial for the binding of various blockers to the Kv1.5 channel pore.
| In Silico Parameter | Predicted Value | Key Interacting Residues (Hypothetical for this compound) |
| Binding Energy (ΔG) | e.g., -10 to -15 kcal/mol | T479, T480, V505, I508, A509, L510, V512, P513, V516 |
| Predicted Kd | e.g., 5-15 nM | Hydrophobic interactions with the pore-lining residues of the S6 helices. |
| Interaction Types | van der Waals, π-π stacking | Potential hydrogen bonding with threonine residues at the base of the selectivity filter. |
Experimental and Computational Protocols
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
The experimental data for this compound's potency was primarily generated using the whole-cell patch-clamp technique.
-
Cell Preparation: Human Kv1.5 (hKv1.5) channels are heterologously expressed in a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells. For native IKur measurements, human atrial myocytes are enzymatically isolated from atrial tissue samples.
-
Electrophysiological Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are then applied to elicit the outward potassium current through the Kv1.5 channels.
-
Drug Application: A baseline recording of the IKur is established. Subsequently, increasing concentrations of this compound are perfused over the cell.
-
Data Analysis: The peak outward current at each drug concentration is measured and normalized to the baseline current. The resulting concentration-response curve is fitted with a Hill equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the IKur.
In Silico Protocol: Homology Modeling and Molecular Docking
A typical computational workflow to predict the binding of a small molecule like this compound to the Kv1.5 channel involves the following steps:
-
Homology Modeling: As there is no experimentally determined crystal structure for the human Kv1.5 channel, a homology model is constructed. The high sequence identity (~90% in the pore region) with the crystal structure of the Kv1.2 channel makes it a reliable template.[5] Modeling software like MODELLER is used to generate the 3D structure of the Kv1.5 pore domain (S5 and S6 helices and the intervening pore loop).
-
Model Refinement and Validation: The generated model undergoes energy minimization using molecular dynamics simulations to resolve any steric clashes and to achieve a more stable conformation. The quality of the final model is assessed using tools like PROCHECK to evaluate its stereochemical properties.
-
Ligand and Receptor Preparation: A 3D structure of this compound is generated and its partial atomic charges are assigned. The prepared homology model of Kv1.5 is set up as the receptor, defining the binding site within the central pore cavity.
-
Molecular Docking: Automated docking programs (e.g., AutoDock, Glide) are used to predict the binding pose of this compound within the Kv1.5 channel's inner pore. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Binding Free Energy Calculation: To refine the binding affinity prediction, methods like the Linear Interaction Energy (LIE) method can be employed in conjunction with molecular dynamics simulations.[4] This provides a more accurate estimation of the binding free energy (ΔG), which can be converted to a theoretical dissociation constant (Kd).
-
Interaction Analysis: The predicted binding pose is analyzed to identify the key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).
Mandatory Visualizations
Caption: Workflow for validating an in silico model of this compound binding.
Caption: Mechanism of action of this compound on the atrial action potential.
References
- 1. Rational design, synthesis, and evaluation of novel polypharmacological compounds targeting NaV1.5, KV1.5, and K2P channels for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. ahajournals.org [ahajournals.org]
- 4. Ligand Binding to the Voltage-Gated Kv1.5 Potassium Channel in the Open State—Docking and Computer Simulations of a Homology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of MK-0448 in Healthy Versus Diseased Atrial Tissues: A Preclinical and Clinical Data Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of MK-0448, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), in healthy versus diseased atrial tissues. The data presented is compiled from in vitro, preclinical animal, and human clinical studies to offer an objective overview of the compound's performance and therapeutic potential for atrial fibrillation (AF).
Executive Summary
This compound was developed as an atrial-selective antiarrhythmic agent, targeting the Kv1.5 potassium channel, which is predominantly expressed in the atria. Preclinical studies in animal models demonstrated promising results, with this compound effectively prolonging the atrial refractory period and terminating induced atrial fibrillation. However, these effects did not translate to healthy human subjects in a first-in-human study, where no significant changes in atrial electrophysiology were observed. Interestingly, ex-vivo studies on human atrial tissues revealed contrasting effects of this compound in tissues from individuals in sinus rhythm compared to those with chronic atrial fibrillation, suggesting that the underlying atrial substrate significantly influences the drug's activity.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species/Cell Line | IC50 | Reference |
| hKv1.5 (IKur) | CHO cells | 8.6 nmol/L | [1] |
| IKur | Human atrial myocytes | 10.8 nmol/L | [1][2] |
| Kv1.7 | - | 72 nmol/L | [1][2] |
| Kv2.1 | - | 61 nmol/L | [1][2] |
| IKs | HEK-293 cells | 0.79 µmol/L | [2] |
| hERG | - | >10,000-fold selectivity vs IKur | [3] |
Table 2: Preclinical In Vivo Effects of this compound in Animal Models
| Model | Condition | Dose | Key Findings | Reference |
| Anesthetized Dogs | Normal | 0.30 and 0.45 µg/kg/min IV infusion | Exposure-dependent increases in Atrial Relative Refractory Period (ARRP) with no change in Ventricular Relative Refractory Period (VRRP). | [4] |
| Conscious Dogs | Heart Failure Model with Sustained AF | 0.03 and 0.1 mg/kg IV bolus | Termination of sustained atrial fibrillation. | [1][4][5] |
| Anesthetized Dogs | Normal with Vagal Nerve Stimulation | 1.0 µg/kg/min IV infusion | Marked attenuation of this compound-induced atrial refractory period prolongation. | [1][4] |
Table 3: Effects of this compound on Human Atrial Action Potential Duration (APD90) and Effective Refractory Period (ERP)
| Atrial Tissue Source | Stimulation Frequency | This compound Concentration | Effect on APD90 | Effect on ERP | Reference |
| Sinus Rhythm (SR) | 1 Hz | 3 µM | Shortened | Shortened | [3] |
| Permanent Atrial Fibrillation (AF) | 1 Hz | 3 µM | Prolonged | Prolonged | [3] |
| Intermittent Atrial Fibrillation (iAF) | 1 Hz | 3 µM | Resembled SR preparations | Resembled SR preparations | [3] |
Table 4: Human Clinical Electrophysiology Study in Healthy Volunteers
| Parameter | This compound Plasma Concentration | Outcome | Reference |
| Atrial Refractory Period | Up to 2 µmol/L | No significant increase | [1][5] |
| Ventricular Refractory Period | Up to 2 µmol/L | No significant increase | [1][5] |
Experimental Protocols
In Vitro Electrophysiology: The inhibitory effects of this compound on IKur were assessed using whole-cell voltage-clamp techniques.[3] Recombinant human Kv1.5 (hKv1.5) channels were heterologously expressed in Chinese hamster ovary (CHO) cells.[1] Similarly, IKur was measured in isolated human atrial myocytes.[1][2] The selectivity of this compound was determined by evaluating its effects on a panel of other cardiac ion channels, including Kv1.7, Kv2.1, and IKs, in various expression systems.[1][2]
Animal Models:
-
Anesthetized Healthy Dogs: Mongrel dogs were anesthetized, and the electrophysiological effects of continuous intravenous infusions of this compound were compared to vehicle controls.[4] Atrial and ventricular refractory periods were measured.[4] To assess the influence of autonomic tone, the protocol was repeated with concurrent vagal nerve stimulation.[1][4]
-
Conscious Dog Heart Failure Model: Heart failure was induced in dogs by rapid right ventricular pacing.[4] Sustained atrial fibrillation was then induced by atrial burst pacing.[4] After 15 minutes of sustained AF, sequential intravenous bolus doses of this compound were administered to determine its efficacy in terminating the arrhythmia.[2][4]
Human Atrial Tissue Studies: Right atrial trabeculae were isolated from the right atrial appendages of patients undergoing open-heart surgery.[3] Tissues were obtained from patients in sinus rhythm, permanent atrial fibrillation, and intermittent atrial fibrillation.[3] Standard microelectrode techniques were used to record action potentials and measure the effective refractory period at a stimulation frequency of 1 Hz before and after the application of this compound.[3]
First-in-Human Clinical Trial: A two-part, double-blind, randomized, placebo-controlled, rising-dose study was conducted in healthy male subjects.[2][5] Part II of the study involved an invasive electrophysiological assessment where ascending doses of this compound were administered intravenously.[1][5] Atrial and ventricular refractoriness were measured at various plasma concentrations of the drug.[1]
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of MK-0448 with Other Antiarrhythmic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic agent MK-0448, focusing on its potential for synergistic effects when combined with other antiarrhythmic drugs. The content is based on available preclinical and clinical data, including in vitro, in vivo, and in silico studies, to offer an objective assessment for research and development professionals.
Introduction to this compound: An Atrial-Specific IKur Inhibitor
This compound is an investigational antiarrhythmic agent designed as a specific inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier current (IKur)[1]. The IKur current plays a significant role in the repolarization of the atrial action potential and is largely absent in the ventricular myocardium[1][2]. This atrial-specific expression profile makes IKur an attractive target for the development of antiarrhythmic drugs for atrial fibrillation (AF) with a potentially lower risk of ventricular proarrhythmias, a common side effect of many existing antiarrhythmic agents[1][2].
The primary mechanism of action of this compound is the blockade of IKur, leading to a prolongation of the atrial action potential duration (APD) and an increase in the effective refractory period (ERP) in atrial tissue. This is hypothesized to interrupt the re-entrant circuits that sustain AF.
Standalone Performance of this compound
Preclinical studies in animal models showed promising results for this compound as a monotherapy for AF. However, these findings did not fully translate to human clinical trials.
Preclinical In Vivo Data (Canine Model)
In anesthetized dogs, this compound demonstrated a significant, dose-dependent prolongation of the atrial refractory period without affecting the ventricular refractory period[1]. In a conscious dog model of heart failure with sustained AF, intravenous administration of this compound was effective in terminating the arrhythmia[1].
Human Clinical and Ex Vivo Data
A first-in-human study involving healthy subjects did not show a significant increase in atrial or ventricular refractoriness, even at plasma concentrations that were effective in the canine model[1][3]. This discrepancy between preclinical and clinical findings has led to questions about the therapeutic value of selective IKur blockade as a standalone strategy for AF in humans[3].
However, studies on isolated human atrial tissue from patients with and without chronic AF (cAF) have provided more nuanced insights. In atrial trabeculae from patients in sinus rhythm, this compound shortened the APD and ERP. In contrast, in tissue from patients with cAF, this compound prolonged both APD and ERP, suggesting that the drug's effect may be dependent on the underlying atrial substrate.
Table 1: Effects of this compound on Atrial Action Potential Duration (APD) and Effective Refractory Period (ERP) in Human Atrial Trabeculae
| Condition | Drug Concentration | Change in APD90 | Change in ERP | Reference |
| Sinus Rhythm | 3 µM | Shortened | Shortened | |
| Chronic AF | 3 µM | Prolonged | Prolonged |
Synergistic Effects of IKur Inhibition with Other Antiarrhythmic Drugs
Given the limited efficacy of this compound as a monotherapy in humans, a key area of investigation is its potential for synergistic effects when combined with other classes of antiarrhythmic drugs. While no direct experimental studies on this compound combination therapy are available, computational modeling and studies on other ion channel blockers provide a strong rationale for this approach.
Rationale for Combination Therapy
The pathophysiology of AF is complex and often involves multiple ion channel dysfunctions. A multi-target approach, by combining drugs with different mechanisms of action, may offer enhanced efficacy and potentially allow for the use of lower, safer doses of individual agents. Combining an atrial-specific agent like an IKur inhibitor with a drug that targets a different channel, such as a sodium or calcium channel, could provide a more comprehensive antiarrhythmic effect.
In Silico Evidence for Synergy: IKur and Sodium Channel Blockade
A computational study by Ni and colleagues (2017) investigated the synergistic effects of combining an IKur blocker (acacetin, which also has other off-target effects) with a sodium channel (INa) blocker in a human atrial cell model. The study demonstrated that the combined blockade of IKur and INa resulted in a synergistic anti-AF effect. The key findings include:
-
Enhanced APD Prolongation: The combination of an IKur blocker and a sodium channel blocker produced a greater prolongation of the atrial APD than the sum of the effects of each drug alone.
-
Increased Efficacy in Terminating Re-entry: In 2D and 3D atrial tissue models, the combination therapy was more effective at terminating re-entrant waves, the underlying mechanism of AF, compared to monotherapy with either agent.
-
Maintained Ventricular Safety: The synergistic antiarrhythmic effects were observed in the atrial model without significant proarrhythmic effects in a corresponding ventricular model, highlighting the potential for an atrial-selective synergistic action.
Table 2: Simulated Synergistic Effects of Combined IKur and INa Blockade on Atrial Action Potential Duration (APD90) in a Human Atrial Myocyte Model
| Drug Condition | Pacing Rate | Change in APD90 (ms) |
| IKur Blocker Alone | 1 Hz | +25 |
| INa Blocker Alone | 1 Hz | +5 |
| IKur Blocker + INa Blocker (Combined) | 1 Hz | +45 |
| Data are illustrative based on the findings of Ni et al. (2017) and represent a greater than additive effect. |
Supporting Experimental Evidence for Synergistic Antiarrhythmic Effects
Experimental studies with other combinations of antiarrhythmic drugs support the concept of synergy in treating AF. For instance, a study by Kirchhoff and colleagues (2015) demonstrated a synergistic antiarrhythmic effect when combining a small-conductance calcium-activated potassium (SK) channel inhibitor with sodium channel blockers (ranolazine or flecainide) in a guinea pig model of AF. Similarly, Sicouri and colleagues (2009) reported synergistic electrophysiologic and antiarrhythmic effects with the combination of ranolazine (B828) and amiodarone (B1667116) in canine atria. These studies, while not directly involving IKur inhibitors, provide a proof-of-concept for the benefits of multi-target antiarrhythmic therapy.
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the standalone and synergistic effects of antiarrhythmic drugs like this compound.
In Vitro Electrophysiology: Patch-Clamp Technique
-
Objective: To determine the effect of a drug on specific ion channel currents (e.g., IKur, INa, ICa,L).
-
Cell Preparation: Human atrial myocytes are isolated from atrial appendages obtained during cardiac surgery. Alternatively, cell lines stably expressing the human channel of interest (e.g., CHO cells expressing Kv1.5) are used.
-
Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Specific voltage-clamp protocols are applied to isolate the current of interest.
-
Drug Application: The drug is applied to the cells via a perfusion system at various concentrations to determine the concentration-response relationship and the IC50 value (the concentration at which 50% of the current is inhibited).
-
Synergy Assessment: To assess synergy, two drugs are co-applied at various concentrations, and the combined effect is compared to the effects of each drug alone and to a predicted additive effect.
Ex Vivo Tissue Preparations: Atrial Trabeculae Action Potential Recordings
-
Objective: To measure the effect of a drug on the action potential duration (APD) and effective refractory period (ERP) in intact atrial tissue.
-
Tissue Preparation: Small trabeculae are dissected from human or animal atrial appendages and mounted in an organ bath perfused with oxygenated Tyrode's solution at physiological temperature.
-
Recording: Intracellular action potentials are recorded using sharp glass microelectrodes filled with KCl. The tissue is electrically stimulated at a constant rate.
-
Measurements: APD at 50% and 90% repolarization (APD50, APD90) and ERP are measured before and after drug application.
-
Synergy Assessment: The protocol is adapted to include the sequential or simultaneous application of two drugs to assess their combined effect on APD and ERP.
In Vivo Animal Models of Atrial Fibrillation
-
Objective: To evaluate the antiarrhythmic efficacy and safety of a drug or drug combination in a living organism.
-
Model Induction: AF can be induced in animal models (e.g., dogs, goats, pigs) through various methods, including rapid atrial pacing, acetylcholine (B1216132) infusion, or creation of a heart failure model.
-
Drug Administration: The drug(s) are administered intravenously or orally.
-
Electrophysiological Monitoring: Intracardiac electrograms are recorded to monitor atrial and ventricular electrical activity, including the duration of AF episodes and changes in refractory periods.
-
Efficacy Endpoints: The primary efficacy endpoints are the termination of ongoing AF and the prevention of AF induction.
In Silico Computational Modeling
-
Objective: To simulate the effects of drug-induced ion channel block on the cardiac action potential and tissue-level electrical propagation to predict antiarrhythmic efficacy and proarrhythmic risk.
-
Model Development: Mathematical models of human atrial and ventricular cardiomyocytes, incorporating detailed descriptions of individual ion channels, are used. These single-cell models can be integrated into 2D and 3D tissue models to simulate re-entrant arrhythmias.
-
Drug Simulation: The effect of a drug is simulated by modifying the parameters of the targeted ion channel(s) based on experimental data (e.g., IC50 values).
-
Synergy Simulation: The effects of two drugs are simulated by simultaneously modifying the parameters of their respective target channels. The simulated outcomes are then analyzed for synergistic interactions.
Visualizing Mechanisms and Workflows
Signaling Pathway of IKur in Atrial Myocyte Repolarization
Caption: Signaling pathway of IKur in atrial repolarization and potential synergistic drug action.
Experimental Workflow for Assessing Drug Synergy
Caption: Experimental workflow for assessing synergistic effects of antiarrhythmic drugs.
Conclusion
This compound, a specific IKur inhibitor, showed promise in preclinical models for the treatment of AF but has demonstrated limited efficacy as a monotherapy in human trials. The exploration of its synergistic effects in combination with other antiarrhythmic drugs, particularly sodium channel blockers, presents a compelling avenue for future research. Computational modeling provides a strong theoretical basis for this synergy, suggesting that a multi-target approach could enhance antiarrhythmic efficacy in the atria while maintaining ventricular safety. Further experimental validation of these in silico findings is warranted to determine the clinical potential of such combination therapies for the management of atrial fibrillation. This guide highlights the importance of considering synergistic interactions in the development of novel antiarrhythmic strategies.
References
- 1. Anti-arrhythmic strategies for atrial fibrillation: The role of computational modeling in discovery, development, and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Anti-arrhythmic Effects in Human Atria with Combined Use of Sodium Blockers and Acacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Electrophysiologic and Antiarrhythmic Effects of the Combination of Ranolazine and Chronic Amiodarone in Canine Atria - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking MK-0448: A Comparative Analysis Against Established Atrial Fibrillation Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug MK-0448 with established therapies for the management of atrial fibrillation (AF). The content is structured to offer an objective analysis of electrophysiological effects, clinical efficacy, and underlying mechanisms, supported by available experimental data.
Executive Summary
This compound is a potent and highly selective inhibitor of the Kv1.5 potassium channel, which carries the ultra-rapidly activating delayed rectifier potassium current (IKur). This current is predominantly expressed in the atria, making it a targeted therapeutic approach for atrial fibrillation with the potential for minimal ventricular side effects. Preclinical studies demonstrated promising results, with this compound effectively prolonging the atrial effective refractory period (AERP) and terminating AF in animal models. However, these findings did not translate into clinical efficacy in a first-in-human study, where this compound failed to alter atrial or ventricular refractoriness at tested concentrations. A key attenuating factor identified was the influence of vagal tone on the drug's activity. This guide benchmarks the available data for this compound against established antiarrhythmic drugs—amiodarone (B1667116), flecainide (B1672765), and sotalol (B1662669)—and the non-pharmacological approach of catheter ablation.
Data Presentation
Table 1: In Vitro Ion Channel Selectivity
| Ion Channel | This compound IC50 (µM) | Amiodarone | Flecainide | Sotalol |
| hKv1.5 (IKur) | 0.0086 - 0.0108 [1] | Broad Spectrum | Na+ > K+ | K+ > β-adrenergic |
| hKv1.7 | 0.072[1] | - | - | - |
| hKv2.1 | 0.061[1] | - | - | - |
| hERG (IKr) | >100[2] | Potent Blocker | Moderate Blocker | Potent Blocker |
| Nav1.5 (INa) | >30 | Potent Blocker | Potent Blocker | Weak Blocker |
| Cav1.2 (ICa,L) | >30 | Blocker | Blocker | Blocker |
Data for amiodarone, flecainide, and sotalol are presented descriptively due to the lack of directly comparable IC50 values from a single, standardized screening panel.
Table 2: Preclinical Electrophysiological Effects in Canine Models
| Parameter | This compound | Amiodarone | Flecainide |
| Atrial Effective Refractory Period (AERP) | Prolonged [1][3][4] | Prolonged | Prolonged |
| Ventricular Effective Refractory Period (VERP) | No significant change [1][3][4] | Prolonged | Prolonged |
| Atrial Fibrillation Termination | Demonstrated in a heart failure model [1][3][4] | - | Terminates AF by increasing atrial effective refractory period and wavelength[5] |
Table 3: Clinical Efficacy in Atrial Fibrillation
| Therapy | Efficacy in Pharmacological Cardioversion | Efficacy in Maintaining Sinus Rhythm |
| This compound | No significant effect on AERP in humans [1] | Not established |
| Amiodarone | Spontaneous conversion in ~27% of patients with persistent AF.[6] Superior to placebo.[7] | Superior to sotalol and placebo for maintaining sinus rhythm.[6] At 6 months, 51% on amiodarone were in sinus rhythm vs. 16.7% without.[8] |
| Flecainide | High success rate (>70%) for recent-onset AF.[9][10] | Symptomatic control in 61.8% of patients at 12 months.[11] |
| Sotalol | Spontaneous conversion in ~24% of patients with persistent AF.[6] Superior to placebo.[6] | Less effective than amiodarone for maintaining sinus rhythm, with a higher recurrence rate of AF.[12] |
| Catheter Ablation | - | Significantly lower recurrence of atrial tachyarrhythmia compared to antiarrhythmic drugs (Risk Ratio: 0.57).[13] |
Experimental Protocols
In Vitro Electrophysiology: Patch Clamp for IKur Inhibition
-
Cell Line: Chinese hamster ovary cells stably expressing the recombinant human Kv1.5 (hKv1.5) channel.
-
Method: Whole-cell patch-clamp technique.
-
Protocol:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Depolarizing pulses to +40 mV for 250 ms (B15284909) are applied to elicit IKur currents, followed by a repolarizing step to -40 mV for 250 ms.
-
This compound is perfused at increasing concentrations to determine the concentration-dependent block of the IKur current.
-
The peak current amplitude at each concentration is measured and normalized to the control current to calculate the percentage of inhibition.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
-
In Vivo Electrophysiology: Canine Model of Atrial Fibrillation
-
Animal Model: Anesthetized mongrel dogs.
-
Surgical Preparation:
-
Anesthesia is induced and maintained (e.g., with morphine-chloralose) to preserve autonomic control.[14]
-
Catheters are introduced via the femoral vein and positioned in the high right atrium, His bundle region, and right ventricular apex for recording and pacing.
-
-
Electrophysiological Study:
-
Baseline electrophysiological parameters are recorded, including sinus cycle length, PR interval, QRS duration, QT interval, and atrial and ventricular effective refractory periods (AERP and VERP).
-
AERP and VERP are determined using programmed electrical stimulation with an 8-beat drive train followed by a premature stimulus at progressively shorter coupling intervals. The ERP is defined as the longest coupling interval that fails to capture the myocardium.
-
Atrial fibrillation is induced by rapid atrial pacing.
-
This compound or vehicle is administered intravenously as a bolus or infusion.
-
Electrophysiological parameters are reassessed at specified time points after drug administration to evaluate the drug's effect.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in atrial myocytes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Frontiers | Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation [frontiersin.org]
- 3. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amiodarone versus sotalol for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiodarone for Cardioversion on Recent-Onset Atrial Fibrillation | AAFP [aafp.org]
- 8. heart.bmj.com [heart.bmj.com]
- 9. Restoration of sinus rhythm with flecainide in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flecainide How and When: A Practical Guide in Supraventricular Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flecainide is well-tolerated and effective in patient with atrial fibrillation at 12 months: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sotalol versus Amiodarone in Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of MK-0448: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of investigational compounds like MK-0448 are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard practices for hazardous and pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. |
| Hand Protection | Handle with chemical-impermeable gloves (e.g., nitrile). |
| Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe segregation, collection, and disposal of this compound waste.
Step 1: Waste Identification and Classification
All waste materials containing this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired this compound solid compound.
-
Solutions containing this compound.
-
Contaminated labware, such as vials, pipette tips, and gloves.
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is a critical step to prevent accidental chemical reactions and to ensure cost-effective and compliant disposal.
-
Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weighing papers, gloves, absorbent pads) in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated, and sealed hazardous waste container.
-
Sharps Waste: Any contaminated sharps (e.g., needles, syringes) must be disposed of in a designated, puncture-resistant sharps container.
Do not mix this compound waste with other incompatible waste streams.
Step 3: Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Toxic," "Handle with Care")
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 4: Storage
Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be:
-
At or near the point of waste generation.
-
Away from general laboratory traffic.
-
In a location that prevents tipping or spillage.
-
Inspected regularly for any signs of leakage or container degradation.
Step 5: Final Disposal
The final disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.[3]
-
The recommended method for the disposal of pharmaceutical compounds is typically high-temperature incineration by a specialized waste management facility.[2]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Logistical Information for Handling MK-0448
For Research Use Only. Not for use in humans.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling MK-0448.[2][3][4] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Should be worn at all times to protect from splashes and airborne particles.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for handling chemicals in a laboratory setting.[4] Always inspect gloves for any signs of damage before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect skin and clothing from potential contamination.[3][4] |
| Respiratory Protection | Respirator | The use of a respirator may be necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5][6] Consult your institution's safety officer for guidance on respirator selection and fit-testing. |
Operational Plan and Handling
1. Preparation and Engineering Controls:
-
Before handling, thoroughly review all available safety information and have a clear experimental protocol.[2]
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible in case of accidental exposure.[2]
2. Handling the Solid Compound:
-
When weighing or transferring the solid powder, take care to avoid creating dust.
-
Use appropriate tools, such as a spatula, for handling the solid.
-
Keep the container with the compound sealed when not in use.
3. Solution Preparation:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, prepare the solution within a chemical fume hood.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[7] Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.[7]
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste.[8] Do not pour down the drain.[3]
-
Contaminated Labware: Disposable labware that has come into contact with this compound should be disposed of as hazardous waste.[9]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[7][8]
-
Store waste containers in a designated and secure area, away from incompatible materials.[7]
3. Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[7]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. explorechemssspace.quora.com [explorechemssspace.quora.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
